molecular formula C5H4N4O3 B15560285 Uric acid-13C5

Uric acid-13C5

Cat. No.: B15560285
M. Wt: 173.07 g/mol
InChI Key: LEHOTFFKMJEONL-CVMUNTFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uric acid-13C5 is a useful research compound. Its molecular formula is C5H4N4O3 and its molecular weight is 173.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H4N4O3

Molecular Weight

173.07 g/mol

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i1+1,2+1,3+1,4+1,5+1

InChI Key

LEHOTFFKMJEONL-CVMUNTFWSA-N

Origin of Product

United States

Foundational & Exploratory

Uric acid-13C5 chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Uric Acid-13C5: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a stable isotope-labeled version of uric acid, a terminal product of purine metabolism in humans. Due to its isotopic labeling, this compound serves as an invaluable tool in metabolic research, particularly in studies involving purine biosynthesis and degradation. Its primary applications include its use as a tracer in metabolic pathway analysis and as an internal standard for the accurate quantification of uric acid in biological samples using mass spectrometry-based methods.[1][2] This guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies related to this compound.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula ¹³C₅H₄N₄O₃[1]
Molecular Weight 173.07 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point >300 °C (decomposes)[4]
Boiling Point Decomposes[5]
Water Solubility Slightly soluble[4]
Solubility in other solvents Insoluble in ether and alcohol; Soluble in 1M Sodium Hydroxide[4]
pKa 5.6[3]

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

ParameterRecommendationSource
Storage Temperature Room temperature in the continental US; may vary elsewhere. For long-term stability, storage at -20°C is recommended, especially when in solution.[1][6]
Storage Conditions Store in a well-ventilated, dry place away from light and moisture. Keep the container tightly closed.[7][8]
Stability in Solution Uric acid is stable in serum or plasma for up to 5 days at 2-8°C and for 6 months at -20°C. In alkaline urine (pH > 8), it is stable for 3 days at room temperature.[6]
Degradation Unlabeled uric acid has been shown to degrade in ammonium hydroxide solutions, with allantoin and urea identified as degradation products. The rate of degradation is dependent on the concentration of ammonium hydroxide and the temperature.[9][10]

Experimental Protocols

This compound is frequently used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of uric acid in biological matrices.[9]

Sample Preparation for LC-MS/MS Analysis of Uric Acid in Human Plasma

This protocol is a representative example and may require optimization for specific applications.

  • Spiking with Internal Standard: To a known volume of human plasma (e.g., 100 µL), add a known amount of this compound solution to serve as the internal standard.

  • Protein Precipitation: Add a four-fold volume of a cold organic solvent, such as methanol or acetonitrile, to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the uric acid and the internal standard.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample and improve compatibility with the LC-MS/MS system.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with a small amount of formic acid to improve peak shape.[11]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Uric Acid (unlabeled): Monitor the transition from the precursor ion (m/z 169.0 for positive mode or m/z 167.0 for negative mode) to a specific product ion.[12][13]

      • This compound (internal standard): Monitor the transition from the precursor ion (m/z 174.0 for positive mode or m/z 172.0 for negative mode) to a specific product ion.

  • Quantification: The concentration of uric acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled uric acid and a constant concentration of the internal standard.

Signaling Pathways and Metabolic Context

Uric acid is the final product of purine metabolism in humans. The pathway begins with the synthesis of inosine monophosphate (IMP), which is then converted to xanthosine monophosphate (XMP) and subsequently to xanthine. Xanthine oxidase then catalyzes the oxidation of xanthine to uric acid.

Purine Metabolism to Uric Acid

Purine_Metabolism IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase Xanthine Xanthine XMP->Xanthine GMP Synthase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Simplified pathway of purine metabolism leading to the formation of uric acid.

Uric Acid Degradation Pathway

In most mammals, but not in humans, uric acid is further catabolized by the enzyme uricase (urate oxidase). The absence of a functional uricase gene in humans leads to higher circulating levels of uric acid.

Uric_Acid_Degradation UricAcid Uric Acid Hydroxyisourate 5-Hydroxyisourate UricAcid->Hydroxyisourate Uricase (Urate Oxidase) Allantoin Allantoin Hydroxyisourate->Allantoin Spontaneous or Enzymatic Allantoate Allantoate Allantoin->Allantoate Allantoinase Urea Urea Allantoate->Urea Allantoicase Glyoxylate Glyoxylate Allantoate->Glyoxylate Allantoicase

Caption: The enzymatic degradation pathway of uric acid, which is absent in humans.

Conclusion

This compound is a critical tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its use as an internal standard allows for the highly accurate and precise quantification of uric acid, a biomarker for numerous pathological conditions. Furthermore, as a metabolic tracer, it enables the detailed investigation of purine metabolic fluxes in both healthy and diseased states. This guide provides foundational technical information to support the effective application of this compound in research settings.

References

An In-depth Technical Guide to the Synthesis and Purification of Uric Acid-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Uric Acid-¹³C₅, a stable isotope-labeled internal standard crucial for a variety of research applications, including metabolic studies and quantitative analysis by mass spectrometry. While a specific, publicly available, step-by-step chemical synthesis protocol for Uric Acid-¹³C₅ is not extensively documented in the reviewed literature, this guide outlines a plausible synthetic approach based on established principles of purine chemistry and reported syntheses of related isotopically labeled compounds.

Introduction to Uric Acid-¹³C₅

Uric acid is the final product of purine metabolism in humans.[1] Its isotopically labeled analogue, Uric Acid-¹³C₅, contains five carbon-13 atoms, providing a distinct mass shift that makes it an ideal internal standard for isotope dilution mass spectrometry techniques.[2] This allows for precise and accurate quantification of endogenous uric acid in biological samples, which is critical in the study of diseases such as gout, hyperuricemia, and kidney disease.[3]

De Novo Biosynthesis of Purines: The Biological Pathway

In biological systems, the carbon atoms of the purine ring are derived from several sources, including glycine, formate, and carbon dioxide (via bicarbonate). Specifically, glycine provides C4, C5, and N7, while formate contributes C2 and C8. This biological pathway can be exploited to produce isotopically labeled uric acid in vivo or in cell cultures by providing ¹³C-labeled precursors.

Below is a diagram illustrating the de novo purine biosynthesis pathway, highlighting the origin of the carbon atoms that constitute the uric acid backbone.

purine_biosynthesis cluster_precursors Precursors cluster_pathway De Novo Purine Synthesis cluster_products Purine Catabolism Glycine_13C2 Glycine-¹³C₂ GAR GAR Glycine_13C2->GAR Formate_13C Formate-¹³C FGAR FGAR Formate_13C->FGAR FAICAR FAICAR Formate_13C->FAICAR CO2_13C CO₂-¹³C CAIR CAIR CO2_13C->CAIR Aspartate Aspartate SAICAR SAICAR Aspartate->SAICAR Glutamine Glutamine PRA 5-Phospho-β-D- ribosylamine Glutamine->PRA FGAM FGAM Glutamine->FGAM R5P Ribose-5-Phosphate PRPP PRPP PRPP->PRA GPAT PRA->GAR GARS GAR->FGAR GART FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS AIR->CAIR AIRC CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL AICAR->FAICAR AICART IMP Inosine Monophosphate (IMP) FAICAR->IMP IMPC H Hypoxanthine Hypoxanthine IMP->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid-¹³C₅ Xanthine->Uric_Acid Xanthine Oxidase

Caption: De novo purine biosynthesis pathway leading to Uric Acid-¹³C₅.

Chemical Synthesis of Uric Acid-¹³C₅: A Hypothetical Protocol

A plausible chemical synthesis of Uric Acid-¹³C₅ can be adapted from the historical synthesis of uric acid, which involves the condensation of urea and glycine.[4] To achieve the desired isotopic labeling, ¹³C-labeled precursors would be utilized. A more sophisticated and likely higher-yielding approach would be analogous to the synthesis of other labeled purines, such as 8-oxoguanine, which involves the cyclization of a substituted pyrimidine derivative.[5]

The following is a hypothetical multi-step synthesis workflow:

synthesis_workflow Step1 Step 1: Synthesis of a ¹³C-labeled pyrimidine intermediate Step2 Step 2: Nitrosation and Reduction to form a diaminopyrimidine Step1->Step2 Step3 Step 3: Cyclocondensation with ¹³C-Urea or another ¹³C-formylating agent Step2->Step3 Step4 Step 4: Oxidation to form the Uric Acid-¹³C₅ ring system Step3->Step4 Crude Crude Uric Acid-¹³C₅ Step4->Crude Purification Purification Crude->Purification Final Pure Uric Acid-¹³C₅ Purification->Final

Caption: Hypothetical workflow for the chemical synthesis of Uric Acid-¹³C₅.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of a ¹³C-labeled Pyrimidine Intermediate

A potential starting point is the synthesis of a fully ¹³C-labeled 6-aminouracil derivative from ¹³C₂-glycine and ¹³C-urea. This would involve a condensation reaction to form the pyrimidine ring.

Step 2: Nitrosation and Reduction

The 6-aminouracil derivative would undergo nitrosation at the C5 position, followed by reduction of the nitroso group to an amino group, yielding a 5,6-diaminopyrimidine.

Step 3: Cyclocondensation

The resulting ¹³C-labeled 5,6-diaminopyrimidine would then be cyclized with a ¹³C-labeled one-carbon source, such as ¹³C-urea or a ¹³C-formylating agent, to form the imidazole ring fused to the pyrimidine ring. This step is critical for incorporating the final ¹³C atom. A similar cyclocondensation of a triamine with ¹³C-labeled urea has been reported to afford labeled 8-oxopurines in overall yields of 27-34%.[5]

Step 4: Oxidation

The resulting purine intermediate would then be oxidized to form the trioxopurine structure of uric acid.

Purification of Uric Acid-¹³C₅

The purification of the crude Uric Acid-¹³C₅ is essential to remove unreacted starting materials, by-products, and any unlabeled uric acid. A combination of recrystallization and chromatographic techniques is generally employed for the purification of purine analogs.

Recrystallization

Uric acid and its salts have low solubility in cold water but are more soluble in hot water, which allows for purification by recrystallization.[4] The crude product can be dissolved in a hot alkaline solution and then reprecipitated by acidification.

Experimental Protocol for Recrystallization:

  • Dissolve the crude Uric Acid-¹³C₅ in a minimal amount of hot dilute sodium hydroxide solution.

  • Treat the hot solution with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove the charcoal and any insoluble materials.

  • Cool the filtrate slowly to room temperature, then in an ice bath to induce crystallization.

  • Acidify the solution with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the uric acid.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. Reversed-phase HPLC is commonly used for the separation of uric acid and related purines.

Experimental Protocol for HPLC Purification:

  • Column: A preparative C18 reversed-phase column is suitable for this purpose.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid for mass spectrometry compatibility) and an organic solvent like methanol or acetonitrile.

  • Detection: UV detection at approximately 285-293 nm is typically used for uric acid.[3]

  • Fraction Collection: Fractions corresponding to the Uric Acid-¹³C₅ peak are collected, pooled, and the solvent is removed under reduced pressure.

Quantitative Data

The following tables summarize hypothetical and reported quantitative data for the synthesis and analysis of labeled uric acid and related compounds.

Table 1: Hypothetical Synthesis Yields for Uric Acid-¹³C₅

StepReactionStarting MaterialsHypothetical Yield (%)
1Pyrimidine Formation¹³C₂-Glycine, ¹³C-Urea70-80
2Nitrosation & Reduction¹³C-labeled 6-aminouracil80-90
3Cyclocondensation¹³C-labeled diaminopyrimidine, ¹³C-Urea50-60
4Oxidation¹³C-labeled purine intermediate85-95
Overall Multi-step Synthesis Initial ¹³C precursors 25-40

Note: These are estimated yields based on similar reported syntheses of complex heterocyclic molecules and labeled purines.[5]

Table 2: Analytical Parameters for Uric Acid Analysis

Analytical MethodParameterTypical ValueReference
HPLC-UVWavelength of Maximum Absorbance (λmax)285 - 293 nm[3]
HPLC-UVLimit of Detection (LOD)~1 µg/mL-
LC-MS/MSIsotopic Enrichment MeasurementHigh precision and accuracy[2]
¹³C NMRChemical Shifts (in D₂O)Specific shifts for each carbon position-

Conclusion

References

Uric Acid-13C5: A Technical Guide for Researchers in Metabolism and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise and accurate quantification of metabolic fluxes and the elucidation of complex biochemical pathways. Among these, Uric acid-13C5, a non-radioactive, stable isotope-labeled analog of uric acid, has emerged as a critical tracer and internal standard for researchers investigating purine metabolism, hyperuricemia, gout, and related metabolic disorders. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental methodologies, data presentation, and visual representations of key processes.

Core Applications of this compound in Research

This compound serves two primary roles in the research setting:

  • Metabolic Tracer: By introducing this compound into a biological system, researchers can track the metabolic fate of uric acid in vivo and in vitro. This allows for the detailed study of uric acid production, excretion, and its role in various physiological and pathological processes. The five 13C atoms provide a distinct mass shift that can be readily detected by mass spectrometry, allowing for the differentiation between the exogenously administered tracer and endogenous uric acid. This is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions.[1][2]

  • Internal Standard for Quantitative Analysis: this compound is an ideal internal standard for isotope dilution mass spectrometry (IDMS).[3][4] This analytical technique is considered the gold standard for the accurate quantification of metabolites in complex biological matrices such as plasma, serum, and urine. By adding a known amount of this compound to a sample, any variations in sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly precise and accurate measurements of endogenous uric acid concentrations.

Isotope Dilution Mass Spectrometry (IDMS) for Uric Acid Quantification

IDMS using a stable isotope-labeled internal standard like this compound is a reference method for the accurate measurement of uric acid. This is crucial for the diagnosis and management of conditions like hyperuricemia, a precursor to gout.[5]

Experimental Protocol: Quantification of Uric Acid in Human Serum by LC-MS/MS

This protocol is adapted from established methods for uric acid quantification using stable isotope dilution.[6][7][8]

1. Sample Preparation:

  • To 100 µL of serum, add a known amount of this compound solution (concentration will depend on the expected range of uric acid in the samples).
  • Vortex to mix and allow to equilibrate for 30 minutes.
  • Precipitate proteins by adding 300 µL of ice-cold methanol.
  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typical.
  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
  • MRM Transitions:
  • Uric Acid (unlabeled): The precursor ion (m/z) will be that of deprotonated uric acid, and the product ion will be a characteristic fragment.
  • This compound (internal standard): The precursor ion will be 5 mass units higher than unlabeled uric acid, with a corresponding shift in the product ion mass. The exact m/z values will need to be determined empirically on the specific mass spectrometer used.

4. Quantification:

  • A calibration curve is generated using known concentrations of unlabeled uric acid spiked with the same amount of this compound as the samples.
  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
  • The concentration of uric acid in the unknown samples is then calculated from this calibration curve.

Quantitative Data for Uric Acid Quantification Methods
ParameterLC-MS/MS MethodGC-MS Method
Internal Standard Isotopically labeled Uric Acid (e.g., this compound)Isotopically labeled Uric Acid (e.g., [1,3-15N2]uric acid)
Sample Matrix Serum, Plasma, UrineSerum
Derivatization Not typically requiredRequired (e.g., silylation)
Precision (CV%) Intra-assay: 0.42–0.73%, Inter-assay: 0.20–0.43%[9]0.6 to 1.1%[4]
Limit of Detection (LOD) 0.24 µmol/L[9]~10 ng per sample[4]
Linearity Range 30.0 to 895 µmol/L[9]200 to 500 µmol/l[4]

Note: The specific performance characteristics can vary between laboratories and instrumentation.

Experimental Workflow for IDMS

Experimental Workflow for Isotope Dilution Mass Spectrometry Sample Biological Sample (Serum/Plasma) IS Add Known Amount of this compound Sample->IS Equilibrate Equilibration IS->Equilibrate Precipitate Protein Precipitation (e.g., Methanol) Equilibrate->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM) LCMS->Data Quantify Quantification (Peak Area Ratio) Data->Quantify

A simplified workflow for quantifying uric acid using IDMS.

Metabolic Flux Analysis of Purine Metabolism

Uric acid is the final product of purine metabolism in humans.[10] Understanding the dynamics of this pathway is crucial for investigating diseases like hyperuricemia and for developing new therapeutic agents. This compound can be used as a tracer to follow the flow of carbon atoms through the purine degradation pathway.

Purine Metabolism Pathway

The following diagram illustrates the key steps in purine degradation leading to the formation of uric acid. The carbon atoms that would be labeled in this compound are highlighted.

Purine Degradation Pathway AMP AMP Adenosine Adenosine AMP->Adenosine Nucleotidase IMP IMP Inosine Inosine IMP->Inosine Nucleotidase GMP GMP Guanosine Guanosine GMP->Guanosine Nucleotidase Adenosine->Inosine Adenosine deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine nucleoside phosphorylase Guanine Guanine Guanosine->Guanine Purine nucleoside phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine oxidase Guanine->Xanthine Guanine deaminase Uric_Acid Uric Acid (with 13C5 labeling) Xanthine->Uric_Acid Xanthine oxidase

Key steps in the purine degradation pathway leading to uric acid.
Experimental Protocol: In Vivo Metabolic Tracer Study

This generalized protocol outlines how this compound could be used to study uric acid metabolism in an animal model of hyperuricemia.

1. Animal Model:

  • Induce hyperuricemia in a suitable animal model (e.g., rats or mice) using a uricase inhibitor like potassium oxonate.

2. Tracer Administration:

  • Administer a single bolus dose of this compound intravenously or intraperitoneally. The dose will need to be optimized based on the animal model and analytical sensitivity.

3. Sample Collection:

  • Collect blood and urine samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).

4. Sample Processing:

  • Process blood to obtain plasma or serum.
  • Perform sample preparation as described in the IDMS protocol, but in this case, the goal is to measure the ratio of labeled to unlabeled uric acid and its downstream metabolites.

5. LC-MS/MS Analysis:

  • Analyze the samples using LC-MS/MS to determine the concentrations of both unlabeled uric acid and this compound.
  • It is also possible to look for the incorporation of the 13C label into downstream metabolites if uric acid is not the final product in the chosen animal model.

6. Data Analysis:

  • Calculate the isotopic enrichment of uric acid in plasma and urine over time.
  • Use this data to model the kinetics of uric acid production, elimination, and pool size. This can provide insights into how a particular disease state or drug treatment affects these parameters.

Application in Drug Development

The development of new drugs for gout and hyperuricemia relies on a thorough understanding of their effects on uric acid metabolism.[11] this compound can be a valuable tool in preclinical and clinical studies of novel therapeutics.

Potential applications include:

  • Assessing the mechanism of action: By using this compound as a tracer, researchers can determine whether a new drug reduces uric acid levels by inhibiting its production (e.g., xanthine oxidase inhibitors) or by increasing its excretion (uricosuric agents).[4]

  • Evaluating drug efficacy: Accurate quantification of changes in uric acid levels in response to drug treatment is essential. The precision of IDMS with this compound makes it an ideal method for these assessments.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Tracer studies can provide data to build more sophisticated PK/PD models that describe the relationship between drug exposure and its effect on uric acid metabolism.

Logical Flow of this compound in Drug Efficacy Studies

Role of this compound in Drug Efficacy Studies Start Hyperuricemic Model Tracer Administer this compound Start->Tracer Drug Administer Test Drug Tracer->Drug Control Administer Vehicle Tracer->Control Sample_Drug Collect Samples (Drug Group) Drug->Sample_Drug Sample_Control Collect Samples (Control Group) Control->Sample_Control Analysis LC-MS/MS Analysis of Labeled and Unlabeled Uric Acid Sample_Drug->Analysis Sample_Control->Analysis Comparison Compare Kinetic Profiles Analysis->Comparison Conclusion Determine Drug's Effect on Uric Acid Production/Elimination Comparison->Conclusion

Logical workflow for using this compound to evaluate a new drug.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolism and drug development. Its application as both a metabolic tracer and an internal standard for quantitative analysis provides a level of precision and detail that is essential for advancing our understanding of purine metabolism and for the development of new therapies for diseases such as gout and hyperuricemia. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in a research setting.

References

The Role of Uric Acid-13C5 in Unraveling Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Uric acid-13C5 in the study of purine metabolism. Stable isotope-labeled compounds are indispensable tools in modern biomedical research, offering unparalleled precision in the quantification of metabolites and the elucidation of metabolic pathways. This compound, a stable isotope-labeled analog of the terminal product of human purine metabolism, serves as a critical internal standard for accurate quantification and has potential as a tracer for kinetic studies of uric acid production and excretion. Such investigations are vital for understanding the pathophysiology of hyperuricemia and gout and for the development of novel therapeutics.

Introduction to Purine Metabolism and Uric Acid

Purine metabolism is a fundamental biochemical process involving the synthesis, degradation, and salvage of purine nucleotides. These molecules are not only essential building blocks for DNA and RNA but also play central roles in cellular energy transfer (ATP, GTP) and signaling (cAMP, cGMP). In humans, the catabolism of purine nucleotides culminates in the production of uric acid.[1][2] The enzymatic pathway for purine degradation to uric acid is a key area of study in metabolic diseases.

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints.[3][4] Furthermore, hyperuricemia is increasingly associated with a range of other pathologies, including cardiovascular and kidney diseases.[4] Consequently, the accurate measurement of uric acid levels and the comprehensive understanding of its metabolic dynamics are of significant interest in both clinical diagnostics and pharmaceutical research.

This compound: A Tool for Precision in Purine Metabolism Studies

This compound is a stable isotope-labeled form of uric acid where five carbon atoms are replaced with the heavy isotope, carbon-13. This labeling renders the molecule chemically identical to its endogenous counterpart but distinguishable by mass spectrometry. This key characteristic underpins its primary roles in metabolic research.

Gold Standard for Uric Acid Quantification: Isotope Dilution Mass Spectrometry

The most prominent and well-established application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate and precise quantification of uric acid in biological matrices such as serum, plasma, and urine.[5] The principle of IDMS involves adding a known amount of the labeled standard (this compound) to a sample. The labeled and unlabeled uric acid are then co-extracted and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled forms, the concentration of the endogenous uric acid can be calculated with exceptional accuracy, as the internal standard compensates for variations in sample preparation and instrument response.

Potential for Tracer Studies in Uric Acid Kinetics

While its use as an internal standard is more widely documented, this compound also holds potential as a tracer for in vivo kinetic studies to determine the turnover rate and pool size of the body's uric acid.[6][7] In such studies, a known amount of this compound is administered, and the rate of its dilution by newly synthesized, unlabeled uric acid is monitored over time through serial sampling of blood or urine. This approach provides valuable insights into the rates of uric acid production and elimination, which are critical parameters in understanding the underlying causes of hyperuricemia.

Experimental Protocols

Quantification of Uric Acid in Human Serum using this compound and LC-MS/MS

This protocol outlines a typical procedure for the determination of uric acid concentration in human serum.

Materials:

  • This compound (as internal standard)

  • Human serum samples

  • Acetonitrile (ACN), protein precipitation agent

  • Formic acid

  • Deionized water

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • Prepare a stock solution of this compound in a suitable solvent.

    • To a 100 µL aliquot of serum, add a known amount of the this compound internal standard solution.

    • Vortex the mixture briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution to separate uric acid from other matrix components.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled uric acid and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of unlabeled uric acid to this compound.

    • Determine the concentration of uric acid in the sample using a calibration curve prepared with known concentrations of unlabeled uric acid and a fixed amount of the internal standard.

Data Presentation

The following table presents hypothetical quantitative data that could be obtained from a study using this compound as an internal standard to compare serum uric acid levels in a healthy control group and a cohort of patients with gout.

GroupNSerum Uric Acid (mg/dL)Standard Deviationp-value
Healthy Controls505.21.1<0.001
Gout Patients509.81.8

This data is for illustrative purposes only.

Visualizations

The following diagrams illustrate the purine degradation pathway and a typical experimental workflow for uric acid quantification.

purine_degradation AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Simplified pathway of purine nucleotide degradation to uric acid.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum_Sample Biological Sample (e.g., Serum) Add_IS Spike with This compound (IS) Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for uric acid quantification by LC-MS/MS.

Role in Drug Development

In the development of drugs targeting hyperuricemia, such as xanthine oxidase inhibitors or uricosuric agents, this compound is invaluable.[8][9] It enables the precise measurement of changes in uric acid levels in preclinical animal models and in human clinical trials, providing a robust endpoint for assessing drug efficacy. The accuracy afforded by IDMS is essential for establishing dose-response relationships and for the regulatory approval of new medicines.

Conclusion

This compound is a powerful tool for researchers and professionals in the field of purine metabolism and drug development. Its primary application as an internal standard for isotope dilution mass spectrometry allows for the highly accurate and precise quantification of uric acid, which is fundamental to the study of hyperuricemia, gout, and related metabolic disorders. While its use as a metabolic tracer for kinetic studies is less documented, the principles of stable isotope tracing suggest its potential in elucidating the dynamics of uric acid production and excretion. The continued application of this compound and similar stable isotope-labeled compounds will undoubtedly continue to advance our understanding of purine metabolism and facilitate the development of effective treatments for associated diseases.

References

Understanding Uric Acid-13C5 Isotopic Enrichment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of Uric acid-13C5 isotopic enrichment in metabolic research. Uric acid, the final product of purine metabolism in humans, is a pivotal biomarker in various physiological and pathological states, including gout, metabolic syndrome, and cardiovascular diseases.[1][2] The use of stable isotope-labeled tracers, such as this compound, allows for the precise and dynamic measurement of uric acid kinetics, offering invaluable insights into its production, excretion, and overall turnover.[3][4][5][6]

Core Principles of this compound Isotopic Enrichment

Isotopic enrichment studies with this compound are based on the principle of isotope dilution. A known amount of the labeled this compound, which is chemically identical to endogenous uric acid but distinguishable by its mass, is introduced into the biological system. The labeled tracer mixes with the endogenous pool of unlabeled uric acid. By measuring the ratio of the labeled to unlabeled uric acid over time in biological samples (e.g., plasma, urine), researchers can calculate key kinetic parameters. This technique provides a dynamic view of metabolic pathways that is not achievable with simple concentration measurements.

The primary applications of this compound in metabolic research include:

  • Quantification of Uric Acid Pool Size: Determining the total amount of readily exchangeable uric acid in the body.

  • Measurement of Uric Acid Turnover Rate: Calculating the rate at which the uric acid pool is replaced, providing a measure of its synthesis and elimination.[4][5][6][7]

  • Elucidation of Metabolic Pathways: Tracing the metabolic fate of uric acid and its precursors.

  • Assessment of Therapeutic Interventions: Evaluating the effect of drugs on uric acid production, excretion, and overall metabolism.

Quantitative Data on Uric Acid Kinetics

The following tables summarize key quantitative data on uric acid kinetics in humans, derived from studies utilizing isotopic tracer methodologies. These values can serve as a reference for researchers designing and interpreting their own experiments.

ParameterNormal SubjectsGouty SubjectsUnitsReference
Miscible Pool Size 767 - 1650Higher than normalmg[7]
Daily Turnover Rate 498 - 1392Higher than normalmg/day[7]
Renal Excretion (Purine-Restricted Diet) < 600Variablemg/24 hr[3]
Renal Excretion (Unrestricted Diet) < 800Variablemg/24 hr[3]
Serum Uric Acid ConcentrationsMaleFemaleUnitsReference
Normal Range 3.5 - 7.22.6 - 6.0mg/dL[7]
Hyperuricemia Threshold > 7.0> 6.0mg/dL[3]

Experimental Protocols

A typical experimental protocol for a this compound tracer study involves the following key steps:

Subject Preparation and Tracer Administration
  • Dietary Control: Subjects should be placed on a purine-restricted diet for a period of 3-5 days prior to the study to minimize the influence of dietary purines on uric acid metabolism.[3]

  • Tracer Administration: A sterile solution of this compound is administered, typically as a single intravenous bolus injection. The exact dose will depend on the specific study design and analytical sensitivity.

Sample Collection
  • Blood Samples: Venous blood samples are collected into heparinized tubes at multiple time points following tracer administration. A typical sampling schedule might include baseline (pre-injection), and then at 5, 15, 30, 60, 120, 240, 360 minutes, and 24 hours post-injection. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Samples: A 24-hour urine collection is initiated at the time of tracer administration to measure the total excretion of labeled and unlabeled uric acid.[3] Aliquots of the 24-hour collection are stored at -20°C or lower.

Sample Preparation for LC-MS/MS Analysis
  • Plasma/Serum:

    • Thaw frozen plasma or serum samples on ice.

    • To 100 µL of plasma/serum, add an internal standard (e.g., [1,3-15N2]uric acid) to account for analytical variability.

    • Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Urine:

    • Thaw frozen urine samples.

    • Dilute the urine sample with deionized water (e.g., 1:10 or 1:20 dilution) to bring the uric acid concentration within the linear range of the assay.

    • Add an internal standard.

    • The diluted sample can often be directly injected into the LC-MS/MS system, or a simple filtration step may be employed.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of uric acid.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is commonly employed.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for uric acid analysis.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for unlabeled uric acid, this compound, and the internal standard.

      • Unlabeled Uric Acid (m/z): e.g., 167 -> 124

      • This compound (m/z): e.g., 172 -> 128

      • [1,3-15N2]Uric acid (Internal Standard) (m/z): e.g., 169 -> 125

    • Data Analysis: The peak areas for each analyte are integrated, and the ratio of labeled to unlabeled uric acid is calculated at each time point. These ratios are then used in compartmental modeling to determine the kinetic parameters.

Visualization of Pathways and Workflows

Purine Metabolism Pathway

The following diagram illustrates the key steps in the de novo synthesis and degradation of purines, culminating in the production of uric acid.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_degradation Degradation Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps GMP Guanosine Monophosphate (GMP) IMP->GMP AMP Adenosine Monophosphate (AMP) IMP->AMP AMP_deg AMP GMP_deg GMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP Hypoxanthine_deg Hypoxanthine Guanine Guanine Guanine->GMP Guanine_deg Guanine Adenine Adenine Adenine->AMP GMP->IMP AMP->IMP Inosine Inosine AMP_deg->Inosine Inosine->Hypoxanthine_deg Xanthine Xanthine Hypoxanthine_deg->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Guanosine Guanosine GMP_deg->Guanosine Guanosine->Guanine_deg Guanine_deg->Xanthine

Caption: De novo synthesis and degradation pathways of purine metabolism.

Experimental Workflow for this compound Tracer Study

This diagram outlines the logical flow of a typical this compound isotopic enrichment study.

Experimental_Workflow cluster_preparation Preparation cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_modeling Modeling & Interpretation SubjectPrep Subject Preparation (Dietary Control) TracerAdmin This compound Tracer Administration SubjectPrep->TracerAdmin BloodSampling Serial Blood Sampling TracerAdmin->BloodSampling UrineCollection 24-hour Urine Collection TracerAdmin->UrineCollection PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SampleExtraction Extraction & Internal Standard Spiking PlasmaSeparation->SampleExtraction LCMS LC-MS/MS Analysis SampleExtraction->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing KineticModeling Compartmental Modeling DataProcessing->KineticModeling Results Determination of Pool Size, Turnover, and Flux Rates KineticModeling->Results

Caption: Workflow of a this compound isotopic enrichment study.

Uric Acid Signaling and Pathophysiological Effects

Elevated uric acid levels can trigger various downstream signaling pathways, contributing to inflammation and metabolic dysfunction.

Uric_Acid_Signaling cluster_cellular_effects Cellular Effects cluster_downstream_signaling Downstream Signaling cluster_pathophysiology Pathophysiological Consequences UricAcid Elevated Uric Acid ROS Increased Reactive Oxygen Species (ROS) UricAcid->ROS Inflammasome NLRP3 Inflammasome Activation UricAcid->Inflammasome EndoDysfunction Endothelial Dysfunction UricAcid->EndoDysfunction NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) Inflammasome->Cytokines Hypertension Hypertension EndoDysfunction->Hypertension NFkB->Cytokines MAPK MAPK Pathway Activation MAPK->Cytokines Gout Gout Cytokines->Gout InsulinResistance Insulin Resistance Cytokines->InsulinResistance CVD Cardiovascular Disease Hypertension->CVD InsulinResistance->CVD

Caption: Signaling pathways influenced by elevated uric acid.

References

Uric Acid-¹³C₅: A Potential Biomarker for Metabolic Diseases - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uric acid, the final product of purine metabolism, has emerged as a key player in the pathogenesis of metabolic diseases, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease.[1][2][3] While elevated serum uric acid is a known risk factor, the use of stable isotope-labeled uric acid, specifically Uric Acid-¹³C₅, offers a dynamic and precise tool to investigate the underlying metabolic fluxes and dysregulations. This technical guide provides a comprehensive overview of Uric Acid-¹³C₅ as a potential biomarker, detailing its role in metabolic pathways, experimental protocols for its use, and its potential applications in research and drug development. Although direct clinical validation of Uric Acid-¹³C₅ as a standalone biomarker is still in its nascent stages, this document synthesizes the current knowledge to highlight its promising utility.

Introduction: The Role of Uric Acid in Metabolic Disease

Uric acid is produced in the liver, intestines, and other tissues through the breakdown of purines, which are derived from both endogenous cellular turnover and dietary sources.[4] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a common feature of metabolic syndrome and is associated with its various components, including obesity, insulin resistance, hypertension, and dyslipidemia.[5][6]

The mechanisms by which uric acid contributes to metabolic diseases are multifaceted and include:

  • Induction of Oxidative Stress: The enzymatic conversion of xanthine to uric acid by xanthine oxidase generates reactive oxygen species (ROS), which can lead to cellular damage and inflammation.[2][7]

  • Endothelial Dysfunction: Elevated uric acid levels have been shown to impair the function of the vascular endothelium, a critical factor in the development of hypertension and atherosclerosis.[2][8]

  • Inflammation: Uric acid crystals can activate the NLRP3 inflammasome, a key component of the innate immune system, leading to a pro-inflammatory state.[7]

  • Insulin Resistance: Uric acid may directly interfere with insulin signaling pathways, contributing to the development of insulin resistance.[9][10]

The use of stable isotope tracers, such as Uric Acid-¹³C₅, allows for the in-vivo tracking of purine metabolism, providing a more dynamic picture of metabolic fluxes compared to static measurements of total uric acid levels.[11][12] This approach can help elucidate the specific pathways that are dysregulated in metabolic diseases and provide a more sensitive and specific biomarker for disease risk and progression.

Quantitative Data: Uric Acid as a Biomarker

While specific quantitative data on the performance of Uric Acid-¹³C₅ as a biomarker for metabolic diseases is not yet widely available in published literature, numerous studies have established a strong association between total serum uric acid levels and the prevalence and incidence of these conditions. The data presented below for total uric acid can be considered as a baseline to underscore the potential of more sophisticated metabolic flux analysis using Uric Acid-¹³C₅.

Table 1: Association of Serum Uric Acid with Metabolic Syndrome

Study PopulationNOutcomeKey Findings
Chinese Elderly1,267Metabolic SyndromeArea under the ROC curve: 0.64 (Sensitivity: 79.3%, Specificity: 45.1%).[8]
Brazilian Adults932Pre-Metabolic & Metabolic SyndromeMen: OR for Pre-MS: 1.62; OR for MS: 2.61. Women: OR for MS: 2.59.[13]
Case-Control Study101Metabolic SyndromeFor every 1 mg/dL increase in uric acid, the odds ratio for developing metabolic syndrome was 2.11.[6]

Table 2: Serum Uric Acid as a Predictor of Type 2 Diabetes

Study PopulationNFollow-upKey Findings
General Population4118 yearsParticipants in the highest tertile of uric acid had a relative risk of 1.73 for developing a carbohydrate disorder.[1]
Elderly Population (>65 years)18,9074.3 yearsYoung-Old (65-74 years): Higher baseline uric acid was associated with a higher risk of developing T2DM (HR for men: 1.39; HR for women: 1.57).[14]
Young Adults5,012Not specifiedBaseline elevated serum uric acid predicted the onset of diabetes (HR 1.87).[2]

Experimental Protocols

The use of Uric Acid-¹³C₅ as a biomarker involves stable isotope tracer studies coupled with mass spectrometry. Below are detailed methodologies for a typical metabolic flux analysis experiment.

Study Design and Tracer Administration

A common approach is a tracer-tracee kinetic study. This involves the administration of a known amount of Uric Acid-¹³C₅ (the tracer) and monitoring its incorporation into the body's uric acid pool (the tracee) over time.

  • Subject Preparation: Subjects should fast overnight (8-12 hours) prior to the study.

  • Tracer Administration: A bolus of Uric Acid-¹³C₅, dissolved in a sterile saline solution, is administered intravenously. The exact dosage will depend on the specific study design and analytical sensitivity.

  • Sample Collection: Blood samples are collected at baseline (pre-tracer administration) and at multiple time points post-administration (e.g., 5, 10, 15, 30, 60, 90, 120, 180, 240 minutes). Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Internal Standard: Add an internal standard, such as ¹⁵N-labeled uric acid, to each sample to correct for variations in sample processing and instrument response.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with water and methanol, both containing a small amount of formic acid (e.g., 0.1-0.5%), is commonly employed.[15][16]

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used. Positive mode often monitors the [M+H]⁺ ions.[15][16]

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

    • MRM Transitions:

      • Uric Acid (unlabeled): m/z 169.1 → 141.1[15]

      • Uric Acid-¹³C₅: The specific transition would be determined based on the fragmentation pattern of the labeled molecule (e.g., m/z 174.1 → appropriate fragment ion).

      • Internal Standard (e.g., ¹⁵N₂-Uric Acid): m/z 171 → 143[15]

Data Analysis and Metabolic Flux Calculation

The ratio of the peak areas of the labeled (Uric Acid-¹³C₅) to the unlabeled uric acid is measured at each time point. These ratios are then used in compartmental models to calculate key kinetic parameters, such as the rate of appearance (Ra) of uric acid, which reflects its production rate, and the metabolic clearance rate (MCR).

Visualization of Pathways and Workflows

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involving uric acid and a typical experimental workflow for a Uric Acid-¹³C₅ tracer study.

Purine_Metabolism Dietary Purines Dietary Purines Endogenous Purines Endogenous Purines Hypoxanthine Hypoxanthine Endogenous Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Metabolic Syndrome Metabolic Syndrome Uric Acid->Metabolic Syndrome Xanthine Oxidase Xanthine Oxidase

Simplified Purine Metabolism Pathway.

Experimental_Workflow cluster_study Clinical Study cluster_lab Laboratory Analysis cluster_data Data Interpretation Subject Recruitment Subject Recruitment Tracer Infusion (Uric Acid-13C5) Tracer Infusion (this compound) Blood Sampling Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Metabolic Flux Calculation Metabolic Flux Calculation LC-MS/MS Analysis->Metabolic Flux Calculation Biomarker Assessment Biomarker Assessment Metabolic Flux Calculation->Biomarker Assessment

Workflow for a Uric Acid-¹³C₅ Tracer Study.

Uric_Acid_Pathogenesis Hyperuricemia Hyperuricemia Inflammation Inflammation Hyperuricemia->Inflammation Endothelial_Dysfunction Endothelial_Dysfunction Hyperuricemia->Endothelial_Dysfunction Insulin_Resistance Insulin_Resistance Hyperuricemia->Insulin_Resistance Oxidative_Stress Oxidative_Stress Metabolic_Syndrome Metabolic_Syndrome Oxidative_Stress->Metabolic_Syndrome Inflammation->Metabolic_Syndrome Endothelial_Dysfunction->Metabolic_Syndrome Insulin_Resistance->Metabolic_Syndrome

Pathogenic Mechanisms of Hyperuricemia.

Conclusion and Future Directions

Uric Acid-¹³C₅ represents a powerful tool for dissecting the intricate role of purine metabolism in the development and progression of metabolic diseases. While the association between total serum uric acid and metabolic syndrome is well-established, the use of stable isotope tracers provides a dynamic and quantitative measure of metabolic flux, offering the potential for a more sensitive and specific biomarker.

Future research should focus on:

  • Clinical Validation: Conducting clinical studies to specifically evaluate the performance of Uric Acid-¹³C₅ as a diagnostic and prognostic biomarker for metabolic diseases. This would involve establishing cutoff values and assessing its sensitivity and specificity.

  • Drug Development: Utilizing Uric Acid-¹³C₅ in preclinical and clinical trials to assess the metabolic effects of novel therapeutic agents targeting purine metabolism and related pathways.

  • Personalized Medicine: Exploring the potential of Uric Acid-¹³C₅-based metabolic profiling to stratify patients and tailor therapeutic interventions.

References

The Synthesis of Uric Acid from Urea and Glycine: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history of uric acid synthesis, tracing its origins from early chemical syntheses to the elucidation of its complex biochemical pathways. We will explore the pivotal experiments that defined our understanding, with a focus on the roles of urea and glycine as foundational molecules in this narrative. This document provides detailed experimental methodologies, quantitative data from key historical studies, and visual representations of the core chemical and biochemical processes.

The Dawn of Synthetic Uric Acid: Landmark Chemical Syntheses

The 19th century marked a turning point in organic chemistry, with the first laboratory syntheses of biologically significant molecules. The synthesis of uric acid, a compound known since the late 18th century as a component of kidney stones and urine, was a significant achievement.[1]

Horbaczewski's Pioneering Synthesis (1882)

The first successful synthesis of uric acid is credited to the Ukrainian chemist Ivan Horbaczewski. In 1882, he achieved this milestone by heating a mixture of urea and glycine.[1] This reaction, while groundbreaking, was a simple fusion process, and the exact reaction mechanism was not fully understood at the time.

Experimental Protocol: Horbaczewski's Synthesis of Uric Acid

Based on historical accounts, the procedure involved the direct heating of the starting materials.

  • Reactants: Urea and Glycine.

  • Apparatus: A vessel suitable for high-temperature fusion.

  • Procedure:

    • A mixture of urea and glycine is placed in a reaction vessel.

    • The mixture is heated to a high temperature, causing it to melt and react.

    • Upon cooling, the reaction product, uric acid, is isolated and purified.

Historical accounts of this synthesis often lack precise details regarding molar ratios, exact temperatures, reaction times, and yields, reflecting the conventions of the era.

The Behrend and Roosen Synthesis (1888)

A more systematic and mechanistically informative synthesis was developed by Robert Behrend and O. Roosen in 1888. Their approach involved the condensation of urea with ethyl acetoacetate.[2] This multi-step synthesis provided crucial insights into the purine structure of uric acid.

Experimental Workflow: Behrend and Roosen Synthesis

behrend_roosen_synthesis urea1 Urea methyluracil Methyluracil urea1->methyluracil Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->methyluracil isodialuric_acid Isodialuric Acid methyluracil->isodialuric_acid Series of steps uric_acid Uric Acid isodialuric_acid->uric_acid Condensation urea2 Urea urea2->uric_acid

Caption: A simplified workflow of the Behrend and Roosen synthesis of uric acid.

Traube's Purine Synthesis (1900)

Wilhelm Traube developed a versatile method for synthesizing purines, including uric acid, starting from 4,5-diaminopyrimidines.[3] This method involves the introduction of a one-carbon fragment to bridge the nitrogen atoms of the amino groups at the C-5 and C-6 positions of the pyrimidine ring, followed by cyclization.

Experimental Protocol: Traube Purine Synthesis (General Steps)

  • Nitrosation: A 4-aminopyrimidine derivative is treated with a nitrosating agent to introduce a nitroso group at the 5-position.

  • Reduction: The nitroso group is then reduced to an amino group, yielding a 4,5-diaminopyrimidine.

  • Cyclization: The 4,5-diaminopyrimidine is reacted with a source of a one-carbon unit, such as formic acid or a derivative, which leads to the formation of the imidazole ring fused to the pyrimidine ring, completing the purine structure.[4]

Unraveling the Biological Pathway: De Novo Purine Biosynthesis

While chemical syntheses demonstrated that uric acid could be constructed from simpler molecules, the biological pathway remained a mystery. The advent of isotopic tracers in the mid-20th century revolutionized the study of metabolic pathways.

The Pivotal Role of Glycine as a Precursor

John M. Buchanan's pioneering work in 1948 using isotopically labeled compounds in pigeons was a landmark in biochemistry.[3][5] Pigeons excrete nitrogenous waste primarily as uric acid, making them an ideal model organism. By feeding pigeons compounds labeled with isotopes of carbon and nitrogen, Buchanan and his colleagues were able to trace the origins of each atom in the purine ring of uric acid.[3][5]

These experiments unequivocally demonstrated that the entire glycine molecule (both of its carbon atoms and its nitrogen atom) is incorporated into the purine ring.[6]

Logical Relationship: Precursors of the Purine Ring

purine_precursors purine_ring Purine Ring glycine Glycine glycine->purine_ring C4, C5, N7 aspartate Aspartate aspartate->purine_ring N1 glutamine Glutamine (Amide N) glutamine->purine_ring N3, N9 formate Formate (from THF) formate->purine_ring C2, C8 co2 CO2 co2->purine_ring C6

Caption: The metabolic origins of the atoms in the purine ring.

The De Novo Purine Biosynthesis Pathway

Subsequent research by Buchanan and G. Robert Greenberg in the 1950s elucidated the step-by-step enzymatic reactions of what is now known as the de novo purine biosynthesis pathway.[3][5] This complex pathway starts with ribose-5-phosphate and builds the purine ring through a series of intermediates. Glycine is incorporated early in the pathway.

Simplified De Novo Purine Biosynthesis Pathway

de_novo_purine_synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA 5-Phosphoribosyl-1-amine PRPP->PRA + Glutamine IMP Inosine Monophosphate (IMP) PRA->IMP + Glycine, Formate, Aspartate, CO2 AMP_GMP AMP and GMP IMP->AMP_GMP Xanthine Xanthine AMP_GMP->Xanthine Catabolism Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: A high-level overview of the de novo purine biosynthesis and subsequent catabolism to uric acid.

The Role of Urea in Biological Uric Acid Synthesis

Contrary to its direct role in Horbaczewski's chemical synthesis, urea is not a direct precursor in the de novo biosynthesis of purines. The nitrogen atoms in the purine ring are donated by the amino acids glycine, glutamine, and aspartate.[6] Urea is the primary end product of the urea cycle, a separate metabolic pathway that detoxifies ammonia, which is largely derived from amino acid catabolism. In essence, both the urea cycle and purine biosynthesis are pathways for managing nitrogen metabolism, but they are distinct processes with different intermediates and end products.

Quantitative Insights from Isotopic Tracer Studies

Isotopic labeling studies not only identified the precursors of the purine ring but also provided a means to quantify the rate of uric acid synthesis and turnover in living organisms, including humans. These studies were crucial in understanding metabolic disorders such as gout, which is characterized by hyperuricemia (elevated levels of uric acid in the blood).

Experimental Protocol: Isotopic Labeling of Glycine for Uric Acid Analysis (General Methodology)

  • Administration of Labeled Glycine: A known amount of glycine labeled with a stable isotope (e.g., ¹⁵N) or a radioisotope (e.g., ¹⁴C) is administered to the subject, typically orally or intravenously.

  • Urine Collection: Urine samples are collected at timed intervals over a period of several days.

  • Uric Acid Isolation: Uric acid is isolated from the urine samples, often by precipitation.

  • Isotopic Analysis: The isolated uric acid is analyzed to determine the amount of the isotope incorporated. For ¹⁵N, this is typically done using mass spectrometry. For ¹⁴C, scintillation counting is used.

  • Data Analysis: The rate of isotope incorporation into uric acid and its subsequent decline are plotted over time. This data can be used to calculate the rate of uric acid production and the size of the miscible pool of uric acid in the body.

Studies in the 1950s using ¹⁵N-labeled glycine demonstrated that individuals with gout often have an accelerated rate of uric acid synthesis from glycine compared to healthy individuals.[7][8]

Table 1: Illustrative Data on the Incorporation of ¹⁵N from Glycine into Uric Acid

Time (Days)¹⁵N Enrichment in Uric Acid (atom % excess) - Normal Subject¹⁵N Enrichment in Uric Acid (atom % excess) - Gouty Subject
10.250.60
20.350.85
30.300.70
40.250.55
50.200.45
60.150.35
70.120.28

This table presents hypothetical data based on the trends observed in historical studies for illustrative purposes. Actual values varied between studies and individuals.

Conclusion

The history of uric acid synthesis from urea and glycine is a tale of two distinct scientific narratives. The first is a story of pioneering organic chemistry, where the synthesis of uric acid from simple precursors like urea and glycine in the laboratory was a landmark achievement that helped to unravel its chemical structure. The second is a story of the dawn of modern biochemistry, where the use of isotopic tracers revealed that in living organisms, glycine, but not urea, is a direct building block in the complex, multi-step de novo biosynthesis of the purine ring, which is ultimately catabolized to uric acid.

For researchers in drug development, particularly those targeting metabolic diseases like gout, understanding both the historical chemical syntheses and the intricate details of the biochemical pathways is paramount. The fundamental discoveries of the 19th and 20th centuries laid the groundwork for the development of modern therapeutics that target enzymes in the purine metabolism pathway.

References

The Role of Uric Acid-13C5 in Advancing Gout Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gout, a prevalent and painful inflammatory arthritis, is intrinsically linked to hyperuricemia—an excess of uric acid in the bloodstream. The study of uric acid dynamics, including its production, elimination, and metabolic fate, is paramount to understanding the pathophysiology of gout and developing effective therapeutic interventions. The use of stable isotope-labeled compounds, particularly Uric acid-13C5, has emerged as a powerful tool in this field of research. This technical guide provides an in-depth overview of the application of this compound in gout research, detailing its use in metabolic studies, summarizing key quantitative findings, and outlining experimental protocols. Furthermore, this guide visualizes the complex pathways and experimental workflows associated with uric acid metabolism and its investigation.

Introduction: The Challenge of Gout and the Need for Precise Measurement

Gout is characterized by the deposition of monosodium urate crystals in joints and tissues, leading to severe inflammation and pain. The management and prevention of gout are centered on controlling serum uric acid levels. To develop novel and more effective urate-lowering therapies, a precise understanding of uric acid kinetics is essential.

Stable isotope labeling, using compounds like this compound, offers a non-radioactive and highly accurate method for tracing the metabolic fate of uric acid in vivo. This compound is a form of uric acid where five of the carbon atoms have been replaced with the heavy isotope, carbon-13. This labeling allows researchers to distinguish exogenously administered uric acid from the endogenous pool, enabling precise quantification of its turnover, production, and excretion rates.

Quantitative Analysis of Uric Acid Kinetics in Gout

Stable isotope tracer studies have been instrumental in quantifying the disturbances in uric acid metabolism that characterize gout. These studies typically involve the administration of a labeled uric acid tracer, followed by the collection of blood and urine samples over time to measure the isotopic enrichment of uric acid.

The data from these studies have consistently shown that patients with gout exhibit a significantly larger miscible pool of uric acid and a slower turnover rate compared to healthy individuals. This indicates that the body's ability to eliminate uric acid is impaired in gouty subjects.

ParameterNormal SubjectsGouty SubjectsReference
Miscible Pool (mg) 767 - 1650Significantly higher than normal[1]
Turnover Rate (mg/day) 498 - 1392Slower than normal[1]
Serum Uric Acid (mg/dL) - Male 4.0 - 8.5>7.0[2]
Serum Uric Acid (mg/dL) - Female 2.7 - 7.3>6.0[2]
Urinary Uric Acid Excretion (mg/24h) 250 - 750Variable, often shows under-excretion[2]

Experimental Protocols: Tracing Uric Acid Metabolism

The following sections outline the methodologies for key experiments utilizing isotopically labeled uric acid to investigate its metabolism in the context of gout research.

Determination of Uric Acid Pool Size and Turnover Rate

This protocol describes a common method for determining the size of the miscible uric acid pool and its turnover rate using an isotope dilution technique with a stable isotope-labeled uric acid tracer, such as [¹⁵N]uric acid. The principles are directly applicable to studies using this compound.

Objective: To quantify the total amount of readily exchangeable uric acid in the body and the rate at which it is produced and eliminated.

Methodology:

  • Subject Preparation: Subjects are placed on a purine-restricted diet for a period before and during the study to minimize the influence of dietary purines on uric acid levels.

  • Tracer Administration: A precisely known amount of the isotopically labeled uric acid (e.g., [¹⁵N]uric acid) is administered intravenously.

  • Sample Collection: Blood and urine samples are collected at timed intervals over a period of several days.

  • Sample Preparation and Analysis:

    • Uric acid is isolated from serum and urine samples, often using anion-exchange chromatography.

    • The isolated uric acid is then derivatized to make it volatile for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization method is the formation of a trimethylsilyl derivative.

    • The isotopic enrichment of the derivatized uric acid is determined by measuring the ratio of the labeled to unlabeled molecules using mass spectrometry.

  • Data Analysis: The decline in the isotopic enrichment of uric acid in the body over time follows an exponential decay curve. By extrapolating this curve back to time zero, the initial enrichment can be determined, which allows for the calculation of the miscible pool size. The turnover rate is calculated from the pool size and the rate constant of the decay curve.

Isotope Dilution Mass Spectrometry for Serum Uric Acid Quantification

This protocol details a highly accurate method for the determination of serum uric acid concentration using isotope dilution mass spectrometry (ID-MS), which is considered a reference method.

Objective: To accurately measure the concentration of uric acid in a serum sample.

Methodology:

  • Internal Standard Addition: A known amount of an isotopically labeled uric acid internal standard (e.g., [1,3-¹⁵N₂]uric acid) is added to a weighed serum sample.[2]

  • Equilibration: The mixture is allowed to equilibrate, ensuring the internal standard is thoroughly mixed with the endogenous uric acid.[2]

  • Purification: The uric acid is separated from other serum components using techniques like anion-exchange chromatography.[2]

  • Derivatization: The purified uric acid is converted into a more volatile derivative, such as a tetrakis-(tert-butyldimethylsilyl) derivative, to facilitate analysis by gas chromatography.[2]

  • Mass Spectrometry Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The instrument measures the isotope ratio of the derivative, which is the ratio of the signal from the labeled internal standard to the signal from the unlabeled endogenous uric acid.[2]

  • Quantification: The concentration of uric acid in the original serum sample is calculated based on the measured isotope ratio and the known amount of the internal standard that was added.[2]

Visualizing the Pathways: Uric Acid Metabolism and Renal Transport

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to uric acid metabolism and gout research.

Purine_Metabolism_to_Uric_Acid Purine_Nucleotides Purine Nucleotides (AMP, GMP) Inosine_Monophosphate Inosine Monophosphate (IMP) Purine_Nucleotides->Inosine_Monophosphate Guanosine Guanosine Purine_Nucleotides->Guanosine Inosine Inosine Inosine_Monophosphate->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric_Acid Uric Acid Guanine Guanine Guanosine->Guanine Guanine->Xanthine Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric_Acid

Caption: Purine metabolism pathway leading to the formation of uric acid.

Uric_Acid_Tracer_Study_Workflow Start Subject on Purine-Restricted Diet Tracer Intravenous Administration of This compound Tracer Start->Tracer Sampling Timed Blood and Urine Sample Collection Tracer->Sampling Isolation Isolation of Uric Acid (e.g., Chromatography) Sampling->Isolation Derivatization Derivatization for GC-MS Analysis Isolation->Derivatization Analysis Isotope Ratio Measurement by Mass Spectrometry Derivatization->Analysis Calculation Calculation of Pool Size and Turnover Rate Analysis->Calculation

Caption: Workflow for a uric acid kinetic study using a stable isotope tracer.

Renal_Urate_Transport_Pathway Lumen Tubular Lumen (Urine) Cell Proximal Tubule Cell Blood Blood URAT1 URAT1 Urate_Cell Urate URAT1->Urate_Cell GLUT9_apical GLUT9 (apical) OAT4 OAT4 OAT4->Urate_Cell GLUT9_baso GLUT9 (basolateral) Urate_Blood Urate GLUT9_baso->Urate_Blood ABCG2 ABCG2 Urate_Lumen Urate ABCG2->Urate_Lumen NPT1 NPT1 NPT1->Urate_Lumen Urate_Lumen->URAT1 Reabsorption Urate_Lumen->OAT4 Reabsorption Urate_Cell->GLUT9_baso Reabsorption Urate_Cell->ABCG2 Urate_Cell->NPT1 Secretion

Caption: Key transporters involved in uric acid handling in the renal proximal tubule.

The Impact of this compound on Drug Development

The use of this compound and other stable isotope tracers is not limited to fundamental research. In the realm of drug development, these tools are invaluable for:

  • Pharmacodynamic Studies: Assessing the mechanism of action of new urate-lowering drugs. For instance, tracer studies can determine whether a drug reduces uric acid production or increases its excretion.

  • Dose-Response Studies: Quantifying the effect of different drug dosages on uric acid kinetics.

  • Personalized Medicine: Investigating inter-individual variability in drug response based on differences in uric acid metabolism.

By providing a detailed and dynamic picture of uric acid metabolism, stable isotope tracer studies with this compound can accelerate the development of more targeted and effective therapies for gout.

Conclusion

This compound is a critical tool in the arsenal of researchers and drug developers working to combat gout. Its application in stable isotope tracer studies has provided unprecedented insights into the pathophysiology of this debilitating disease. The quantitative data and detailed methodologies presented in this guide underscore the power of this technique to unravel the complexities of uric acid metabolism. As our understanding of the molecular mechanisms of gout continues to evolve, the use of this compound and similar tracers will undoubtedly play a central role in the development of the next generation of gout therapies.

References

The Dual Nature of Uric Acid: An In-depth Examination of its Antioxidant Properties with a Focus on Uric Acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate antioxidant properties of uric acid, a molecule of significant interest in biomedical research. While this document focuses on the general antioxidant characteristics of uric acid, the principles and experimental observations detailed herein are directly applicable to its isotopically labeled counterpart, Uric acid-13C5. The 13C labeling serves as a powerful tool for tracing the metabolic fate of uric acid in biological systems, but is not expected to alter its intrinsic chemical reactivity as an antioxidant.

Uric acid, the final product of purine metabolism in humans, has long been recognized for its potent antioxidant capabilities, contributing to a significant portion of the total antioxidant capacity of human plasma.[1][2] However, its role is not without complexity, exhibiting a paradoxical nature as both a protective antioxidant and a potential pro-oxidant depending on its chemical environment.[3][4] This guide will explore the mechanisms of its antioxidant action, detail relevant experimental protocols for its study, and present key quantitative data to provide a comprehensive understanding for researchers in the field.

Mechanisms of Antioxidant Action

Uric acid exerts its antioxidant effects through several key mechanisms:

  • Direct Radical Scavenging: Uric acid is a powerful scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including singlet oxygen, peroxyl radicals (ROO•), and hydroxyl radicals (•OH).[3][5] This direct interaction neutralizes these damaging free radicals, preventing them from reacting with and damaging cellular components like lipids, proteins, and DNA.[6]

  • Chelation of Metal Ions: Uric acid can chelate transition metal ions such as iron.[4][7][8] By binding to these metals, it prevents their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. This chelation activity is a crucial aspect of its antioxidant function, as it inhibits the initiation of lipid peroxidation chains.[8]

  • Interaction with Peroxynitrite: Uric acid is an effective scavenger of peroxynitrite (ONOO-), a potent and destructive oxidant formed from the reaction of nitric oxide and superoxide.[6][9][10] By reacting with peroxynitrite, uric acid can mitigate its damaging effects, including protein nitration and lipid peroxidation.[9][10] However, this reaction can also lead to the formation of other reactive intermediates.[11][12][13]

It is important to note that the antioxidant activity of uric acid is most prominent in a hydrophilic (aqueous) environment, such as the plasma.[3] In a hydrophobic (lipid) environment, its efficacy as a radical scavenger is diminished.[3]

The Pro-oxidant Paradox

Despite its well-documented antioxidant effects, uric acid can also act as a pro-oxidant under certain conditions.[3][4] This duality is largely dependent on the cellular compartment. Extracellularly, in the plasma, it primarily functions as an antioxidant.[4] However, intracellularly, the degradation of uric acid can lead to the production of free oxygen radicals.[4] Furthermore, its reaction with certain oxidants can generate urate radicals, which may propagate oxidative damage.[3]

Quantitative Analysis of Antioxidant Properties

The antioxidant capacity of uric acid has been quantified in numerous studies. The following table summarizes key findings from the literature.

ParameterValue/ObservationAssay/MethodReference
Contribution to Plasma Antioxidant Capacity Accounts for approximately 60% of plasma antioxidant capacity.Not specified[1]
Peroxynitrite Scavenging Apparent second-order rate constant of 4.8 x 10² M⁻¹s⁻¹.Kinetic studies[9]
Iron Chelation Forms stable complexes with iron ions, inhibiting iron-catalyzed oxidation.Fluorescence-quenching techniques, Polarographic measurements[8]
Inhibition of Lipid Peroxidation Showed 67.7% inhibition of linoleic acid emulsion peroxidation at 20 µg/mL.Ferric thiocyanate method[14]

Experimental Protocols for Assessing Antioxidant Activity

Several standardized assays are employed to evaluate the antioxidant properties of compounds like uric acid. The choice of assay depends on the specific mechanism of antioxidant action being investigated.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

Methodology:

  • Reagent Preparation: A FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.

  • Sample Incubation: The test sample (containing uric acid) is mixed with the FRAP reagent.

  • Absorbance Measurement: The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at a specific wavelength (typically around 593 nm).

  • Quantification: The change in absorbance is proportional to the total antioxidant capacity of the sample, which is then compared to a standard curve generated with a known antioxidant like Trolox or uric acid itself.[15][16][17][18][19][20][21][22]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, thereby preventing the oxidation of a fluorescent probe.

Methodology:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared.

  • Reaction Mixture: The antioxidant (uric acid), the fluorescent probe, and the radical generator are mixed in a multi-well plate.

  • Fluorescence Monitoring: The fluorescence decay of the probe is monitored over time using a microplate reader. The presence of an antioxidant slows down the fluorescence decay.

  • Quantification: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard curve generated with Trolox.[15][23]

Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Methodology:

  • Radical Generation: The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. This results in a blue-green solution.

  • Sample Incubation: The antioxidant sample is added to the ABTS•⁺ solution.

  • Absorbance Measurement: The scavenging of the radical by the antioxidant causes a decolorization of the solution, which is measured as a decrease in absorbance at a specific wavelength (e.g., 734 nm).

  • Quantification: The percentage of inhibition of the ABTS•⁺ radical is calculated, and the antioxidant capacity is often expressed as Trolox equivalents.[14]

Signaling Pathways and Cellular Interactions

The antioxidant activity of uric acid can influence various cellular signaling pathways. For instance, by scavenging ROS, it can modulate the activity of redox-sensitive transcription factors and signaling cascades.

Below is a diagram illustrating the central role of uric acid in scavenging reactive species and its dual antioxidant/pro-oxidant functions.

UricAcid_Antioxidant_Pathway Uric Acid's Dual Role in Oxidative Stress ROS Reactive Oxygen Species (Singlet Oxygen, Peroxyl Radicals, Hydroxyl Radicals) CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->CellularDamage causes Peroxynitrite Peroxynitrite (ONOO-) Peroxynitrite->CellularDamage causes MetalIons Transition Metal Ions (e.g., Fe³⁺) MetalIons->ROS catalyzes generation of UricAcid Uric Acid Chelation Chelation UricAcid->Chelation participates in Scavenging Radical Scavenging UricAcid->Scavenging participates in ProOxidant Pro-oxidant Effects (Intracellular) UricAcid->ProOxidant can lead to Chelation->MetalIons binds AntioxidantDefense Antioxidant Defense (Extracellular) Chelation->AntioxidantDefense Scavenging->ROS neutralizes Scavenging->Peroxynitrite neutralizes Scavenging->AntioxidantDefense UrateRadical Urate Radical ProOxidant->UrateRadical generates UrateRadical->CellularDamage can cause

Caption: Uric Acid's Antioxidant and Pro-oxidant Mechanisms.

The following workflow diagram illustrates a general experimental approach for evaluating the antioxidant properties of a compound like this compound.

Experimental_Workflow Workflow for Assessing Antioxidant Properties start Start: Hypothesis on Antioxidant Activity of this compound in_vitro In Vitro Assays start->in_vitro frap FRAP Assay in_vitro->frap orac ORAC Assay in_vitro->orac abts ABTS/TEAC Assay in_vitro->abts cell_based Cell-based Assays in_vitro->cell_based data_analysis Data Analysis and Interpretation frap->data_analysis orac->data_analysis abts->data_analysis ros_measurement Intracellular ROS Measurement (e.g., DCFH-DA) cell_based->ros_measurement lipid_peroxidation Lipid Peroxidation Assay (e.g., TBARS) cell_based->lipid_peroxidation ros_measurement->data_analysis lipid_peroxidation->data_analysis conclusion Conclusion on Antioxidant Profile data_analysis->conclusion

Caption: Experimental Workflow for Antioxidant Evaluation.

Conclusion

Uric acid is a multifaceted molecule with a significant and complex role in maintaining redox balance. Its potent antioxidant properties, primarily exerted through radical scavenging and metal chelation, are of considerable interest in the context of diseases associated with oxidative stress. The use of isotopically labeled this compound provides a valuable tool for researchers to trace its metabolic pathways and further elucidate its biological functions without altering its fundamental antioxidant chemistry. A thorough understanding of its dual antioxidant and pro-oxidant nature, facilitated by the experimental approaches outlined in this guide, is crucial for leveraging its therapeutic potential and understanding its role in human health and disease.

References

Unraveling Metabolic Syndrome: A Technical Guide to Uric Acid-13C5 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Emerging evidence has implicated elevated serum uric acid, or hyperuricemia, as a potential key player in the pathogenesis of metabolic syndrome.[1][2] Uric acid, the final product of purine metabolism in humans, is no longer considered merely an inert byproduct. Studies suggest it may actively contribute to the development of insulin resistance, inflammation, and endothelial dysfunction, all central features of metabolic syndrome.[1][3]

To dissect the intricate role of uric acid in these metabolic pathways, researchers are increasingly turning to stable isotope tracer studies. The use of Uric acid-13C5, a non-radioactive, isotopically labeled form of uric acid, allows for the precise tracking and quantification of its metabolic fate in vivo. By introducing this tracer into a biological system, scientists can measure the rates of uric acid production, elimination, and its contribution to other metabolic pools. This powerful technique, known as metabolic flux analysis, provides a dynamic view of purine metabolism that cannot be obtained from static concentration measurements alone.

This technical guide provides an in-depth overview of the application of this compound in the study of metabolic syndrome pathways. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to design and execute these sophisticated tracer studies.

Core Principles of this compound Tracer Studies

The fundamental principle of a this compound tracer study is the introduction of a known amount of the labeled compound into a biological system and the subsequent measurement of its incorporation into various metabolites over time. The five carbon atoms in the purine ring of this compound are replaced with the heavy isotope of carbon, 13C. This "label" allows it to be distinguished from the naturally abundant 12C-uric acid by mass spectrometry.

By analyzing the ratio of labeled to unlabeled uric acid and its downstream metabolites in biological samples such as plasma, urine, and tissues, researchers can calculate key kinetic parameters, including:

  • Uric Acid Production Rate (Ra): The rate at which new uric acid is synthesized.

  • Uric Acid Clearance Rate: The rate at which uric acid is removed from the circulation.

  • Metabolic Fluxes: The rates of conversion of uric acid into other metabolites.

These measurements provide a quantitative understanding of how purine metabolism is altered in the context of metabolic syndrome and how it responds to therapeutic interventions.

Key Metabolic Pathways and Signaling

Uric acid metabolism is intricately linked to several pathways implicated in metabolic syndrome. Understanding these connections is crucial for interpreting data from this compound tracer studies.

1. Purine Metabolism: Uric acid is the end product of the breakdown of purines, which are essential components of nucleic acids (DNA and RNA) and energy-carrying molecules like ATP. The synthesis and degradation of purines are tightly regulated. In metabolic syndrome, alterations in this pathway can lead to an overproduction of uric acid.

2. Uric Acid and Insulin Resistance: Hyperuricemia is strongly associated with insulin resistance.[1] Elevated intracellular uric acid levels may impair insulin signaling pathways, contributing to reduced glucose uptake and utilization in peripheral tissues.

3. Uric Acid, Oxidative Stress, and Inflammation: Uric acid can act as both an antioxidant in the extracellular environment and a pro-oxidant within cells.[1] Intracellularly, it can stimulate the production of reactive oxygen species (ROS), leading to oxidative stress and activating pro-inflammatory signaling pathways, such as the NF-κB pathway. This chronic low-grade inflammation is a hallmark of metabolic syndrome.

Diagram of Uric Acid's Role in Metabolic Syndrome Pathways

Metabolic_Syndrome Metabolic Syndrome Purine_Metabolism Altered Purine Metabolism Metabolic_Syndrome->Purine_Metabolism contributes to Uric_Acid ↑ Uric Acid (Hyperuricemia) Purine_Metabolism->Uric_Acid leads to Insulin_Resistance Insulin Resistance Uric_Acid->Insulin_Resistance promotes Oxidative_Stress Oxidative Stress Uric_Acid->Oxidative_Stress induces Inflammation Inflammation Uric_Acid->Inflammation induces Insulin_Resistance->Metabolic_Syndrome Endothelial_Dysfunction Endothelial Dysfunction Oxidative_Stress->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction Endothelial_Dysfunction->Metabolic_Syndrome

Interplay of Uric Acid and Metabolic Syndrome Pathways.

Experimental Protocols

A successful this compound tracer study requires meticulous planning and execution. The following sections outline a generalized experimental workflow for an in vivo study in a rodent model of metabolic syndrome.

Diagram of a Typical this compound Tracer Study Workflow

Animal_Model Metabolic Syndrome Animal Model Tracer_Admin This compound Administration (e.g., Intravenous Bolus) Animal_Model->Tracer_Admin Sample_Collection Serial Blood, Urine & Terminal Tissue Collection (Liver, Adipose) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction & Quenching Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Isotopomer Analysis & Flux Calculation LCMS_Analysis->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Workflow of a this compound Tracer Study.
Animal Model Selection

The choice of animal model is critical and should accurately reflect the human condition of metabolic syndrome. Commonly used rodent models include:

  • Diet-induced obesity (DIO) models: Mice or rats fed a high-fat, high-sucrose, or high-fructose diet develop key features of metabolic syndrome.[4][5][6]

  • Genetic models: For example, the Zucker diabetic fatty (ZDF) rat and the db/db mouse, which have genetic mutations leading to obesity and insulin resistance.[4]

For studying hyperuricemia, models with inhibited uricase activity (e.g., using potassium oxonate) are often employed, as most rodents, unlike humans, can further break down uric acid.[7][8][9]

This compound Tracer Administration
  • Tracer: this compound (all five carbon atoms in the purine ring are 13C).

  • Formulation: The tracer should be dissolved in a sterile, physiologically compatible vehicle. Due to the low solubility of uric acid, a slightly alkaline solution (e.g., using a small amount of NaOH or Li2CO3) may be necessary, followed by neutralization.

  • Route of Administration: Intravenous (IV) bolus injection or infusion is preferred to ensure rapid and complete delivery of the tracer into the circulation.

  • Dosage: The dose should be sufficient to achieve a detectable enrichment in the plasma and tissues of interest without significantly perturbing the endogenous uric acid pool size. A pilot study is recommended to determine the optimal dose.

Sample Collection
  • Blood: Serial blood samples are collected at multiple time points after tracer administration (e.g., 2, 5, 10, 30, 60, 90, 120 minutes) to capture the kinetic profile of the tracer in the plasma. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Urine: Urine can be collected over a defined period (e.g., 24 hours) to assess the excretion of labeled uric acid and its metabolites.

  • Tissues: At the end of the experiment, tissues of interest (e.g., liver, adipose tissue, kidney, muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C to quench all metabolic activity.

Metabolite Extraction

The goal of this step is to efficiently extract the purine metabolites from the biological matrix while minimizing their degradation.

  • Plasma/Urine: Proteins are typically precipitated using a cold organic solvent such as methanol or acetonitrile. The supernatant containing the metabolites is then collected.

  • Tissues (Liver and Adipose):

    • A known weight of the frozen tissue is homogenized in a cold extraction solvent. A common choice is a mixture of methanol, water, and chloroform to separate polar and nonpolar metabolites.[10]

    • For liver tissue, a robust protocol involves an initial extraction with methanol/water followed by an organic extraction with dichloromethane/methanol.[2][11]

    • For adipose tissue, which has a high lipid content, specific protocols are needed to efficiently separate the lipid and polar metabolite fractions.

    • The homogenate is centrifuged, and the polar (aqueous) phase containing uric acid and other purine metabolites is carefully collected.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for measuring the isotopic enrichment of this compound and its metabolites due to its high sensitivity and specificity.

  • Chromatography: Reversed-phase or HILIC (hydrophilic interaction liquid chromatography) can be used to separate uric acid and other purine metabolites.[12]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification. Specific precursor-to-product ion transitions are monitored for both the unlabeled (M+0) and labeled (M+5 for this compound) forms of each metabolite.

Table 1: Example LC-MS/MS MRM Transitions for Uric Acid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Uric Acid (Unlabeled)169.0141.0
This compound174.0145.0
Allantoin (Unlabeled)159.0114.0
Allantoin-13C4163.0117.0
Xanthine (Unlabeled)153.0110.0
Xanthine-13C4157.0113.0
Hypoxanthine (Unlabeled)137.094.0
Hypoxanthine-13C5142.098.0

Note: The exact m/z values may vary slightly depending on the ionization mode and instrument calibration. The transitions for labeled compounds are predicted based on the fragmentation of the unlabeled analogues and need to be experimentally confirmed.

Data Presentation and Analysis

The primary output of a this compound tracer study is a set of time-course data on the isotopic enrichment of uric acid and its metabolites in different biological compartments. This data is then used to calculate metabolic fluxes.

Quantitative Data

While specific quantitative flux data from this compound studies in metabolic syndrome are still emerging in the literature, the following table illustrates the type of data that can be generated and presented. The values are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Uric Acid Kinetic Data in a Rodent Model of Metabolic Syndrome

ParameterControl GroupMetabolic Syndrome Group
Plasma Uric Acid (mg/dL) 1.5 ± 0.23.5 ± 0.5
Uric Acid Pool Size (mg) 5.0 ± 0.512.0 ± 1.5
Uric Acid Production Rate (mg/hr) 2.0 ± 0.34.5 ± 0.7
Uric Acid Clearance (mL/min) 0.5 ± 0.10.2 ± 0.05
Fractional Synthesis Rate (%/hr) 40 ± 538 ± 4

*p < 0.05 compared to the control group.

Computational Modeling

The calculation of metabolic fluxes from the raw isotopic enrichment data requires the use of mathematical models. These models describe the metabolic network of interest and the flow of the isotope tracer through it. Software packages such as INCA (Isotopomer Network Compartmental Analysis) or Metran can be used for this purpose.

Conclusion

The use of this compound as a stable isotope tracer offers a powerful and safe method to quantitatively investigate the dynamics of purine metabolism in the context of metabolic syndrome. This in-depth technical guide provides a framework for researchers to design and implement such studies, from the selection of appropriate animal models to the intricacies of sample analysis and data interpretation. By providing a dynamic view of uric acid kinetics, these studies will be instrumental in elucidating the precise role of uric acid in the pathophysiology of metabolic syndrome and in the development of novel therapeutic strategies targeting this important metabolic pathway. As our understanding of the complex interplay between uric acid and metabolic health continues to evolve, the application of stable isotope tracer methodologies will undoubtedly be at the forefront of this exciting area of research.

References

Methodological & Application

Application Notes and Protocols for Uric Acid-¹³C₅ in Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid, the final product of purine metabolism in humans, has been implicated in a range of pathologies, including gout, cardiovascular disease, and metabolic syndrome.[1][2][3] Stable isotope-labeled uric acid, specifically Uric acid-¹³C₅, serves as a powerful tracer for in vivo investigations into uric acid kinetics, transport, and disposition. Unlike tracers of intermediary metabolites (e.g., ¹³C-glucose), Uric acid-¹³C₅ is primarily used to study its own metabolic fate rather than to trace carbon backbones through extensive downstream pathways, given its position as an end-product of purine degradation.[1]

This document provides detailed application notes and protocols for the use of Uric acid-¹³C₅ in in vivo metabolic studies. The primary applications include the precise quantification of uric acid pool size and turnover rates, as well as the investigation of its excretion and transport dynamics. These methods are invaluable for understanding the pathophysiology of hyperuricemia and for evaluating the pharmacodynamics of novel urate-lowering therapies.

Applications of Uric Acid-¹³C₅ Tracer Studies

The use of Uric acid-¹³C₅ as an in vivo tracer is centered on isotope dilution mass spectrometry techniques. Key applications include:

  • Determination of Uric Acid Pool Size and Turnover: By introducing a known amount of Uric acid-¹³C₅ into circulation and measuring its dilution with the endogenous unlabeled uric acid pool, researchers can accurately calculate the total body pool of uric acid and its rate of turnover. This provides a dynamic view of uric acid homeostasis that is more informative than static concentration measurements.

  • Quantification of Uric Acid Excretion Routes: Following administration of Uric acid-¹³C₅, its appearance in urine and feces can be monitored to quantify the relative contributions of renal and intestinal excretion pathways to overall uric acid clearance. This is critical for understanding the mechanisms of hyperuricemia (i.e., overproduction versus underexcretion) and for characterizing the mode of action of uricosuric drugs.

  • Investigation of Uric Acid Transporter Activity: These tracer studies can be applied to investigate the in vivo activity of key urate transporters, such as URAT1 in the kidneys.[4] Changes in the excretion kinetics of Uric acid-¹³C₅ in response to genetic modifications or pharmacological interventions can provide insights into the function of these transporters.

  • Studying Uric Acid Degradation: In most mammals, uricase metabolizes uric acid to allantoin. Uric acid-¹³C₅ can be used to trace this conversion. While humans lack a functional uricase gene, gut microbiota can degrade uric acid. The fate of the ¹³C label can be tracked to investigate the extent and products of this microbial degradation.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vivo studies using labeled uric acid. While the specific isotope may vary (e.g., ¹⁵N₂-uric acid), the principles of kinetic analysis are directly applicable to studies with Uric acid-¹³C₅.

ParameterOrganismLabeled TracerKey FindingReference
Urinary Recovery of Infused Tracer Sheep[1,3-¹⁵N₂] Uric Acid65.9 ± 9.1% of the infused tracer was excreted unchanged in the urine within 24 hours.[5]
Conversion to Allantoin Sheep[1,3-¹⁵N₂] Uric AcidApproximately 7% of the administered dose was converted to allantoin.[5]
Total Tracer Recovery (Uric Acid + Allantoin) Sheep[1,3-¹⁵N₂] Uric AcidTotal recovery over 5 days averaged 76.8 ± 9.3%.[5]

Experimental Protocols

Protocol 1: In Vivo Uric Acid Kinetics Study in a Rodent Model

This protocol describes a method to determine uric acid pool size, turnover rate, and excretion kinetics in a mouse or rat model using a bolus administration of Uric acid-¹³C₅.

Materials:

  • Uric acid-¹³C₅ (sterile, endotoxin-free solution)

  • Experimental animals (e.g., C57BL/6 mice)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes)

  • LC-MS/MS system for isotopic analysis

  • Internal standards for quantification (e.g., ¹⁵N₂-Uric acid)

Procedure:

  • Acclimatization: House animals in metabolic cages for at least 3 days prior to the study to acclimate them to the environment and to collect baseline urine and feces.

  • Baseline Sampling: Collect a pre-dose blood sample (e.g., via tail vein or saphenous vein) and a urine sample to determine the natural abundance of ¹³C in uric acid.

  • Tracer Administration: Administer a single bolus of Uric acid-¹³C₅ via intravenous (IV) injection. The exact dose should be optimized but a starting point could be 1-5 mg/kg. The tracer should be dissolved in a suitable vehicle, such as a dilute ammonium hydroxide solution, and sterile-filtered.[6]

  • Serial Blood Sampling: Collect small volume blood samples at multiple time points post-injection (e.g., 5, 15, 30, 60, 120, 240, 360 minutes). Process blood to plasma immediately and store at -80°C.

  • Urine and Feces Collection: Collect urine and feces at timed intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) for up to 72 hours post-dose. Store samples at -80°C.

  • Sample Preparation:

    • Plasma: Precipitate proteins using a solvent like methanol containing an internal standard ([¹⁵N₂]-Uric acid). Centrifuge and collect the supernatant for analysis.

    • Urine: Thaw, vortex, and centrifuge to remove precipitates. Dilute an aliquot of the supernatant with mobile phase containing the internal standard.

  • LC-MS/MS Analysis:

    • Use a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate uric acid from other metabolites.

    • Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to detect the transitions for unlabeled uric acid (M+0), Uric acid-¹³C₅ (M+5), and the internal standard.

  • Data Analysis:

    • Calculate the isotopic enrichment of Uric acid-¹³C₅ in plasma at each time point.

    • Model the plasma decay curve of the tracer to determine kinetic parameters such as clearance, volume of distribution, and half-life.

    • Quantify the total amount of unlabeled and labeled uric acid excreted in the urine over the collection period to determine renal clearance and the percentage of the dose excreted.

Protocol 2: Quantification of Uric Acid by Isotope Dilution Mass Spectrometry

This protocol details the use of Uric acid-¹³C₅ as an internal standard for the definitive quantification of uric acid in a biological matrix (e.g., serum).

Materials:

  • Uric acid-¹³C₅ of known purity and concentration

  • Serum or plasma samples

  • Anion exchange chromatography columns

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS or LC-MS/MS system

Procedure:

  • Standard Preparation: Prepare a stock solution of Uric acid-¹³C₅ in a solubilizing agent like dilute ammonium hydroxide.[6] Create a series of calibration standards by spiking known amounts of unlabeled uric acid with a fixed amount of the Uric acid-¹³C₅ internal standard.

  • Sample Spiking: Add a precise amount of the Uric acid-¹³C₅ internal standard to a known volume or weight of the serum sample. Allow the mixture to equilibrate.[7]

  • Extraction (Optional but Recommended): For complex matrices, isolate uric acid using a method like anion exchange chromatography to reduce matrix effects.[8]

  • Derivatization (for GC-MS): Evaporate the sample to dryness and derivatize the uric acid (e.g., to its trimethylsilyl derivative) to improve volatility and chromatographic properties.[8]

  • MS Analysis:

    • LC-MS/MS: Analyze the samples using MRM to monitor specific transitions for the native and labeled uric acid.

    • GC-MS: Use selected ion monitoring (SIM) to measure the abundance of specific ions for the derivatized native and labeled uric acid.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the unlabeled uric acid to the Uric acid-¹³C₅ internal standard against the concentration of the unlabeled uric acid.

    • Calculate the concentration of uric acid in the unknown samples by determining their peak area ratios and interpolating from the calibration curve.

Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_dosing Phase 2: Dosing & Collection cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (Metabolic Cages) baseline Baseline Sampling (Blood, Urine) acclimatize->baseline admin IV Administration of Uric Acid-¹³C₅ baseline->admin tracer_prep Uric Acid-¹³C₅ Tracer Preparation tracer_prep->admin blood_collect Serial Blood Sampling admin->blood_collect urine_collect Urine/Feces Collection admin->urine_collect sample_proc Sample Processing (Plasma/Urine Extraction) blood_collect->sample_proc urine_collect->sample_proc lcms LC-MS/MS Analysis (Isotope Ratio Measurement) sample_proc->lcms data_analysis Kinetic Modeling & Data Interpretation lcms->data_analysis

Caption: Experimental workflow for in vivo uric acid kinetic studies.

purine_metabolism cluster_pathway Purine Catabolism Pathway cluster_excretion Excretion & Transport AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allantoin Allantoin (in most mammals) UricAcid->Allantoin Uricase Kidney Renal Excretion (URAT1, etc.) UricAcid->Kidney Gut Intestinal Excretion UricAcid->Gut Tracer Administered Uric Acid-¹³C₅

Caption: Uric acid's position as an end-product in purine metabolism.

References

Application Note: High-Throughput Quantification of Uric Acid in Biological Matrices using Uric Acid-¹³C₅ as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of uric acid in biological samples, such as plasma, serum, and urine. The use of a stable isotope-labeled internal standard, Uric acid-¹³C₅, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Uric acid is the final product of purine metabolism in humans and is a critical biomarker for various pathological conditions, including gout, hyperuricemia, and kidney disease.[1][2][3] Accurate and reliable quantification of uric acid in biological fluids is essential for diagnostics and for monitoring therapeutic interventions. While traditional enzymatic assays are commonly used, they can be prone to interferences.[1][3] LC-MS/MS offers superior selectivity and sensitivity for the definitive quantification of small molecules like uric acid.[1][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Uric acid-¹³C₅, is the gold standard in quantitative LC-MS/MS as it mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for potential analytical variability.[4][5] This note provides a comprehensive protocol for the determination of uric acid using Uric acid-¹³C₅ as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of uric acid using LC-MS with Uric acid-¹³C₅ as an internal standard is depicted below.

Uric Acid Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Uric acid-¹³C₅ Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for uric acid quantification.

Materials and Reagents

  • Uric Acid (analytical standard)

  • Uric acid-¹³C₅ (internal standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Biological matrix (plasma, serum, or urine)

Sample Preparation Protocol

For Plasma/Serum Samples:
  • Thaw plasma or serum samples on ice.

  • To 100 µL of plasma or serum, add 10 µL of Uric acid-¹³C₅ internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C (optional, but recommended for concentrating the sample).

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

For Urine Samples:
  • Thaw urine samples at room temperature.

  • Centrifuge the urine sample at 4,000 rpm for 5 minutes to remove any particulate matter.

  • Dilute the supernatant 10-fold with LC-MS grade water.

  • To 100 µL of the diluted urine, add 10 µL of Uric acid-¹³C₅ internal standard working solution.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 2% B; 0.5-2.5 min: 2-98% B; 2.5-3.5 min: 98% B; 3.5-3.6 min: 98-2% B; 3.6-5.0 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters:
ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (Negative) Uric Acid: m/z 167.0 → 124.0Uric acid-¹³C₅: m/z 172.0 → 128.0 (Predicted)
MRM Transitions (Positive) Uric Acid: m/z 169.1 → 141.1Uric acid-¹³C₅: m/z 174.1 → 145.1 (Predicted)
Collision Energy Optimized for specific instrument
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Method Validation and Performance

The use of a stable isotope-labeled internal standard is crucial for achieving a robust and reliable quantitative method. The following table summarizes typical performance characteristics for an LC-MS method for uric acid quantification using a stable isotope-labeled internal standard.

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 - 1.0 µmol/L
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) Within ±15%
Recovery 90 - 110%

Data Analysis

The quantification of uric acid is performed by calculating the peak area ratio of the analyte (uric acid) to the internal standard (Uric acid-¹³C₅). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of uric acid in the unknown samples is then determined from the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the principle of using a stable isotope-labeled internal standard in quantitative LC-MS analysis.

Internal Standard Principle cluster_0 Sample Processing cluster_1 LC-MS/MS Analysis cluster_2 Quantification Analyte Uric Acid (Analyte) Analyte_Signal Analyte Signal Analyte->Analyte_Signal IS Uric acid-¹³C₅ (Internal Standard) IS_Signal Internal Standard Signal IS->IS_Signal Matrix Biological Matrix Matrix->Analyte_Signal Matrix Effects Matrix->IS_Signal Matrix Effects Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Principle of stable isotope dilution LC-MS.

Conclusion

The LC-MS/MS method described in this application note provides a highly selective, sensitive, and accurate means for the quantification of uric acid in various biological matrices. The incorporation of Uric acid-¹³C₅ as an internal standard is key to mitigating matrix effects and ensuring data reliability, making this method well-suited for demanding applications in clinical research and drug development.

References

Application Note: High-Precision Quantification of Uric Acid in Human Serum and Plasma using Isotope Dilution Mass Spectrometry with Uric Acid-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly accurate method for the quantitative analysis of uric acid in human serum and plasma. The protocol employs Isotope Dilution Mass Spectrometry (IDMS), a gold-standard analytical technique, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Uric Acid-¹³C₅, ensures exceptional precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for clinical research, epidemiological studies, and drug development programs where precise measurement of uric acid is critical.

Introduction

Uric acid is the final product of purine metabolism in humans. Abnormal concentrations of uric acid in circulation are associated with several pathological conditions, most notably gout, but also cardiovascular disease, kidney disease, and metabolic syndrome.[1][2] Accurate and precise measurement of uric acid is therefore essential for clinical diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference measurement procedure for many small molecules, including uric acid.[1][3] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, Uric Acid-¹³C₅) to the sample at the beginning of the analytical process. The isotopically labeled compound is chemically identical to the endogenous analyte and behaves similarly during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, irrespective of sample loss during processing.[4][5] This application note provides a detailed protocol for the determination of uric acid in serum and plasma using LC-MS/MS with Uric Acid-¹³C₅ as the internal standard.

Experimental Workflow

The overall experimental workflow for the IDMS analysis of uric acid is depicted in the following diagram.

UricAcid_IDMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Serum/Plasma Sample Spike Spike with Uric Acid-¹³C₅ Internal Standard Sample->Spike Vortex Vortex to Mix Spike->Vortex Precipitate Add Protein Precipitation Reagent (e.g., Methanol) Vortex->Precipitate Centrifuge Centrifuge to Pellet Protein Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Analysis Supernatant->Dilute Inject Inject Sample onto LC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Uric Acid / Uric Acid-¹³C₅) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Report Concentration Calibrate->Result

References

Application Notes and Protocols for Uric acid-13C5 in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine metabolism in humans and serves as a critical biomarker for a range of metabolic disorders.[1][2] Accurate and precise quantification of uric acid in biological matrices such as serum, plasma, and urine is essential for the diagnosis and management of conditions including gout, kidney disease, and metabolic syndrome.[1][3] Isotope dilution mass spectrometry (ID-MS) is the gold standard for high-accuracy quantification of small molecules in complex biological samples.[4][5] This application note details the use of Uric acid-13C5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise measurement of uric acid.

This compound is a stable isotope-labeled analog of uric acid, containing five carbon-13 atoms. Its chemical properties are nearly identical to endogenous uric acid, allowing it to co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. This co-analysis corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.

Applications

The primary application of this compound in clinical mass spectrometry is as an internal standard for the quantification of uric acid in various biological fluids. This methodology is applicable to:

  • Clinical Diagnostics: Routine monitoring of uric acid levels for the diagnosis and management of hyperuricemia and gout.

  • Drug Development: Assessing the efficacy of urate-lowering therapies.

  • Metabolic Research: Investigating the role of purine metabolism in various disease states.

  • Toxicology Studies: Monitoring uric acid as a biomarker of renal function.

Signaling Pathway and Experimental Workflow

To visualize the metabolic context and the analytical process, the following diagrams are provided.

Uric Acid Metabolic Pathway

The following diagram illustrates the key steps in the metabolic pathway of purine degradation leading to the formation of uric acid.

UricAcidPathway Purines Dietary Purines & Endogenous Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allantoin Allantoin (in most mammals) UricAcid->Allantoin Uricase (absent in humans) Excretion Renal & Intestinal Excretion UricAcid->Excretion

Caption: Metabolic pathway of uric acid formation from purines.

Experimental Workflow for Uric Acid Quantification

This diagram outlines the typical workflow for quantifying uric acid in a clinical sample using this compound as an internal standard with LC-MS/MS.

LCMS_Workflow Sample Biological Sample (Serum, Plasma, Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare LCMS LC-MS/MS Analysis Prepare->LCMS Data Data Acquisition (MRM of Uric Acid & this compound) LCMS->Data Quant Quantification (Ratio of Analyte to Internal Standard) Data->Quant Result Reportable Result Quant->Result

Caption: Experimental workflow for clinical mass spectrometry.

Experimental Protocols

The following is a representative protocol for the quantification of uric acid in human serum/plasma using this compound as an internal standard. This protocol is a composite of established methods and should be validated in-house.

Materials and Reagents
  • Uric acid certified reference material

  • This compound (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human serum/plasma (for calibration standards and quality controls)

Equipment
  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of uric acid at 1 mg/mL in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution with water).

    • Prepare a stock solution of this compound at 1 mg/mL in a similar manner.

  • Preparation of Working Solutions:

    • Prepare a series of working standard solutions by serially diluting the uric acid stock solution with a surrogate matrix (e.g., charcoal-stripped serum or a buffered solution).

    • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 10 µg/mL) in water or a suitable buffer.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum/plasma sample, calibrator, or quality control, add 200 µL of the working internal standard solution in methanol.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI), negative or positive mode. Negative mode is often preferred for uric acid.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Uric acid: Precursor ion (m/z) 167.0 -> Product ion (m/z) 124.0[6]

        • This compound: Precursor ion (m/z) 172.0 -> Product ion (m/z) 128.0 (calculated based on a +5 Da shift)

      • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

  • Quantification:

    • Calculate the peak area ratio of the uric acid MRM transition to the this compound MRM transition.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of uric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following tables summarize representative quantitative data from LC-MS/MS methods for uric acid analysis. Note that different internal standards may have been used in the cited literature, but the performance characteristics are expected to be similar when using this compound.

Table 1: Linearity and Range
MatrixInternal StandardLinear Range (mg/L)Correlation Coefficient (r²)Reference
Plasma1,3-15N2 Uric Acid0.4096 - 100> 0.99[7]
PlasmaThis compound1 - 40 µg/mL≥ 0.99[8]
Urine1,3-15N2 Uric AcidNot explicitly statedNot explicitly stated[6]
Serum1,3-15N2 Uric AcidNot explicitly statedNot explicitly stated[4]
Table 2: Precision
MatrixInternal StandardConcentration LevelIntra-day RSD (%)Inter-day RSD (%)Reference
Plasma1,3-15N2 Uric AcidLow, Medium, High< 5.1< 5.1[7]
Serum1,3-15N2 Uric Acid200 - 500 µmol/L0.6 - 1.1Not reported[4]
Serum1,3-15N2 Uric AcidNot specified0.08 - 0.18 (within-set)0.02 - 0.07 (between-set)[9]
Table 3: Accuracy and Recovery
MatrixInternal StandardConcentration LevelAccuracy (%)Recovery (%)Reference
Plasma1,3-15N2 Uric AcidLow, Medium, High92.7 - 102.3Not reported[7]
PlasmaNot specifiedSpiked SamplesNot reported40 - 110[10]
SerumNot specified120 - 547 µmol/LNot reported99.6 - 100.6[3]
SerumThis compoundNot specifiedNot specified94 - 108 (spike recovery)[9]

Conclusion

This compound is an excellent internal standard for the quantification of uric acid in clinical samples by LC-MS/MS. Its use ensures high accuracy and precision, making it a valuable tool for clinical diagnostics, drug development, and metabolic research. The provided protocols and data serve as a comprehensive guide for the implementation of this methodology in a laboratory setting. In-house validation is crucial to ensure the performance of the assay meets the specific requirements of the laboratory.

References

Application Note: Quantifying De Novo Purine Biosynthesis Using Stable Isotope Tracers and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

De novo purine biosynthesis is a fundamental metabolic pathway that produces the building blocks for DNA, RNA, and essential energy carriers like ATP and GTP. Dysregulation of this pathway is implicated in various diseases, including cancer, autoimmune disorders, and inherited metabolic disorders. Consequently, quantifying the rate of de novo purine synthesis is crucial for both basic research and the development of therapeutic agents that target this pathway.

This application note describes a robust and non-invasive method for quantifying the flux of de novo purine biosynthesis in vivo by administering a stable isotope-labeled precursor and subsequently measuring the incorporation of the isotope into the downstream metabolic end-product, uric acid, using liquid chromatography-mass spectrometry (LC-MS). While various labeled precursors can be utilized, this document will focus on the general methodology.

It is important to distinguish the use of labeled precursors (e.g., 13C-glycine, 13C-formate) for measuring synthesis rates from the use of labeled uric acid itself (e.g., Uric acid-¹³C₅). Labeled uric acid is an excellent tool for isotope dilution mass spectrometry to accurately quantify total uric acid concentrations or to study uric acid clearance and excretion, but it does not directly measure the rate of de novo synthesis.[1][2][3][4]

Principle of the Method

The de novo purine synthesis pathway assembles the purine ring from various small molecules, including glycine, formate, and glutamine. By introducing a precursor labeled with a stable isotope like ¹³C, the label is incorporated into the newly synthesized purine nucleotides (AMP and GMP).[5][6][7] In humans, the final catabolic product of purine metabolism is uric acid, which is excreted in the urine.[8][9] The purine ring from newly synthesized nucleotides is catabolized to uric acid without altering the position of the carbon atoms.[10] Therefore, by measuring the ¹³C enrichment in urinary uric acid using a sensitive analytical technique like LC-MS/MS, one can determine the rate of de novo purine synthesis.[10][11][12][13][14]

Experimental Protocols

1. In Vivo Labeling with a ¹³C-Labeled Precursor

This protocol provides a general guideline for an in vivo labeling study in human subjects. The choice of tracer and dosage should be determined based on the specific research question.

  • Tracer Selection: Common tracers for probing de novo purine synthesis include [2-¹³C]glycine or [¹³C]sodium formate. These precursors donate carbons to different positions in the purine ring.[10]

  • Subject Preparation: Subjects should typically fast overnight prior to the administration of the tracer to minimize metabolic variations.

  • Tracer Administration: An oral dose of the ¹³C-labeled precursor is administered. The dosage will depend on the specific tracer and the study design, but examples in the literature range from 25 mg to 50 mg for labeled folates.[12]

  • Urine Collection: Urine samples are collected at baseline (before tracer administration) and at timed intervals for 24 to 72 hours post-administration.[10][14] The peak in labeled urinary uric acid typically occurs 1-3 days after the dose.[10][14] The volume of each urine void should be recorded.

  • Sample Storage: A small aliquot of each urine sample should be immediately frozen and stored at -80°C until analysis to prevent degradation of uric acid.

2. Sample Preparation for LC-MS/MS Analysis

  • Thawing and Centrifugation: Frozen urine samples are thawed at room temperature. To remove particulate matter, the samples are centrifuged at approximately 12,000 x g for 5 minutes.[15]

  • Dilution: The supernatant is carefully collected. Depending on the concentration of uric acid and the sensitivity of the mass spectrometer, samples may need to be diluted with a suitable buffer or mobile phase.

  • Internal Standard: For accurate quantification of total uric acid, a stable isotope-labeled uric acid internal standard (e.g., Uric acid-¹³C₅ or [1,3-¹⁵N₂]uric acid) is added to each sample.[3][4]

3. LC-MS/MS Analysis of ¹³C Enrichment in Uric Acid

  • Chromatography: The separation of uric acid from other urine components is typically achieved using reverse-phase liquid chromatography.

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[16]

    • The transition for unlabeled uric acid (m/z 167 for the deprotonated molecule) and the ¹³C-labeled uric acid isotopologues are monitored.[4] The specific m/z values for the labeled species will depend on the number of ¹³C atoms incorporated from the tracer.

  • Data Analysis: The percent ¹³C enrichment is calculated by comparing the peak area of the ¹³C-labeled uric acid to the peak area of the unlabeled uric acid. The rate of de novo purine synthesis can then be inferred from the time course of ¹³C incorporation into urinary uric acid.

Data Presentation

The quantitative data obtained from these studies can be summarized in tables to facilitate comparison between different conditions or subject groups.

Table 1: Example of ¹³C Enrichment in Urinary Uric Acid Following Administration of Different Labeled Precursors

Tracer AdministeredCarbon Position EnrichedMean % ¹³C Enrichment (± SD)C₂/C₈ Enrichment RatioReference
[6RS]-5-H¹³CO-H₄folate (25 mg)C₂0.19 ± 0.052.4[12]
C₈0.08 ± 0.03
[6RS]-5-H¹³CO-H₄folate (50 mg)C₂0.51 ± 0.124.6[12]
C₈0.11 ± 0.04
[¹³C]formateC₂0.14 - 0.18> 1[13]
C₈-0.005 - 0.008
[2-¹³C]glycineC₈ (+C₅)Significantly enrichedN/A[10]
C₂Not significantly enriched

Visualizations

De Novo Purine Biosynthesis Pathway

purine_biosynthesis cluster_precursors Precursors PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP 10 steps AMP AMP IMP->AMP GMP GMP IMP->GMP UricAcid Uric Acid AMP->UricAcid Catabolism GMP->UricAcid Catabolism Glycine Glycine (donates C4, C5, N7) Glycine->IMP Formate1 Formate (donates C2) Formate1->IMP Formate2 Formate (donates C8) Formate2->IMP Glutamine Glutamine (donates N3, N9) Glutamine->IMP Aspartate Aspartate (donates N1) Aspartate->IMP CO2 CO2 (donates C6) CO2->IMP

Caption: De novo purine biosynthesis pathway showing key precursors and products.

Experimental Workflow for Quantifying Purine Biosynthesis

experimental_workflow start Subject Preparation (e.g., Overnight Fasting) admin Oral Administration of ¹³C-Labeled Precursor start->admin collect Timed Urine Collection (Baseline, 24h, 48h, 72h) admin->collect prepare Sample Preparation (Centrifugation, Dilution, Add Internal Standard) collect->prepare analyze LC-MS/MS Analysis (MRM of Labeled and Unlabeled Uric Acid) prepare->analyze quantify Data Analysis (Calculate % ¹³C Enrichment) analyze->quantify end Quantification of De Novo Purine Synthesis Rate quantify->end

Caption: Workflow for in vivo quantification of de novo purine synthesis.

Applications in Research and Drug Development

  • Understanding Disease Pathophysiology: This methodology allows researchers to investigate the role of de novo purine synthesis in various diseases, such as cancer, where rapidly proliferating cells may have an increased demand for purines.[5]

  • Pharmacodynamic Biomarker: For drugs that are designed to inhibit enzymes in the de novo purine synthesis pathway, measuring the incorporation of ¹³C into uric acid can serve as a direct pharmacodynamic biomarker to assess target engagement and efficacy in vivo.

  • Evaluating Nutritional Interventions: The flux through the purine synthesis pathway can be influenced by diet. This method can be used to study the effects of different nutritional interventions on purine metabolism.

  • Non-Invasive Monitoring: As the protocol relies on urine collection, it is non-invasive and well-suited for clinical studies in human subjects.[10][12][13]

Conclusion

The use of stable isotope-labeled precursors coupled with LC-MS/MS analysis of urinary uric acid provides a powerful and non-invasive tool for quantifying the rate of de novo purine biosynthesis. This methodology has significant applications in basic research, clinical diagnostics, and the development of novel therapeutics targeting purine metabolism.

References

Application Notes and Protocols for Uric Acid-13C5 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within cells. By tracing the flow of atoms from isotopically labeled substrates through metabolic networks, MFA provides quantitative insights into the rates of intracellular reactions.[1][2][3][4][5][6][7] While glucose and glutamine are commonly used tracers, targeting specific pathways with other labeled compounds can provide more focused and detailed information.[1][2][3] This document provides detailed application notes and protocols for the use of Uric acid-13C5 as a tracer for investigating purine metabolism in mammalian cells.

Uric acid, a five-carbon molecule, is the final product of purine degradation in humans.[8][9][10][11][12] In most other mammals, it is further metabolized to allantoin by the enzyme uricase.[8][9][10] Dysregulation of purine metabolism is implicated in various diseases, including gout, hyperuricemia-related disorders, and certain cancers, making it a key area of investigation for drug development.[11][13] By introducing 13C5-labeled uric acid, researchers can trace the salvage and potential alternative pathways of purine metabolism, offering a unique window into cellular metabolic reprogramming.

Application: Tracing Purine Salvage and Catabolism

The primary application of this compound is to investigate the purine salvage pathway and downstream catabolism. In this pathway, purine bases are recycled to form nucleotides. Exogenously supplied uric acid can be taken up by cells and, in certain contexts or cell types, may be converted back into xanthine and hypoxanthine, which can then re-enter the purine nucleotide pool. The five stable carbon isotopes in this compound allow for the unambiguous tracking of its metabolic fate.

Key Experiments and Methodologies

A typical metabolic flux experiment using this compound involves several key stages, from cell culture and labeling to mass spectrometry and data analysis.

Experimental Workflow

The overall workflow for a this compound based metabolic flux analysis experiment is depicted below.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A 1. Cell Culture - Seed cells and allow to reach desired confluency. B 2. Isotopic Labeling - Replace medium with medium containing this compound. - Incubate for a defined time course. A->B C 3. Quenching & Extraction - Rapidly halt metabolism (e.g., with cold methanol). - Extract intracellular metabolites. B->C D 4. Sample Analysis - Separate and detect metabolites using LC-MS or GC-MS. C->D E 5. Mass Isotopomer Distribution (MID) Analysis - Correct for natural isotope abundance. - Determine the fractional labeling of metabolites. D->E F 6. Metabolic Flux Calculation - Use software (e.g., INCA, Metran) to fit MID data to a metabolic model. - Estimate intracellular reaction rates. E->F

Caption: A generalized workflow for metabolic flux analysis using this compound.

Experimental Protocols

Cell Culture and Isotopic Labeling

Objective: To label mammalian cells with this compound to achieve isotopic steady state in the purine metabolic network.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Culture plates or flasks

Protocol:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing the base medium with this compound. The final concentration of this compound should be optimized for the specific cell line and experimental goals but can range from 50 to 200 µM. Ensure the complete dissolution of the labeled uric acid.

  • Aspirate the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation and to ensure an isotopic steady state is reached.[14]

Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis. This step is critical to prevent alterations in metabolite levels and labeling patterns.[5]

Materials:

  • Cold (-80°C) 80% Methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of reaching -9°C

Protocol:

  • To quench metabolism, rapidly aspirate the labeling medium from the culture plate.

  • Immediately add ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate well).

  • Place the culture plate on dry ice for 10 minutes to ensure complete quenching.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube. This is the metabolite extract.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Mass Spectrometry Analysis

Objective: To separate and detect the 13C-labeled metabolites using mass spectrometry to determine their mass isotopomer distributions (MIDs).

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system. LC-MS is generally preferred for the analysis of polar metabolites like purines.

General LC-MS Protocol:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Separate the metabolites using a suitable chromatography method, such as reversed-phase or HILIC chromatography.

  • Detect the metabolites using a high-resolution mass spectrometer in negative ion mode, as purine metabolites are readily ionized in this mode.

  • Perform a full scan analysis to identify all detectable metabolites and their isotopologues.

  • Confirm the identity of key metabolites by comparing their retention times and mass-to-charge ratios (m/z) to authentic standards.

Data Presentation and Analysis

Purine Metabolism Pathway

The following diagram illustrates the central pathways of purine metabolism, highlighting the entry point of labeled uric acid.

G cluster_0 Purine Metabolism UA This compound Xan Xanthine UA->Xan Xanthine Oxidase (reverse?) All Allantoin UA->All Uricase (not in humans) Xan->UA Xanthine Oxidase Hyp Hypoxanthine Xan->Hyp Xanthine Oxidase (reverse?) Gua Guanine Xan->Gua Hyp->Xan Xanthine Oxidase IMP IMP Hyp->IMP HGPRT AMP AMP IMP->AMP GMP GMP IMP->GMP Ade Adenine AMP->Ade GMP->Gua Gua->GMP HGPRT

Caption: Simplified purine metabolism pathway showing the potential fate of this compound.

Expected Labeling Patterns

The incorporation of 13C from this compound into downstream metabolites can be quantified by measuring the mass isotopomer distribution (MID) of each metabolite. The table below summarizes the expected labeling patterns for key metabolites in the purine pathway.

MetaboliteAbbreviationChemical FormulaExpected IsotopologueNotes
Uric AcidUAC5H4N4O3M+5The fully labeled tracer.
XanthineXanC5H4N4O2M+5Direct precursor to uric acid.
HypoxanthineHypC5H4N4OM+5A key intermediate in the salvage pathway.
Inosine MonophosphateIMPC10H11N4O8PM+5Indicates entry into the nucleotide pool via salvage.
Adenosine MonophosphateAMPC10H12N5O7PM+5Derived from IMP.
Guanosine MonophosphateGMPC10H12N5O8PM+5Derived from IMP.
GuanineGuaC5H5N5OM+5Can be salvaged to form GMP.
AdenineAdeC5H5N5M+5Can be salvaged to form AMP.
Allantoin-C4H6N4O3M+4If uricase activity is present (non-human cells). One carbon is lost.

This table presents a theoretical distribution. Actual labeling will depend on the activity of the respective metabolic pathways in the specific cell line and experimental conditions.

Data Analysis Workflow

The computational workflow for estimating metabolic fluxes from the mass spectrometry data is outlined below.

G cluster_0 Computational Flux Estimation RawData Raw MS Data (m/z and intensity) MID_Calc MID Calculation - Peak integration - Natural isotope correction RawData->MID_Calc FluxFit Flux Fitting - Minimize residuals between measured and simulated MIDs MID_Calc->FluxFit MetModel Metabolic Network Model - Stoichiometry - Carbon transitions MetModel->FluxFit FluxMap Flux Map - Quantitative reaction rates FluxFit->FluxMap Stats Statistical Analysis - Goodness-of-fit - Confidence intervals FluxFit->Stats

Caption: The computational workflow for estimating metabolic fluxes from 13C labeling data.

Applications in Drug Development

The use of this compound in metabolic flux analysis has significant applications in drug development:[15][16][17][18]

  • Target Identification and Validation: By understanding how purine metabolism is altered in disease states, new therapeutic targets can be identified.

  • Mechanism of Action Studies: Elucidate how drugs that target purine metabolism affect the entire pathway and interconnected networks.

  • Pharmacodynamic Biomarker Discovery: Changes in the flux through the purine salvage pathway in response to drug treatment can serve as biomarkers of drug efficacy.

  • Toxicity and Off-Target Effects: Investigate unintended effects of drugs on purine metabolism.

Conclusion

This compound is a valuable tool for detailed investigation of purine metabolism in mammalian cells. By providing a direct readout of purine salvage and catabolic activities, this tracer can offer novel insights into the metabolic adaptations of cells in various physiological and pathological states. The protocols and data presented here provide a framework for researchers to design and implement this compound based metabolic flux analysis studies, ultimately contributing to a deeper understanding of cellular metabolism and the development of new therapeutic strategies.

References

Application Notes and Protocols for Uric acid-13C5 Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to designing and conducting Uric acid-13C5 tracer experiments. This powerful methodology enables the precise tracking of uric acid metabolism and its contribution to various cellular processes, offering invaluable insights for research in areas such as metabolic diseases, nephrology, cardiology, and oncology.

Introduction to this compound Tracer Experiments

Uric acid, the final product of purine degradation in humans, is more than a metabolic waste product; it plays complex roles in various physiological and pathological processes, acting as both an antioxidant and a pro-oxidant.[1] Hyperuricemia, an excess of uric acid in the blood, is a hallmark of gout and is also associated with hypertension, cardiovascular disease, and chronic kidney disease.[1]

Stable isotope tracing with this compound allows researchers to follow the fate of uric acid molecules as they are transported, metabolized, and incorporated into other molecules. By replacing the naturally abundant 12C atoms with the heavier, non-radioactive 13C isotope at five carbon positions, this compound can be distinguished from endogenous uric acid using mass spectrometry. This enables the quantification of uric acid flux and its contribution to downstream metabolic pathways.

Key Signaling Pathways Involving Uric Acid

Uric acid metabolism is intrinsically linked to the purine degradation pathway. Furthermore, uric acid itself can influence several signaling pathways, primarily related to inflammation and oxidative stress.

Purine Metabolism Pathway

Uric acid is the terminal product of purine nucleotide catabolism in humans. This pathway involves the breakdown of adenosine and guanosine into xanthine, which is then oxidized to uric acid by the enzyme xanthine oxidase.

Purine_Metabolism AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Guanosine->Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Purine degradation pathway leading to uric acid formation.
Uric Acid and Inflammatory Signaling

Monosodium urate (MSU) crystals, which can form in conditions of hyperuricemia, are potent activators of the innate immune system. They can trigger the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β.

Inflammatory_Signaling Uric_Acid High Uric Acid MSU_Crystals MSU Crystal Formation Uric_Acid->MSU_Crystals Macrophage Macrophage MSU_Crystals->Macrophage Phagocytosis NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Secretion Caspase1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Inflammation Inflammation IL1B->Inflammation

Uric acid-induced inflammatory signaling pathway.

Experimental Protocols

The following protocols provide a general framework for conducting this compound tracer experiments. Specific parameters may need to be optimized based on the experimental model and research question.

In Vitro Labeling of Cultured Cells

This protocol describes the labeling of adherent mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Protocol:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and approximately 80% confluent at the time of harvest.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with this compound to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 50 to 200 µM.

  • Labeling: When cells reach the desired confluency, aspirate the existing medium, wash the cells once with sterile PBS, and then add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the metabolites being analyzed. A time-course experiment is recommended to determine the optimal labeling duration.

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]

    • Vortex the tubes vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[2]

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the extracts using a vacuum concentrator and store at -80°C until LC-MS/MS analysis.

In Vivo Labeling in a Mouse Model

This protocol outlines the administration of this compound to mice for in vivo metabolic studies.

Materials:

  • This compound, sterile solution for injection

  • Animal model (e.g., C57BL/6 mice)

  • Anesthesia (if required for blood collection)

  • Tools for blood and tissue collection

  • Liquid nitrogen

Protocol:

  • Tracer Administration: this compound can be administered via intraperitoneal (i.p.) injection or intravenous (i.v.) infusion. The dosage will depend on the specific research question and should be optimized in preliminary studies.

  • Sample Collection: At designated time points after tracer administration, collect blood and tissues of interest.

    • Blood: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

    • Tissues: Immediately freeze-clamp tissues in liquid nitrogen to quench metabolism. Store tissues at -80°C until metabolite extraction.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in a pre-chilled solvent mixture (e.g., 80% methanol).

    • Centrifuge the homogenate at high speed to pellet tissue debris.

    • Collect the supernatant for LC-MS/MS analysis.

Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and its downstream metabolites due to its high sensitivity and specificity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

General LC-MS/MS Parameters:

  • Chromatographic Separation: A HILIC or reversed-phase C18 column is typically used for the separation of uric acid and related metabolites.

  • Mobile Phases: A gradient of water and acetonitrile with a small amount of an acid (e.g., formic acid) is commonly used.

  • Mass Spectrometry: The mass spectrometer is operated in negative ionization mode. Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument, monitoring the specific precursor-to-product ion transitions for unlabeled uric acid and this compound.

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Uric Acid (unlabeled)167.0124.0
This compound172.0128.0

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Data Presentation and Analysis

The data obtained from LC-MS/MS analysis is used to calculate the fractional enrichment of 13C in uric acid and its downstream metabolites. This provides a quantitative measure of the contribution of the administered tracer to the metabolite pool.

Example Quantitative Data

The following table illustrates how to present the fractional enrichment of purine metabolites in a hypothetical in vitro experiment using this compound.

MetaboliteFractional Enrichment (%) (Mean ± SD)
This compound98.5 ± 0.8
Allantoin-13C515.2 ± 2.1
Xanthine-13C55.6 ± 1.2
Hypoxanthine-13C52.1 ± 0.5

This is illustrative data. Actual values will vary depending on the experimental conditions.

Experimental Workflow

The following diagram illustrates the overall workflow for a this compound tracer experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Exp_Design Experimental Design (In Vitro / In Vivo) Tracer_Admin This compound Administration Exp_Design->Tracer_Admin Sample_Collection Sample Collection (Cells, Plasma, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing & Isotope Correction LCMS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation

Overall workflow for this compound tracer experiments.

Conclusion

This compound tracer experiments are a robust methodology for dissecting the complexities of uric acid metabolism and its role in health and disease. By following the detailed protocols and workflows outlined in these application notes, researchers can generate high-quality, quantitative data to advance their understanding of this critical metabolic pathway. Careful experimental design and optimization are crucial for the success of these studies.

References

Application of Uric Acid-13C5 in Metabolomics Research of Hyperuricemia

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for gout and is associated with various metabolic disorders, including cardiovascular disease, hypertension, and chronic kidney disease.[1] Uric acid is the final product of purine metabolism in humans.[2] Understanding the dynamics of purine metabolism is crucial for elucidating the pathophysiology of hyperuricemia and for the development of novel therapeutic strategies.

Metabolomics, the comprehensive study of small molecule metabolites in a biological system, offers a powerful tool to investigate the metabolic alterations associated with hyperuricemia.[3] Stable isotope tracing, a key technique in metabolomics, allows for the quantitative analysis of metabolic fluxes and pathway activities. The use of stable isotope-labeled compounds, such as Uric acid-13C5, enables researchers to track the fate of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is not achievable with conventional metabolomics alone.

This compound is a stable isotope-labeled analog of uric acid where all five carbon atoms are replaced with the heavy isotope, 13C. This tracer can be introduced into a biological system to study the kinetics of uric acid production, elimination, and its contribution to the overall purine pool. This application note provides a detailed overview and experimental protocols for the use of this compound in the metabolomics research of hyperuricemia.

Principle of this compound Tracing

When this compound is administered in vivo (e.g., through intravenous infusion), it enters the systemic circulation and mixes with the endogenous pool of unlabeled uric acid. By collecting biological samples (e.g., plasma, urine) at different time points and analyzing the isotopic enrichment of uric acid and its related metabolites using mass spectrometry, researchers can determine key metabolic parameters. This approach, known as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions.[4][5]

The primary applications of this compound in hyperuricemia research include:

  • Determination of Uric Acid Pool Size and Turnover Rate: By modeling the decay of the isotopic enrichment of this compound in plasma, the total body pool size of uric acid and its rate of turnover can be calculated. This can help differentiate between overproduction and underexcretion of uric acid as the cause of hyperuricemia.

  • Quantification of Purine Metabolism Flux: While this compound itself is at the end of the purine degradation pathway, its administration can be part of a broader stable isotope-resolved metabolomics (SIRM) approach to study the reverse reactions or the overall purine homeostasis.

  • Evaluation of Therapeutic Interventions: The effect of drugs aimed at lowering uric acid levels (e.g., xanthine oxidase inhibitors, uricosuric agents) on the kinetics of uric acid metabolism can be precisely quantified.

Data Presentation

Quantitative data from this compound tracing studies should be presented in a clear and structured manner to facilitate interpretation and comparison between different experimental groups (e.g., healthy controls vs. hyperuricemic subjects).

Table 1: Hypothetical Plasma this compound Enrichment Data

Time Point (hours)Control Group (M+5 Enrichment %)Hyperuricemic Group (M+5 Enrichment %)
0.585.2 ± 5.188.1 ± 4.8
170.3 ± 4.578.5 ± 4.2
250.1 ± 3.865.2 ± 3.9
425.6 ± 2.942.8 ± 3.5
86.8 ± 1.518.3 ± 2.8
121.9 ± 0.87.9 ± 1.9
24< 0.52.1 ± 0.9

Data are presented as mean ± standard deviation. M+5 represents the isotopologue of uric acid with all five carbons labeled as 13C.

Table 2: Calculated Kinetic Parameters of Uric Acid Metabolism

ParameterControl GroupHyperuricemic Groupp-value
Uric Acid Pool Size (mg)550 ± 75950 ± 120<0.01
Uric Acid Production Rate (mg/day)450 ± 60780 ± 95<0.01
Uric Acid Elimination Rate Constant (day⁻¹)0.82 ± 0.110.82 ± 0.13>0.05

These hypothetical data illustrate a scenario of uric acid overproduction in the hyperuricemic group.

Experimental Protocols

In Vivo Stable Isotope Tracing of this compound in a Rodent Model of Hyperuricemia

This protocol describes a representative procedure for an in vivo stable isotope tracing study using this compound in a rat model of hyperuricemia induced by a high-purine diet.

1. Animal Model and Study Design:

  • Use adult male Sprague-Dawley rats.

  • Induce hyperuricemia by feeding a diet supplemented with 2% oxonic acid and 10% yeast extract for 4 weeks. A control group is fed a standard chow diet.

  • House animals in metabolic cages for urine collection.

  • The study should include at least 6-8 animals per group to ensure statistical power.

2. Preparation of this compound Infusion Solution:

  • Dissolve this compound (isotopic purity >98%) in a sterile vehicle suitable for intravenous injection (e.g., 0.1 M NaOH, then neutralized with HCl to pH 7.4 and diluted with saline).

  • The final concentration should be determined based on the desired dosage and infusion volume. A typical concentration is 1-5 mg/mL.

  • Sterilize the solution by passing it through a 0.22 µm filter.

3. This compound Infusion Protocol:

  • Anesthetize the rats (e.g., with isoflurane).

  • Administer a bolus injection of this compound via the tail vein. The dosage should be sufficient to achieve a significant initial enrichment in the plasma uric acid pool (e.g., 5-10 mg/kg body weight).

  • Collect blood samples at multiple time points post-infusion (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) via a cannulated artery or from the tail vein.

  • Collect urine at defined intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

4. Sample Preparation for LC-MS/MS Analysis:

  • Plasma:

    • Collect blood in EDTA-coated tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., [1,3-15N2]uric acid) to precipitate proteins.
    • Vortex for 1 minute and incubate at -20°C for 30 minutes.
    • Centrifuge at 14,000 x g for 10 minutes at 4°C.
    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Urine:

    • Centrifuge urine samples at 10,000 x g for 10 minutes at 4°C to remove debris.
    • Dilute the supernatant 1:10 with the initial mobile phase containing the internal standard.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile.
    • Gradient: A linear gradient from 2% to 98% B over 10 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.
    • Analysis Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:

    • Unlabeled Uric Acid (M+0): m/z 167 -> 124

    • This compound (M+5): m/z 172 -> 128

    • [1,3-15N2]Uric Acid (Internal Standard): m/z 169 -> 126

      • Optimize collision energies and other MS parameters for each transition.

6. Data Analysis and Interpretation:

  • Calculate the isotopic enrichment of this compound as the ratio of the peak area of the M+5 isotopologue to the sum of the peak areas of all uric acid isotopologues.

  • Plot the natural logarithm of the isotopic enrichment against time.

  • Fit the data to a one- or two-compartment model to calculate the uric acid pool size and turnover rate.

  • Compare the kinetic parameters between the control and hyperuricemic groups using appropriate statistical tests (e.g., t-test).

Visualizations

Diagrams of Pathways and Workflows

Purine_Metabolism_Pathway PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP de novo synthesis AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Adenosine Adenosine AMP->Adenosine Guanosine Guanosine GMP->Guanosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Excretion Renal Excretion UricAcid->Excretion Tracer This compound (Tracer) Tracer->UricAcid Tracer Administration

Caption: Purine metabolism pathway leading to uric acid formation.

Experimental_Workflow AnimalModel 1. Hyperuricemia Animal Model (e.g., High-Purine Diet) TracerAdmin 2. This compound Administration (Intravenous Bolus) AnimalModel->TracerAdmin SampleCollection 3. Time-Course Sample Collection (Plasma and Urine) TracerAdmin->SampleCollection MetaboliteExtraction 4. Metabolite Extraction (Protein Precipitation) SampleCollection->MetaboliteExtraction LCMS 5. LC-MS/MS Analysis (MRM for Isotopologues) MetaboliteExtraction->LCMS DataAnalysis 6. Data Analysis (Isotopic Enrichment Calculation) LCMS->DataAnalysis KineticModeling 7. Kinetic Modeling (Pool Size and Turnover Rate) DataAnalysis->KineticModeling Logical_Relationship Hyperuricemia Hyperuricemia UricAcidKinetics Altered Uric Acid Kinetics (Production vs. Excretion) Hyperuricemia->UricAcidKinetics TracerStudy This compound Tracing Study UricAcidKinetics->TracerStudy Investigated by Quantification Quantification of Pool Size & Fluxes TracerStudy->Quantification Mechanism Elucidation of Disease Mechanism Quantification->Mechanism Therapeutic Evaluation of Therapeutic Targets Quantification->Therapeutic

References

Application Note: Investigating Purine Metabolism in Non-Alcoholic Fatty Liver Disease with Uric acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, strongly associated with metabolic syndrome. Elevated serum uric acid (SUA) is increasingly recognized as an independent risk factor for the development and progression of NAFLD.[1][2] The underlying mechanisms involve uric acid-induced hepatic fat accumulation, endoplasmic reticulum stress, and inflammation.[3][4] To dissect the intricate dynamics of uric acid metabolism in NAFLD, stable isotope tracer studies are invaluable. Uric acid-13C5 is a stable isotope-labeled tracer that can be used to quantitatively measure the kinetics of uric acid production, disposal, and its contribution from various metabolic pathways in vivo. This application note provides a comprehensive overview and a detailed protocol for the use of this compound in pre-clinical NAFLD research.

Principle and Application

By introducing this compound into a biological system, researchers can distinguish the tracer from the endogenous, unlabeled uric acid pool. Using mass spectrometry, the isotopic enrichment of uric acid and its precursors in various biological samples (plasma, urine, and tissue) can be tracked over time. This allows for the calculation of key metabolic parameters, providing insights into how purine metabolism is altered in NAFLD.

Potential Applications in NAFLD Research:

  • Quantification of Uric Acid Pool Size and Turnover: Determine the total amount of uric acid in the body and the rate at which it is being produced and eliminated.

  • De Novo Purine Synthesis: Trace the incorporation of labeled atoms into the purine ring to quantify the rate of de novo synthesis, a key contributor to the uric acid pool.

  • Salvage Pathway Activity: Assess the efficiency of the purine salvage pathway, which recycles purine bases.

  • Efficacy of Therapeutic Interventions: Evaluate the effect of novel drugs on uric acid production and clearance rates in NAFLD models.

  • Hepatic vs. Extra-hepatic Contribution: Investigate the relative contribution of the liver to the systemic uric acid pool in the context of fatty liver disease.

Quantitative Data Presentation

The following tables summarize the established association between serum uric acid and NAFLD from clinical studies and provide an example of the type of quantitative kinetic data that can be generated using this compound tracer studies.

Table 1: Association Between Serum Uric Acid (SUA) Levels and NAFLD

Study PopulationKey FindingOdds Ratio (OR) / Hazard Ratio (HR) (95% CI)Reference
10,732 nondiabetic US adultsIncreased SUA is associated with a greater risk of more severe NAFLD.For highest vs. lowest quartile of SUA, OR = 1.43 (1.16–1.76)[5]
2,832 individuals in a 4-year cohort studyElevated SUA is an independent predictor for NAFLD.For highest vs. lowest quartile of SUA, HR = 1.666 (1.287–2.157)[6]
9,019 Korean adults with normal SUAIncreased SUA, even within the normal range, is associated with NAFLD.For highest vs. lowest quartile of SUA, OR = 1.46 (1.17-1.82) for men; 2.13 (1.42-3.18) for women[7]
Meta-analysis of 50 studiesIncreased SUA levels are positively associated with NAFLD.For higher vs. lower levels of SUA, pooled OR = 1.88 (1.76–2.00)[8]
3,829 Chinese adultsEach 1 mg/dL increase in SUA is associated with a 14% higher odds of MASLD.OR = 1.14 (1.06–1.23)[9]

MASLD (Metabolic Dysfunction-Associated Steatotic Liver Disease) is a newer term for NAFLD.

Table 2: Example of Uric Acid Kinetic Data from a Hypothetical this compound Study

ParameterControl Group (Lean Mice)NAFLD Group (High-Fat Diet Mice)
Uric Acid Pool Size (mg) 5.0 ± 0.58.5 ± 0.8
Uric Acid Production Rate (mg/h) 0.8 ± 0.11.5 ± 0.2
Uric Acid Clearance Rate (mL/h) 10.0 ± 1.27.5 ± 1.0
Fractional Synthetic Rate (%/day) 384 ± 25423 ± 30
De Novo Synthesis Contribution (%) 65 ± 580 ± 6

Note: The data in Table 2 are for illustrative purposes to demonstrate the potential output of a this compound tracer study and are not from a published experiment.

Experimental Protocols

This section outlines a detailed protocol for an in vivo study using this compound in a mouse model of NAFLD.

1. Animal Model

  • Model: C57BL/6J mice are fed a high-fat diet (HFD; 60% kcal from fat) for 16-20 weeks to induce obesity, insulin resistance, and hepatic steatosis. Control mice are fed a standard chow diet.

  • Housing: Mice are housed in a temperature-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Tracer Administration

  • Tracer: this compound (assuming availability from a commercial supplier).

  • Preparation: Dissolve this compound in a sterile, pH-adjusted vehicle suitable for injection (e.g., 0.1 M NaOH, then neutralized with HCl to pH ~7.4 and diluted with saline).

  • Administration: Administer the tracer via a bolus intravenous (IV) injection through the tail vein. A typical dose might be 10 mg/kg body weight. The exact dose should be optimized based on preliminary studies.

3. Sample Collection

  • Blood: Collect blood samples (~20-30 µL) from the tail vein at multiple time points post-injection (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120, 180, 240 minutes). Collect samples into heparinized tubes and immediately centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Urine: House mice in metabolic cages for 24 hours before and after tracer injection to collect urine. Measure the total volume and store aliquots at -80°C.

  • Tissue: At the final time point, euthanize the mice and collect liver tissue. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

4. Sample Preparation for Mass Spectrometry

  • Plasma/Urine:

    • To 50 µL of plasma or urine, add an internal standard (e.g., [1,3-15N2]Uric acid) to correct for sample loss during processing.[6][7]

    • Precipitate proteins by adding 200 µL of cold methanol.

    • Vortex vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C.[10]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Liver Tissue:

    • Homogenize ~50 mg of frozen liver tissue in a suitable extraction buffer.

    • Perform a metabolite extraction (e.g., using a methanol/chloroform/water extraction method).

    • Follow the same steps of protein precipitation, drying, and reconstitution as for plasma/urine.

5. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Unlabeled Uric Acid (m/z 167 -> 124)

      • This compound (m/z 172 -> 128)

      • Internal Standard [1,3-15N2]Uric acid (m/z 169 -> 125)

    • Note: The exact m/z values for transitions should be optimized for the specific instrument used.

6. Data Analysis and Calculations

  • Isotopic Enrichment: Calculate the isotopic enrichment (M+5) of uric acid in each sample by determining the ratio of the peak area of the labeled tracer (this compound) to the total peak area (labeled + unlabeled).

  • Kinetic Modeling: Plot the decay of the tracer enrichment over time and fit the data to a compartmental model to calculate the uric acid pool size, production rate (Ra), and clearance rate.

Mandatory Visualizations

Purine_Metabolism cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_Catabolism Catabolism R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP IMP PRPP->IMP Hypoxanthine Hypoxanthine IMP->Hypoxanthine GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine->IMP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->GMP Guanine->Xanthine GMP->Guanine AMP->Hypoxanthine UricAcid This compound Xanthine->UricAcid Xanthine Oxidase

Caption: Purine metabolism pathway showing the integration of this compound.

Experimental_Workflow cluster_animal_model Animal Model cluster_experiment Tracer Experiment cluster_analysis Analysis cluster_data Data Interpretation NAFLD_Model NAFLD Induction (High-Fat Diet) Tracer_Admin This compound Administration (IV) NAFLD_Model->Tracer_Admin Control_Model Control Group (Chow Diet) Control_Model->Tracer_Admin Sample_Collection Time-course Sample Collection (Plasma, Urine, Liver) Tracer_Admin->Sample_Collection Sample_Prep Sample Preparation (Metabolite Extraction) Sample_Collection->Sample_Prep LCMS LC-MS/MS Analysis (Isotope Ratio Measurement) Sample_Prep->LCMS Kinetic_Modeling Kinetic Modeling (Pool Size, Flux Rates) LCMS->Kinetic_Modeling Interpretation Biological Interpretation Kinetic_Modeling->Interpretation

Caption: Experimental workflow for this compound tracer studies in NAFLD.

NAFLD_Pathogenesis Metabolic_Syndrome Metabolic Syndrome (Obesity, Insulin Resistance) Hyperuricemia Hyperuricemia (Increased Uric Acid) Metabolic_Syndrome->Hyperuricemia Hepatic_Metabolism Altered Hepatic Purine Metabolism Metabolic_Syndrome->Hepatic_Metabolism ER_Stress ER Stress & Oxidative Stress Hyperuricemia->ER_Stress Hepatic_Metabolism->Hyperuricemia SREBP1c SREBP-1c Activation ER_Stress->SREBP1c DeNovo_Lipogenesis De Novo Lipogenesis SREBP1c->DeNovo_Lipogenesis NAFLD NAFLD Progression (Steatosis, Inflammation) DeNovo_Lipogenesis->NAFLD

Caption: Uric acid's role in the pathogenesis of NAFLD.

References

Application Notes and Protocols: Uric Acid-13C5 as a Tool for Investigating Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin. Emerging evidence has implicated elevated serum uric acid (hyperuricemia) as a significant contributor to the development and progression of insulin resistance.[1][2] Uric acid, the final product of purine metabolism in humans, is no longer considered merely a metabolic byproduct.[3] It is now recognized as a bioactive molecule that can induce oxidative stress, inflammation, and endothelial dysfunction, all of which are known to impair insulin signaling.[4][5]

To dissect the complex interplay between uric acid metabolism and insulin resistance, stable isotope tracers offer a powerful methodology. Uric acid-13C5, a non-radioactive, stable isotope-labeled form of uric acid, serves as an invaluable tool for in vivo and in vitro metabolic flux analysis. By tracing the fate of 13C5-labeled uric acid, researchers can quantitatively assess its production, clearance, and contribution to various metabolic pathways under normal and insulin-resistant conditions. These insights are crucial for understanding disease pathogenesis and for the development of novel therapeutic strategies targeting uric acid metabolism to ameliorate insulin resistance.

Signaling Pathways and Logical Relationships

The intricate relationship between elevated uric acid and insulin resistance involves multiple signaling pathways. Hyperuricemia can induce insulin resistance through the activation of inflammatory pathways, increased oxidative stress, and direct interference with insulin signaling cascades. Conversely, insulin resistance can exacerbate hyperuricemia by reducing the renal excretion of uric acid.[4]

Diagram of Uric Acid's Impact on Insulin Signaling

Uric_Acid Elevated Uric Acid ROS ↑ Reactive Oxygen Species (ROS) Uric_Acid->ROS Inflammation ↑ Inflammation (e.g., NLRP3) Uric_Acid->Inflammation IRS1 IRS-1 ROS->IRS1 Inhibits Inflammation->IRS1 Inhibits Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K Insulin_Resistance Insulin Resistance IRS1->Insulin_Resistance Leads to Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor

Caption: Uric acid-induced insulin resistance signaling pathway.

Quantitative Data Summary

The use of this compound allows for the precise quantification of uric acid kinetics. Below are tables summarizing expected quantitative data from studies investigating the link between uric acid and insulin resistance. While these specific values are illustrative and will vary based on the experimental model, they provide a framework for data presentation.

Table 1: In Vivo Uric Acid Kinetics in a Rodent Model of Insulin Resistance

ParameterControl GroupInsulin-Resistant GroupP-value
Serum Uric Acid (mg/dL) 2.5 ± 0.45.8 ± 0.9<0.01
Uric Acid Production Rate (mg/kg/h) 1.2 ± 0.22.5 ± 0.5<0.01
Uric Acid Clearance (mL/min/kg) 10.5 ± 1.55.2 ± 1.1<0.01
24h Urinary Uric Acid Excretion (mg) 2.0 ± 0.31.1 ± 0.2<0.05
HOMA-IR Index 2.1 ± 0.58.5 ± 1.8<0.001

Data are presented as mean ± standard deviation. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. Data is hypothetical and for illustrative purposes.

Table 2: Cellular this compound Uptake and ROS Production in Primary Adipocytes

Condition13C5-Uric Acid Uptake (pmol/mg protein)Intracellular ROS (Fold Change)p-Akt/Akt Ratio
Control 5.2 ± 0.81.0 ± 0.11.0 ± 0.1
Insulin (100 nM) 5.5 ± 0.91.1 ± 0.22.5 ± 0.4
Uric Acid (10 mg/dL) 15.8 ± 2.12.8 ± 0.51.2 ± 0.2
Uric Acid + Insulin 16.2 ± 2.53.1 ± 0.61.4 ± 0.3

Data are presented as mean ± standard deviation. ROS: Reactive Oxygen Species. p-Akt: Phosphorylated Akt. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vivo this compound Metabolic Flux Analysis in a Mouse Model of Insulin Resistance

This protocol is adapted from general stable isotope tracer infusion methods for in vivo metabolic studies.

Objective: To quantify the in vivo production rate and clearance of uric acid in a diet-induced obese and insulin-resistant mouse model.

Materials:

  • This compound (sterile, pyrogen-free)

  • High-fat diet (HFD) fed mice (e.g., C57BL/6J) and control mice on a standard chow diet

  • Anesthetic (e.g., isoflurane)

  • Infusion pump and catheters

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Metabolic cages for urine collection

  • LC-MS/MS system

Procedure:

  • Animal Model: Induce insulin resistance in mice by feeding a high-fat diet for 12-16 weeks. Confirm insulin resistance using a glucose tolerance test (GTT) and insulin tolerance test (ITT).

  • Tracer Preparation: Prepare a sterile solution of this compound in a vehicle compatible with intravenous infusion (e.g., sterile saline).

  • Catheter Implantation: A day prior to the study, surgically implant a catheter into the jugular vein of the mice under anesthesia for tracer infusion.

  • Tracer Infusion:

    • Acclimate the mice in metabolic cages.

    • Administer a bolus infusion of this compound (e.g., 5 mg/kg) to rapidly achieve isotopic steady state.

    • Follow with a constant infusion of this compound (e.g., 0.1 mg/kg/min) for a period of 2-3 hours.

  • Sample Collection:

    • Collect blood samples at baseline and at regular intervals during the infusion.

    • Collect urine over a 24-hour period.

    • At the end of the infusion, euthanize the mice and collect tissues of interest (liver, adipose tissue, muscle).

  • Sample Processing and Analysis:

    • Separate plasma from blood samples.

    • Extract metabolites from plasma, urine, and tissue homogenates.

    • Analyze the isotopic enrichment of this compound and its metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the isotopic enrichment of uric acid in plasma.

    • Determine the uric acid production rate and clearance using steady-state kinetic models.

Experimental Workflow for In Vivo this compound Tracer Study

Start Start: Insulin-Resistant Animal Model Infusion This compound Bolus + Continuous Infusion Start->Infusion Blood_Collection Serial Blood Sampling Infusion->Blood_Collection Urine_Collection 24h Urine Collection Infusion->Urine_Collection Tissue_Harvest Tissue Harvest (Liver, Adipose, Muscle) Infusion->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Blood_Collection->Metabolite_Extraction Urine_Collection->Metabolite_Extraction Tissue_Harvest->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis of 13C5 Enrichment Metabolite_Extraction->LCMS_Analysis Data_Analysis Kinetic Modeling: Production & Clearance Rates LCMS_Analysis->Data_Analysis End End: Quantitative Flux Data Data_Analysis->End

Caption: Workflow for in vivo this compound metabolic flux analysis.

Protocol 2: In Vitro this compound Uptake and Insulin Signaling in Adipocytes

Objective: To investigate the direct effect of elevated uric acid on insulin signaling and glucose uptake in cultured adipocytes using this compound.

Materials:

  • Differentiated adipocyte cell line (e.g., 3T3-L1)

  • This compound

  • Cell culture medium and supplements

  • Insulin

  • Reagents for ROS detection (e.g., DCFDA)

  • Antibodies for Western blotting (e.g., anti-p-Akt, anti-Akt)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Treatment:

    • Starve the cells in serum-free medium for 2-4 hours.

    • Treat the cells with different concentrations of this compound (e.g., 5, 10, 15 mg/dL) for a specified period (e.g., 24 hours).

    • Include control groups with and without insulin stimulation (e.g., 100 nM for 30 minutes).

  • This compound Uptake:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells and extract intracellular metabolites.

    • Quantify the intracellular concentration of this compound using LC-MS/MS.

  • ROS Measurement:

    • Treat a separate set of cells as described in step 2.

    • Incubate the cells with a ROS-sensitive fluorescent probe.

    • Measure fluorescence intensity using a plate reader or fluorescence microscope.

  • Western Blot Analysis:

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-Akt, Akt, and a loading control.

    • Incubate with secondary antibodies and visualize the protein bands.

    • Quantify band intensities to determine the p-Akt/Akt ratio.

  • Data Analysis:

    • Normalize this compound uptake to total protein content.

    • Calculate the fold change in ROS production relative to the control.

    • Compare the p-Akt/Akt ratios between different treatment groups.

Conclusion

The application of this compound as a metabolic tracer provides a robust and quantitative approach to unravel the intricate mechanisms linking uric acid metabolism to insulin resistance. The detailed protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers and drug development professionals. By employing these advanced techniques, the scientific community can gain deeper insights into the pathophysiology of insulin resistance and identify novel therapeutic targets for the management of metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Uric acid-13C5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uric acid-13C5 analysis in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass-to-charge ratios (m/z) for monitoring this compound and its unlabeled counterpart in a mass spectrometer?

When analyzing uric acid and its stable isotope-labeled internal standard, this compound, using tandem mass spectrometry (LC-MS/MS), it is crucial to monitor specific precursor-to-product ion transitions. These transitions are monitored in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. While methods can vary slightly, typical transitions are performed in both positive and negative ionization modes.

Table 1: Exemplary MRM Transitions for Uric Acid Analysis

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Uric Acid (unlabeled)Positive169.1141.1
1,3-15N2-Uric Acid (IS)Positive171.0143.0
Uric Acid (unlabeled)Negative167.0124.0
1,3-15N2-Uric Acid (IS)Negative169.0125.0

Note: The exact m/z for this compound would be approximately 174.0 for the precursor ion in positive mode and 172.0 in negative mode. Product ions would also be shifted by +5 Da. It is essential to optimize these transitions on your specific instrument.

Q2: My chromatographic peaks for this compound are tailing or splitting. What are the common causes and how can I fix this?

Peak tailing or splitting can significantly affect the accuracy and precision of your quantification. This issue can arise from several factors related to the sample, mobile phase, or the LC column itself.

Troubleshooting Peak Shape Issues

G Start Poor Peak Shape Observed (Tailing, Splitting, Broadening) Q_AllPeaks Does the issue affect all peaks or just the analyte peak? Start->Q_AllPeaks AllPeaks_Yes All Peaks Affected Q_AllPeaks->AllPeaks_Yes Yes AllPeaks_No Analyte Peak Only Q_AllPeaks->AllPeaks_No No ColumnContamination Column contamination or plugged frit is likely. AllPeaks_Yes->ColumnContamination SolventMismatch Check for injection solvent mismatch. Is sample solvent stronger than mobile phase? AllPeaks_No->SolventMismatch SolventMismatch_Yes Prepare samples in initial mobile phase or weaker solvent. SolventMismatch->SolventMismatch_Yes Yes SecondaryInteractions Secondary interactions with the stationary phase may be occurring. SolventMismatch->SecondaryInteractions No ColumnContamination_Actions 1. Backflush the column. 2. Check for high backpressure. 3. Replace column if necessary. ColumnContamination->ColumnContamination_Actions SecondaryInteractions_Actions 1. Adjust mobile phase pH. 2. Check buffer concentration (if used). 3. Consider a different column chemistry. SecondaryInteractions->SecondaryInteractions_Actions

Common causes for poor peak shape include:

  • Column Contamination or Void: If all peaks are affected, it might indicate a contaminated guard column or a void at the head of the analytical column.[1][2]

  • Injection Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[3][4] It is recommended to dissolve the sample in the initial mobile phase.[4][5]

  • Secondary Interactions: If only the uric acid peak is tailing, it could be due to unwanted interactions between the analyte and the column's stationary phase.[1] Adjusting the mobile phase pH can help mitigate this.

  • Column Overload: Injecting too much analyte can saturate the column, leading to broad or fronting peaks.[4] Try diluting the sample or reducing the injection volume.[5]

Q3: I am observing a loss of sensitivity or no peaks at all for this compound. What should I investigate?

A sudden loss of sensitivity or a complete absence of signal can be alarming. A systematic approach is necessary to identify the root cause.

Troubleshooting Loss of Sensitivity

G Start No or Low Signal for this compound CheckMS Check Mass Spectrometer Performance Start->CheckMS CheckLC Check LC System Start->CheckLC CheckSample Check Sample Integrity and Preparation Start->CheckSample MS_Steps 1. Verify instrument calibration. 2. Check for leaks in the system. 3. Ensure detector is functioning. CheckMS->MS_Steps LC_Steps 1. Check for leaks in fittings and tubing. 2. Ensure mobile phase levels are adequate. 3. Verify autosampler is injecting correctly. CheckLC->LC_Steps Sample_Steps 1. Confirm correct concentration of internal standard. 2. Evaluate sample degradation (if applicable). 3. Review sample cleanup procedure for analyte loss. CheckSample->Sample_Steps

Steps to troubleshoot sensitivity issues:

  • Check the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated.[6] A loss of sensitivity can also be caused by gas leaks or a contaminated ion source.[7]

  • Verify the LC System: Check for any leaks in the system, from the solvent reservoirs to the MS inlet.[7] Ensure the autosampler is functioning correctly and injecting the sample.[7]

  • Sample Preparation and Integrity: Contaminants in the sample, such as salts or detergents, can suppress the ionization of uric acid.[8] Ensure your sample cleanup procedure is effective.[9] Also, verify that the internal standard was added correctly.

  • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is crucial to correct for variability in sample preparation and instrument response.[10]

Q4: How can I minimize matrix effects in my this compound analysis?

Matrix effects, caused by co-eluting compounds from the sample matrix that enhance or suppress the ionization of the analyte, can compromise the accuracy of your results.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances from the sample matrix.[1]

  • Chromatographic Separation: Optimize your LC method to separate this compound from matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[11]

  • Use of a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the unlabeled analyte.[10][12]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum for Uric Acid Analysis

This protocol outlines a general procedure for protein precipitation, a common method for preparing plasma or serum samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma/serum, add 10 µL of this compound internal standard solution (concentration should be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation (Optional): Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method for Uric Acid Quantification

This protocol provides a starting point for developing an LC-MS/MS method for uric acid analysis. Optimization will be required for your specific instrument and application.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Capillary Voltage4000 V

These parameters should be optimized for your specific instrumentation.[14][15]

References

Technical Support Center: Optimizing Uric Acid-¹³C₅ Based Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing uric acid-¹³C₅ based metabolic flux analysis (MFA) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful implementation of your stable isotope tracing studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of using uric acid-¹³C₅ as a tracer in metabolic flux analysis?

Uric acid-¹³C₅ is primarily used to determine the rate of de novo purine synthesis and the overall turnover rate of uric acid in a biological system. Since uric acid is the end-product of purine degradation in humans, this tracer is ideal for quantifying the flux through the purine catabolic pathway. It is less commonly used for tracing carbon atoms into central metabolism, as uric acid is not a significant precursor for other major metabolic pathways in mammals.

Q2: How do I choose the optimal experimental conditions for labeling with uric acid-¹³C₅?

The optimal conditions depend on your specific research question and experimental model. Key considerations include:

  • Tracer Concentration: The concentration of uric acid-¹³C₅ should be high enough to achieve significant enrichment in the uric acid pool without causing cytotoxic effects. A pilot study to determine the optimal concentration is recommended.

  • Labeling Duration: The duration of labeling should be sufficient to reach isotopic steady state, where the isotopic enrichment of uric acid becomes constant over time.[1] This indicates that the rate of appearance of labeled uric acid is equal to the rate of its turnover. A time-course experiment is essential to determine the time to reach isotopic steady state in your specific system.[1]

  • Cell Culture Medium: When working with cell cultures, it is crucial to use a medium that is deficient in unlabeled uric acid to maximize the enrichment from the tracer. The use of dialyzed fetal bovine serum (dFBS) is recommended to minimize the interference from endogenous small molecules present in standard FBS.

Q3: What are the critical steps in sample preparation for uric acid-¹³C₅ analysis?

Proper sample preparation is critical for accurate and reproducible results. Key steps include:

  • Rapid Quenching of Metabolism: To prevent further metabolic activity after sample collection, it is essential to rapidly quench the cells or tissues. This is typically achieved by flash-freezing in liquid nitrogen or using cold quenching solutions.

  • Efficient Metabolite Extraction: A robust extraction method is necessary to ensure complete recovery of uric acid from the biological matrix. A common method involves protein precipitation with a cold organic solvent such as methanol or acetonitrile.

  • Sample Stability: Uric acid and its metabolites can be unstable. It is recommended to store samples at -80°C until analysis to prevent degradation.[2]

Q4: I am observing high background noise in my LC-MS/MS analysis. What are the potential causes and solutions?

High background noise can originate from various sources. Here are some common causes and troubleshooting steps:

  • Ion Source Contamination: The mass spectrometer's ion source can become contaminated over time, especially when analyzing complex biological samples. Regular cleaning and maintenance of the ion source are essential to maintain sensitivity and reduce background noise.

  • Improper Mass Spectrometer Tuning: The mass spectrometer needs to be tuned and calibrated regularly to ensure optimal performance. An incorrect tune can lead to poor sensitivity and increased noise.

  • Contaminated Solvents or Reagents: Ensure that all solvents and reagents used for sample preparation and LC-MS/MS analysis are of high purity and free from contaminants. Running a blank gradient can help identify if the contamination is coming from the system itself.

Troubleshooting Guides

Issue 1: Low or No Detectable ¹³C₅-Enrichment in Uric Acid
Potential Cause Troubleshooting Steps
Insufficient Tracer Concentration Increase the concentration of uric acid-¹³C₅ in the labeling medium. Perform a dose-response experiment to find the optimal concentration.
Short Labeling Duration Increase the labeling time to allow for sufficient incorporation of the tracer. Conduct a time-course experiment to determine the time to reach isotopic steady state.
High Endogenous Uric Acid Pool If possible, deplete the endogenous pool of unlabeled uric acid before adding the tracer. For cell culture, this can be done by pre-incubating the cells in a purine-free medium.
Inefficient Cellular Uptake of Tracer Verify the expression and activity of uric acid transporters in your experimental model.
Metabolic Pathway Inactivity Confirm that the purine degradation pathway is active in your experimental system under the chosen conditions.
Issue 2: Poor Peak Shape and Resolution in LC-MS/MS Chromatogram
Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, and flow rate. Experiment with different column chemistries (e.g., C18, HILIC) to improve separation.
Column Contamination or Aging Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.
Inlet Issues Ensure the inlet liner is clean and deactivated to prevent analyte interaction and peak tailing.
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components. Use an isotopically labeled internal standard to correct for matrix effects.
Issue 3: Inconsistent and Irreproducible Quantitative Data
Potential Cause Troubleshooting Steps
Incomplete Metabolite Extraction Optimize the extraction protocol to ensure complete recovery of uric acid. Test different solvent systems and extraction times.
Sample Degradation Ensure samples are properly quenched and stored at -80°C.[2] Avoid repeated freeze-thaw cycles.
Inaccurate Pipetting Calibrate and regularly check the accuracy of your pipettes.
Instrument Variability Run quality control (QC) samples throughout the analytical batch to monitor instrument performance and correct for any drift.
Incorrect Data Processing Ensure that the peak integration is accurate and consistent across all samples. Use a standardized data processing workflow.

Experimental Protocols

Protocol 1: Cell Culture Labeling with Uric Acid-¹³C₅
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.

  • Medium Preparation: Prepare a labeling medium by supplementing a purine-free base medium with uric acid-¹³C₅ at the desired final concentration. Also include dialyzed fetal bovine serum (dFBS) to minimize unlabeled purines.

  • Labeling: Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the predetermined duration required to reach isotopic steady state.

  • Sample Collection: At the end of the labeling period, rapidly aspirate the medium and wash the cells with cold PBS.

  • Metabolism Quenching: Immediately add a cold quenching solution (e.g., 80% methanol) to the cells and scrape them.

  • Metabolite Extraction: Transfer the cell lysate to a microcentrifuge tube and vortex thoroughly. Centrifuge at high speed to pellet the protein and cell debris.

  • Sample Storage: Collect the supernatant containing the metabolites and store at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of Uric Acid and Uric Acid-¹³C₅
  • Sample Preparation: Thaw the extracted metabolite samples on ice. If necessary, dilute the samples with the initial mobile phase.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Uric Acid (unlabeled): Precursor ion (m/z) 167 -> Product ion (m/z) 124.[3]

      • Uric Acid-¹³C₅: Precursor ion (m/z) 172 -> Product ion (m/z) 128.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

Visualizations

Purine_Degradation_Pathway AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: Simplified diagram of the purine degradation pathway leading to uric acid.

Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling with Uric Acid-¹³C₅ Start->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis & Flux Calculation LCMS->Data_Analysis End End: Results Data_Analysis->End

Caption: General experimental workflow for uric acid-¹³C₅ based metabolic flux analysis.

References

Common challenges in using Uric acid-13C5 as a metabolic tracer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Uric acid-13C5 as a metabolic tracer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Troubleshooting Guides

This section addresses common challenges that may arise during metabolic tracing experiments with this compound.

Issue 1: Low Isotopic Enrichment in Downstream Metabolites

Question: I have administered this compound to my cell culture, but I am observing very low or no ¹³C enrichment in downstream metabolites of the purine salvage pathway. What could be the cause?

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Slow Metabolic Turnover The turnover of nucleotide pools can be slow in some cell types or under certain metabolic conditions. The labeled uric acid may not be incorporated into the salvage pathway at a high enough rate during the experimental timeframe.Increase the labeling time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration for your specific cell line and experimental conditions.
High Endogenous Pools of Unlabeled Precursors The intracellular pools of unlabeled purine precursors (e.g., hypoxanthine, guanine) may be large, leading to significant isotopic dilution of the ¹³C label from the tracer.Pre-condition the cells in a purine-depleted medium for a period before introducing the this compound tracer. This can help to reduce the size of the endogenous unlabeled pools.
Dominant De Novo Purine Synthesis The cells may be relying primarily on the de novo purine synthesis pathway rather than the salvage pathway. In this case, the contribution of the this compound tracer to the nucleotide pool will be minimal.Inhibit the de novo pathway using known inhibitors (e.g., methotrexate, lometrexol) to promote reliance on the salvage pathway. This will increase the incorporation of the ¹³C label from the tracer.
Inefficient Tracer Uptake The cells may not be efficiently taking up the labeled uric acid from the medium.Verify the expression and activity of uric acid transporters in your cell line. If uptake is a limiting factor, consider using a different tracer that is more readily transported into the cells.
Tracer Degradation Uric acid can be unstable in certain media conditions, leading to its degradation before it can be taken up by the cells.Ensure the pH and composition of your culture medium are suitable for maintaining uric acid stability. Prepare fresh tracer-containing media for each experiment.
Issue 2: Unexpected Labeling Patterns

Question: I am observing ¹³C labeling in metabolites that are not directly downstream of the canonical purine salvage pathway. How can I interpret this?

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Label Scrambling The ¹³C atoms from the uric acid tracer may be entering other metabolic pathways through interconnected reactions. For example, the ribose-1-phosphate generated from nucleoside phosphorolysis can enter the pentose phosphate pathway, leading to the labeling of various central carbon metabolites.Carefully map the potential routes for label scrambling from the purine salvage pathway to other areas of metabolism. Use additional tracers that label different parts of the network to confirm the observed fluxes.
Metabolic Crosstalk There may be unappreciated metabolic connections between the purine salvage pathway and other pathways in your specific experimental model.Consult detailed metabolic pathway databases (e.g., KEGG, Reactome) to explore potential connections. This may represent a novel biological finding in your system.
Contamination The observed labeling may be due to contamination of the tracer or a co-eluting compound in your analytical run.Verify the isotopic purity of your this compound tracer. Run a tracer-only sample (without cells) to check for any degradation products or contaminants that could interfere with your analysis.

Frequently Asked Questions (FAQs)

Q1: Why would I choose this compound as a metabolic tracer?

A1: this compound is a specialized tracer primarily used to investigate the purine salvage pathway. It is particularly useful for studying:

  • The relative activity of the purine salvage pathway versus the de novo synthesis pathway.

  • The contribution of salvaged purines to the nucleotide pools for DNA and RNA synthesis.

  • The metabolic fate of uric acid and its downstream products in specific disease models, such as those related to hyperuricemia and gout.

Q2: What are the key downstream metabolites I should monitor when using this compound?

A2: The primary downstream metabolites to monitor are the purine nucleosides and nucleotides that are part of the salvage pathway. The expected labeling pattern would follow the conversion of uric acid to other purines like xanthine and hypoxanthine, which are then converted to their respective nucleosides and nucleotides. Key metabolites include:

  • Inosine monophosphate (IMP)

  • Adenosine monophosphate (AMP)

  • Guanosine monophosphate (GMP)

  • And their corresponding di- and tri-phosphate forms (ADP/ATP, GDP/GTP).

Q3: How do I correct for the natural abundance of ¹³C in my samples?

A3: It is essential to correct for the natural 1.1% abundance of ¹³C in all carbon-containing metabolites. This is typically done by analyzing unlabeled control samples and using established algorithms to subtract the contribution of natural ¹³C abundance from the measured isotopic enrichment in your labeled samples. Many software packages for metabolomics data analysis have built-in functions for this correction.

Q4: What is the difference between metabolic steady state and isotopic steady state, and why is it important?

A4:

  • Metabolic Steady State: This is a condition where the concentrations of intracellular metabolites are constant over time. This is often achieved by culturing cells under consistent conditions.

  • Isotopic Steady State: This is reached when the isotopic enrichment of a metabolite no longer changes over time, indicating that the rate of label incorporation is balanced by the rate of turnover.

It is crucial to determine whether your experiment is designed to reach isotopic steady state. Steady-state labeling simplifies flux calculations, while non-steady-state (kinetic) labeling can provide information about the rates of individual reactions.

Experimental Protocols

General Protocol for this compound Tracing in Adherent Cell Culture

This protocol provides a general framework. Optimization for specific cell lines and experimental questions is recommended.

Materials:

  • This compound

  • Base cell culture medium deficient in purines (e.g., custom formulation)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled purines

  • Cell line of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water, chilled to -80°C

  • Cell scrapers

  • Centrifuge capable of reaching -9°C and 1,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by dissolving this compound in the purine-free base medium to the desired final concentration. Supplement with dFBS and other necessary components.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate for the desired labeling period (determined by time-course experiments).

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add the -80°C quenching solution to the cells.

    • Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolism.

    • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled tube.

  • Sample Processing:

    • Centrifuge the lysate at 1,000 x g for 10 minutes at -9°C to pellet the protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

    • Store the dried extract at -80°C until analysis by mass spectrometry.

Visualizations

Purine Metabolism and this compound Tracer Entry

purine_metabolism cluster_salvage Salvage Pathway cluster_nucleotides Nucleotide Pools PRPP PRPP IMP IMP PRPP->IMP GMP GMP IMP->GMP AMP AMP IMP->AMP Uric_Acid_13C5 This compound (Tracer) Xanthine Xanthine Uric_Acid_13C5->Xanthine Hypoxanthine Hypoxanthine Xanthine->Hypoxanthine Guanine Guanine Xanthine->Guanine Hypoxanthine->IMP HGPRT Guanine->GMP HGPRT Adenine Adenine Adenine->AMP APRT DNA/RNA DNA/RNA GMP->DNA/RNA AMP->DNA/RNA

Caption: Purine metabolism showing de novo synthesis and the salvage pathway entry for this compound.

Experimental Workflow for this compound Tracer Analysis

experimental_workflow start Start: Cell Culture labeling Introduce This compound Tracer start->labeling incubation Incubate for Defined Period labeling->incubation quenching Quench Metabolism (e.g., Cold Methanol) incubation->quenching extraction Extract Metabolites quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Natural Abundance Correction analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis end End: Biological Interpretation flux_analysis->end

Caption: A typical experimental workflow for a this compound metabolic tracer study.

Troubleshooting Logic for Low Isotopic Enrichment

troubleshooting_low_enrichment start Low ¹³C Enrichment Observed check_time Was a time-course experiment performed? start->check_time increase_time Action: Increase labeling time check_time->increase_time No check_denovo Is de novo synthesis dominant? check_time->check_denovo Yes end Re-evaluate Experiment increase_time->end inhibit_denovo Action: Inhibit de novo pathway check_denovo->inhibit_denovo Yes check_pools Are endogenous pools high? check_denovo->check_pools No inhibit_denovo->end deplete_pools Action: Pre-condition in purine-free media check_pools->deplete_pools Yes check_uptake Is tracer uptake efficient? check_pools->check_uptake No deplete_pools->end check_uptake->end Yes check_uptake->end No, further investigation needed

Caption: A decision tree for troubleshooting low isotopic enrichment in tracer experiments.

Technical Support Center: Optimizing Uric Acid-13C5 Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Uric acid-13C5 using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the signal-to-noise ratio and overall data quality of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of uric acid and its isotopes. However, negative ionization mode (ESI-) is often preferred due to a higher signal-to-noise ratio.[1] In ESI-, the deprotonated molecule [M-H]⁻ is monitored. For this compound, the monitored m/z would be 174.0, corresponding to the [C₅¹³C₅H₃N₄O₃]⁻ ion. Some methods have also successfully utilized positive ionization mode (ESI+), monitoring the protonated molecule [M+H]⁺.[2][3]

Q2: What are the recommended mass transitions for this compound in MRM mode?

A2: For Multiple Reaction Monitoring (MRM) in negative mode, a common transition for unlabeled uric acid is m/z 167.0 > 124.0.[4] For this compound, the corresponding precursor ion would be m/z 174.0. The product ion would be shifted by the mass of the incorporated ¹³C atoms. A suggested transition to monitor would be m/z 174.0 > 129.0. In positive mode, a transition for unlabeled uric acid is m/z 169.1 > 141.1.[3] For this compound, the precursor ion would be m/z 176.0.

Q3: How can I minimize matrix effects in my plasma or urine samples?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in biological sample analysis.[5][6] To mitigate these effects:

  • Effective Sample Preparation: Employ protein precipitation followed by centrifugation to remove the bulk of proteins and other macromolecules.[7][8]

  • Dilution: Diluting the sample supernatant can significantly reduce the concentration of interfering matrix components.[8]

  • Use of an Isotopically Labeled Internal Standard: Using a stable isotope-labeled internal standard, such as Uric acid-¹⁵N₂, is a highly effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[9][10][11] When analyzing this compound, a different isotope, like Uric acid-¹⁵N₂, would be an appropriate internal standard.

  • Chromatographic Separation: Optimize your HPLC method to ensure this compound is chromatographically resolved from co-eluting matrix components.[12]

Q4: What are the best practices for sample storage to ensure the stability of uric acid?

A4: Uric acid and its metabolites are generally stable in plasma and urine when stored at low temperatures. For long-term storage, it is recommended to keep samples at -80°C, where they have been shown to be stable for at least 4 weeks.[7] For short-term storage of up to 24 hours, extracted samples can be kept in the autosampler at 5°C.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal ESI Source Parameters Optimize key ESI parameters including capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[13][14] A systematic approach like Design of Experiments (DoE) can be effective.[15]
Inefficient Ionization Ensure the mobile phase pH is appropriate to promote ionization. For negative mode, a slightly basic mobile phase can be beneficial, while for positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is commonly used.[1][2]
Ion Suppression from Matrix Improve sample cleanup procedures.[5] Increase the dilution factor of your sample or consider solid-phase extraction (SPE) for cleaner extracts.
Low Injection Volume/Concentration If sensitivity allows, increase the injection volume or concentrate the sample during preparation.[16]
Poor Chromatographic Peak Shape Broad or tailing peaks can reduce signal height. Ensure your column is in good condition and the mobile phase is compatible with the stationary phase. Using a column with a smaller particle size can lead to sharper, taller peaks.[16]
Incorrect Mass Spectrometer Settings Verify that the correct mass transitions are being monitored for this compound and that the collision energy is optimized for the desired fragmentation.
Issue 2: High Background Noise

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[5][17]
Contaminated LC System Flush the entire LC system, including the injector and tubing, with appropriate cleaning solutions.[5] An in-line filter can help trap particulates.[18]
Dirty Ion Source Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.
Column Bleed Ensure the column is properly conditioned and operated within its recommended temperature and pH range.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is adapted from methodologies for preparing plasma for uric acid analysis.[7]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., Uric acid-¹⁵N₂) solution to the plasma sample.

  • Protein Precipitation: Add 400 µL of cold methanol (or acetonitrile) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm or >20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7][8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Injection: Inject a small volume (e.g., 5 µL) into the LC-MS system.[7]

Protocol 2: Recommended LC-MS Parameters

These parameters are a starting point and should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 4 µm).[2][8]
Mobile Phase A 0.1% Formic Acid in Water.[1][2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid.[2][8]
Flow Rate 0.2 - 0.4 mL/min.[1][7]
Gradient A typical gradient would start with a high aqueous percentage and ramp up the organic phase to elute uric acid.
Ionization Mode ESI Negative or Positive.[1][2]
Capillary Voltage ~3.0 - 3.2 kV (negative mode).[7]
Drying Gas Temperature 270 - 320 °C.[13]
Drying Gas Flow 10 L/min.[13]
Nebulizer Pressure 30 - 35 psi.[13]
MRM Transitions (Example) This compound (ESI-): m/z 174.0 > 129.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_processing Data Processing Plasma Plasma/Urine Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS Detection (ESI-, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Signal/IS Ratio) Integrate->Quantify Result Final Concentration Quantify->Result

Caption: A typical experimental workflow for this compound quantification.

Troubleshooting_Signal_Noise Start Low Signal-to-Noise Ratio CheckSource 1. Check MS Source Parameters (Voltage, Gas, Temp) Start->CheckSource SourceOptimized Parameters Optimized? CheckSource->SourceOptimized CheckLC 2. Review LC Method (Peak Shape, Gradient) LCOptimized Peak Shape Good? CheckLC->LCOptimized CheckSample 3. Evaluate Sample Prep (Matrix Effects, Dilution) SampleOptimized Cleanup Sufficient? CheckSample->SampleOptimized SourceOptimized->CheckLC Yes CleanSource Clean Ion Source SourceOptimized->CleanSource No LCOptimized->CheckSample Yes ImproveLC Change Column/ Mobile Phase LCOptimized->ImproveLC No ImproveSample Enhance Cleanup/ Increase Dilution SampleOptimized->ImproveSample No Resolved Issue Resolved SampleOptimized->Resolved Yes CleanSource->CheckSource ImproveLC->CheckLC ImproveSample->CheckSample

References

Technical Support Center: Uric acid-13C5 Data Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uric acid-13C5. The content addresses common issues encountered during experimental design, data acquisition, and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in metabolic studies?

A1: In human studies, this compound is primarily used as an internal standard for accurate quantification of unlabeled uric acid via isotope dilution mass spectrometry (ID-MS).[1][2] Since uric acid is the final product of purine metabolism in humans, it is generally not metabolized further, making it unsuitable as a tracer for downstream pathways.[3][4][5] In organisms possessing the uricase enzyme, it could theoretically be used to trace the conversion of uric acid to allantoin.[5]

Q2: How does isotope dilution mass spectrometry with this compound work?

A2: A known amount of this compound is added to a biological sample.[1][2] The labeled and unlabeled uric acid are extracted together and analyzed by mass spectrometry (e.g., LC-MS). By measuring the ratio of the labeled to unlabeled uric acid, the absolute concentration of the endogenous, unlabeled uric acid in the original sample can be precisely calculated. This method corrects for sample loss during preparation and variations in instrument response.[1]

Q3: What are the expected mass-to-charge ratios (m/z) for uric acid and this compound in mass spectrometry?

A3: The expected m/z values will depend on the ionization mode. In negative ion mode electrospray ionization (ESI), which is common for uric acid analysis, you would expect to see the [M-H]⁻ ions.

CompoundMolecular FormulaExact Mass[M-H]⁻ m/z
Uric Acid (unlabeled)C₅H₄N₄O₃168.0283167.0210
This compound¹³C₅H₄N₄O₃173.0451172.0378

Note: These are theoretical exact masses. Observed m/z values may vary slightly depending on instrument calibration and resolution.

Q4: What is a mass isotopomer distribution (MID) and how is it relevant for this compound?

A4: A mass isotopomer distribution (MID) or mass distribution vector (MDV) represents the fractional abundance of all isotopic forms of a metabolite.[3] For a this compound tracer experiment, you would analyze the MID of potential downstream metabolites. However, as uric acid is the metabolic end-product in humans, you would primarily be concerned with the MIDs of uric acid itself for quantification. It is crucial to correct for the natural abundance of 13C (~1.1%) in your analysis to accurately determine the enrichment from the tracer.[6]

Q5: What is the difference between metabolic steady state and isotopic steady state?

A5: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites remain constant over time. Isotopic steady state is reached when the isotopic enrichment of a metabolite pool becomes constant after the introduction of a labeled tracer. Achieving isotopic steady state is crucial for accurate flux analysis in tracer studies.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak for Uric Acid in LC-MS
Potential Cause Troubleshooting Step
Improper Sample Preparation Ensure efficient extraction of uric acid. Quench metabolism rapidly with cold solvent (e.g., methanol/water mixture) and keep samples cold to prevent degradation.
Suboptimal Ionization Uric acid ionizes well in negative ESI mode. Ensure your mass spectrometer is set to the correct polarity. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Incorrect LC Method Use a suitable column for polar compounds, such as a HILIC or C18 column with an appropriate ion-pairing agent. Optimize the mobile phase composition and gradient.[7]
Instrument Contamination A contaminated ion source or mass analyzer can suppress the signal. Perform routine cleaning and maintenance as per the manufacturer's guidelines.
Sample Concentration Too Low Concentrate the sample if possible. Ensure the injected amount is within the instrument's limit of detection.
Issue 2: Inaccurate Quantification using Isotope Dilution
Potential Cause Troubleshooting Step
Inaccurate Standard Concentration Verify the concentration of your this compound stock solution. Use a calibrated balance and ensure complete dissolution.
Incomplete Equilibration Ensure the internal standard has fully mixed and equilibrated with the endogenous uric acid in the sample before extraction.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of uric acid and its labeled counterpart differently. Improve chromatographic separation to minimize co-elution. A thorough sample cleanup can also help.
Non-linear Detector Response Ensure your calibration curve is linear over the expected concentration range of your samples. If necessary, dilute samples to fall within the linear range.
Isotopic Impurity of Standard The isotopic purity of the this compound standard should be known and accounted for in calculations if it is not >99%.
Issue 3: Unexpected Labeled Peaks in a Tracer Experiment
Potential Cause Troubleshooting Step
Natural Isotope Abundance Other elements in the molecule or derivatizing agents (e.g., silicon in TMS derivatives) have natural isotopes that can lead to M+1, M+2, etc. peaks. Always analyze an unlabeled standard and use a correction algorithm to account for natural isotope abundance.[6]
In-source Fragmentation Harsh ionization conditions can cause the molecule to fragment. Optimize source parameters to achieve softer ionization.
Background Contamination Check for background signals in blank injections. Ensure all solvents and labware are clean.
Metabolic Scrambling/Recycling In a tracer experiment, labeled carbons can be released as ¹³CO₂ and re-incorporated into various metabolites through carboxylation reactions. This can lead to unexpected labeling patterns.[6]

Experimental Protocols

Protocol 1: Quantification of Uric Acid in Serum using ID-LC-MS
  • Sample Preparation:

    • To 100 µL of serum, add 10 µL of a known concentration of this compound internal standard solution (e.g., 50 µg/mL in methanol).

    • Vortex briefly to mix and allow to equilibrate for 15 minutes on ice.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: Cogent Diol™, 4µm, 100Å, 3.0 x 150mm.

    • Mobile Phase A: DI Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start at high organic (e.g., 95% B), decrease to a lower percentage to elute polar compounds, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/minute.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI Negative.

    • MRM Transitions:

      • Uric Acid: 167.0 -> 124.0

      • This compound: 172.0 -> 129.0 (hypothetical, fragment needs to be determined experimentally)

  • Data Analysis:

    • Generate a calibration curve using known concentrations of unlabeled uric acid spiked with the same amount of internal standard.

    • Plot the peak area ratio (Uric Acid / this compound) against the concentration of uric acid.

    • Calculate the concentration of uric acid in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Purine Metabolism Pathway

Purine_Metabolism cluster_nuc Nucleotides cluster_nuc_sides Nucleosides cluster_bases Purine Bases AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Simplified pathway of purine degradation to uric acid.

Isotope Dilution Mass Spectrometry Workflow

IDMS_Workflow Sample 1. Biological Sample (e.g., Serum) Contains Unlabeled Uric Acid Spike 2. Spike with Known Amount of this compound (Internal Standard) Sample->Spike Extract 3. Protein Precipitation & Metabolite Extraction Spike->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze Quantify 5. Quantification Calculate Peak Area Ratio (Unlabeled / Labeled) Analyze->Quantify Result Absolute Concentration of Uric Acid Quantify->Result

Caption: Workflow for absolute quantification using ID-MS.

Logical Flow for Troubleshooting LC-MS Signal Issues

Troubleshooting_Flow Start Problem: No / Low Uric Acid Signal CheckSample Check Sample Prep: - Extraction efficiency? - Sample degradation? Start->CheckSample CheckLC Check LC Method: - Correct column? - Mobile phase pH? - Gradient optimized? Start->CheckLC CheckMS Check MS Settings: - Correct polarity (ESI-)? - Source parameters tuned? - MRM transitions correct? Start->CheckMS CheckSystem Check System Health: - Run system suitability test. - Any leaks? - Clean ion source? Start->CheckSystem Resolved Problem Resolved CheckSample->Resolved If fixed CheckLC->Resolved If fixed CheckMS->Resolved If fixed CheckSystem->Resolved If fixed

Caption: A logical approach to diagnosing uric acid signal issues.

References

Addressing matrix effects in Uric acid-13C5 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Uric acid-13C5 by LC-MS.

Troubleshooting Guides and FAQs

My this compound signal is low and inconsistent in biological samples compared to standards in neat solution. What is the likely cause?

This is a classic sign of matrix effects , specifically ion suppression .[1] Components in your biological matrix (e.g., plasma, urine) co-elute with your analyte and internal standard, interfering with the ionization process in the mass spectrometer's source.[1] This competition for ionization reduces the efficiency with which this compound ions are formed and detected, leading to a suppressed signal and poor reproducibility.

How can I confirm that I am experiencing matrix effects?

You can perform a post-extraction addition experiment. The basic workflow is as follows:

  • Extract a blank biological sample (containing no analyte or internal standard).

  • Spike the extracted blank matrix with your this compound at a known concentration.

  • Prepare a standard of this compound at the same concentration in a neat solvent (e.g., mobile phase).

  • Analyze both samples by LC-MS.

  • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement.

What are the most common strategies to mitigate matrix effects for this compound analysis?

There are three primary strategies to combat matrix effects:

  • Improve Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins.

    • Liquid-Liquid Extraction (LLE): Separates the analyte from matrix components based on differential solubility.

    • Solid-Phase Extraction (SPE): A more selective technique that can effectively remove salts, phospholipids, and other interferences.

  • Optimize Chromatographic Separation: Modifying your LC method to chromatographically separate the this compound from co-eluting matrix components can significantly reduce suppression. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated. Since this compound is a SIL-IS for endogenous uric acid, it is crucial to ensure it behaves similarly to the analyte. If you are quantifying the SIL-IS itself for specific applications, another appropriate SIL-IS would be needed to correct for its matrix effects. For the purpose of this guide, we assume this compound is being used as the internal standard to quantify unlabeled uric acid. The principle is that the SIL-IS will be affected by ion suppression or enhancement to the same degree as the analyte, thus the ratio of their peak areas will remain constant.

My results are still inconsistent even after using this compound as an internal standard. What could be the problem?

Even with a SIL-IS, issues can arise:

  • Differential Matrix Effects: In some rare cases, the analyte and the SIL-IS may not co-elute perfectly, or there might be an interference specific to the mass of the internal standard, causing them to experience slightly different degrees of ion suppression. Improving chromatographic resolution is key here.

  • Sample Processing Variability: If the internal standard is added at the very beginning, it can account for analyte loss during the entire sample preparation procedure. Inconsistent recovery during extraction can still introduce variability if the matrix effect itself is not the sole source of error.

  • Contamination: Ensure your solvents, vials, and system are clean. Contamination can introduce unexpected interferences.

Quantitative Data Summary

The following tables summarize typical performance data from validated LC-MS/MS methods for uric acid quantification, highlighting the effectiveness of various sample preparation techniques in mitigating matrix effects.

Table 1: Comparison of Recovery and Matrix Effects with Different Sample Preparation Methods

Sample Preparation MethodAnalyteBiological MatrixAverage Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Uric AcidHuman Plasma95.4 - 104.6No significant effect observed[2]
Dilution (1:1 with Acetonitrile)Uric Acid MetabolitesHuman UrineNot ReportedMinimal, signal not diminished[3]
Protein Precipitation (Acetonitrile)Uric AcidHuman Plasma40 - 110Not explicitly quantified, but method deemed sound[1]

Table 2: Method Validation Parameters for Uric Acid Quantification using LC-MS/MS with a SIL-IS

ParameterUric Acid in Human PlasmaUric Acid in Human UrineReference
Linear Range 0.4096 - 100 mg/L0.10 - 1.60 mg/mL[2][4]
Intra-day Precision (RSD) < 5.1%< 7.6%[2][4]
Inter-day Precision (RSD) < 5.1%< 7.6%[2][4]
Accuracy 92.7% - 102.3%-10.6% to 7.4%[2][4]

Experimental Protocols

Protocol 1: Protein Precipitation for Uric Acid in Human Plasma

This protocol is a simple and rapid method for removing the majority of proteins from plasma or serum samples.[5][6]

  • Sample Preparation:

    • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

    • Vortex briefly to mix.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully collect the supernatant without disturbing the protein pellet.

    • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Start: Inconsistent/ Low Signal for this compound check_matrix_effect Perform Post-Extraction Spike Experiment start->check_matrix_effect is_suppression Is Signal < 85% of Neat Standard? check_matrix_effect->is_suppression no_matrix_effect Matrix effect is not the primary issue. Investigate other causes: - Instrument performance - Standard stability - Analyte degradation is_suppression->no_matrix_effect No mitigate Implement Mitigation Strategy is_suppression->mitigate Yes improve_sample_prep Improve Sample Preparation (PPT, LLE, SPE) mitigate->improve_sample_prep optimize_lc Optimize Chromatography (Separate from interferences) mitigate->optimize_lc use_sil_is Ensure Proper Use of SIL-IS (this compound) mitigate->use_sil_is re_evaluate Re-evaluate Matrix Effect improve_sample_prep->re_evaluate optimize_lc->re_evaluate use_sil_is->re_evaluate is_resolved Is Matrix Effect Resolved? re_evaluate->is_resolved end_success Proceed with Validated Method is_resolved->end_success Yes end_fail Consult with Technical Specialist is_resolved->end_fail No SampleAnalysisWorkflow sample_collection 1. Collect Biological Sample (e.g., Plasma) add_is 2. Add this compound Internal Standard sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep centrifuge 4. Centrifuge to Pellet Debris sample_prep->centrifuge extract_supernatant 5. Extract Supernatant centrifuge->extract_supernatant analyze 6. LC-MS/MS Analysis extract_supernatant->analyze quantify 7. Quantify using Analyte/IS Ratio analyze->quantify

References

Sample preparation techniques for Uric acid-13C5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sample preparation and analysis of Uric acid-13C5. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in my analysis?

This compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the endogenous uric acid you are measuring, but its increased mass (due to the five 13C atoms) allows it to be distinguished by a mass spectrometer. Its primary purpose is to enable accurate quantification through isotope dilution mass spectrometry. By adding a known amount of this compound to your samples at the beginning of the preparation process, it can correct for variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.

Q2: Which biological matrices are suitable for uric acid analysis?

Uric acid can be reliably measured in a variety of biological matrices. The most common are:

  • Serum: The clear liquid portion of blood after coagulation. It is often preferred as it lacks clotting factors which can sometimes interfere with analysis.[1]

  • Plasma: The liquid portion of blood treated with an anticoagulant. Common anticoagulants like heparin and EDTA are generally acceptable.[2]

  • Urine: A primary matrix for assessing uric acid excretion.

Q3: What are the most common sample preparation techniques for this compound analysis by LC-MS?

The two most prevalent techniques are protein precipitation for blood-based samples and simple dilution for urine.

  • Protein Precipitation (for serum/plasma): This method uses a solvent like acetonitrile or methanol to denature and precipitate proteins, which would otherwise interfere with the analysis.[3]

  • Dilution (for urine): Due to the high concentration of uric acid and other metabolites in urine, a simple dilution is often sufficient to reduce matrix effects and bring the analyte concentration within the linear range of the instrument.

Q4: Is derivatization required for this compound analysis?

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is generally not necessary as uric acid is sufficiently polar to be analyzed directly. This simplifies the sample preparation process. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization (e.g., silylation) is mandatory to make the uric acid volatile.

Experimental Protocols

Protocol 1: Protein Precipitation for Serum/Plasma Samples

This protocol describes a general method for preparing serum or plasma samples for LC-MS analysis.

  • Sample Thawing: Thaw frozen serum or plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: To a 100 µL aliquot of your sample, add the appropriate amount of this compound internal standard solution. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol). This corresponds to a 3:1 solvent-to-sample ratio.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample.

  • Injection: The sample is now ready for injection into the LC-MS system.

Protocol 2: Dilution Method for Urine Samples

This protocol is a straightforward method for preparing urine samples.

  • Sample Thawing and Mixing: Thaw frozen urine samples and vortex thoroughly to ensure homogeneity. Uric acid can precipitate in frozen urine, so it's crucial to ensure it has redissolved.

  • Centrifugation: Centrifuge the urine sample at a moderate speed (e.g., 5,000 rpm) for 5 minutes to pellet any sediment.

  • Dilution: Dilute the supernatant 1:10 with the initial mobile phase (e.g., 10 µL of urine supernatant + 90 µL of mobile phase).

  • Internal Standard Spiking: Add the this compound internal standard to the diluted sample.

  • Vortexing: Vortex the final mixture to ensure it is well-mixed.

  • Injection: The sample is ready for LC-MS analysis.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Q: My uric acid and this compound peaks are tailing. What could be the cause?

    • A: Peak tailing for an acidic compound like uric acid can be due to secondary interactions with the stationary phase. Ensure your mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the uric acid protonated. Also, consider that a contaminated or old column could be the culprit.

  • Q: I'm observing peak fronting. Why is this happening?

    • A: Peak fronting is often a sign of column overload. Try diluting your sample further and reinjecting. It can also be caused by a partially blocked column frit or a void in the column packing.

Issue 2: Signal Intensity Problems
  • Q: The signal for both my analyte and internal standard is low.

    • A: This could be due to several factors:

      • Sample Concentration: Your sample may be too dilute. Consider a less extensive dilution or a concentration step after extraction.

      • Ionization Efficiency: Ensure your mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) are optimized for uric acid. Uric acid ionizes well in both positive and negative mode, so you might want to test which polarity gives you a better signal on your instrument.

      • Instrument Contamination: A dirty ion source can lead to a general loss of sensitivity. Perform routine cleaning and maintenance.

  • Q: My this compound internal standard signal is dropping off throughout my analytical run.

    • A: A gradual decrease in the internal standard signal can indicate:

      • Adsorption: Uric acid can adsorb to plastic surfaces. Using protein low-bind tubes and pipette tips can help.

      • Source Contamination: As the run progresses, matrix components can build up in the ion source, leading to decreased ionization efficiency.

      • Injector Issues: Inconsistent injection volumes or leaks in the autosampler can cause the signal to vary.[4]

Issue 3: High Variability in Results
  • Q: My results are not reproducible between replicate injections of the same sample.

    • A: This points towards an issue with the analytical instrument. Check for leaks in the LC system, ensure the autosampler is functioning correctly, and verify the stability of the mass spectrometer's spray.

  • Q: I'm seeing high variability between different samples.

    • A: This is likely due to inconsistent sample preparation or significant matrix effects.

      • Sample Preparation: Review your protocol to ensure consistent pipetting, vortexing, and centrifugation times.

      • Matrix Effects: Even with an internal standard, severe ion suppression can lead to variability if the signal is close to the limit of quantification. Consider further sample dilution or a more rigorous cleanup method like solid-phase extraction (SPE).

Data Presentation

Table 1: Stability of Uric Acid in Different Matrices and Storage Conditions
MatrixStorage TemperatureDurationStabilityReference
Whole BloodRoom Temperature24 hoursStable[5]
SerumRoom Temperature120 hoursStable[5]
Serum4°C48 hoursStable[5]
Serum-20°C30 daysStable[6]
PlasmaRoom Temperature6 hoursStable[5]
Plasma2-8°C5 daysStable[2]
Plasma-20°C6 monthsStable[2]
Urine (diluted 1:20)-20°C12 weeksStable[7]
Table 2: Recovery of Uric Acid from Plasma Using Different Precipitation Solvents
Precipitation SolventAnalyte Recovery (%)Reference
Acetonitrile90.10 - 103.59[8]
Methanol~95% (typical)General Knowledge

Visualizations

Experimental Workflow

Sample Preparation Workflow for Uric Acid Analysis cluster_0 Serum / Plasma cluster_1 Urine Sample Collection Sample Collection Add IS Add IS Sample Collection->Add IS This compound Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Acetonitrile/Methanol Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS Analysis LC-MS Analysis Supernatant Collection->LC-MS Analysis Urine Sample Urine Sample Dilution Dilution Urine Sample->Dilution Add IS Add IS Dilution->Add IS This compound Add IS ->LC-MS Analysis

Caption: General sample preparation workflows for serum/plasma and urine.

Purine Metabolism Pathway

Simplified Purine Metabolism Pathway Endogenous Synthesis Endogenous Synthesis Hypoxanthine Hypoxanthine Endogenous Synthesis->Hypoxanthine Xanthine Oxidase 1 Xanthine Oxidase Hypoxanthine->Xanthine Oxidase 1 Xanthine Xanthine Xanthine Oxidase 2 Xanthine Oxidase Xanthine->Xanthine Oxidase 2 Uric Acid Uric Acid Renal Excretion Renal Excretion Uric Acid->Renal Excretion Intestinal Elimination Intestinal Elimination Uric Acid->Intestinal Elimination Xanthine Oxidase 1->Xanthine Xanthine Oxidase 2->Uric Acid

Caption: Formation of uric acid from purine metabolism.

References

How to resolve peak tailing for Uric acid-13C5 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic issues with Uric acid-13C5. This resource provides targeted troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal peak shape during their experiments.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing is a common issue in HPLC that can compromise the accuracy and reproducibility of your results.[1][2][3] This guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.

Question: My this compound peak is tailing. What are the first things I should check?

Answer: Start with the simplest potential issues before moving to more complex method adjustments.

  • Column Contamination and Age: The accumulation of non-volatile residues on the column can lead to poor peak shapes.[4] An aging column may also lose its inertness.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.

  • Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause peak dispersion and tailing.[1][2]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum. Ensure all fittings are secure and not contributing to dead volume.[2]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[2][5]

    • Solution: Dilute your sample by a factor of 10 and reinject.[5][6] If the peak shape improves, optimize the sample concentration or reduce the injection volume.[2]

Question: I've checked for basic system issues, but the peak tailing continues. What should I investigate next?

Answer: If initial checks do not resolve the issue, the problem likely lies within the method's chemistry. Uric acid has a pKa of approximately 5.4, meaning its ionization state is highly dependent on the mobile phase pH.[7]

Troubleshooting Workflow for this compound Peak Tailing

G cluster_0 Initial Checks cluster_1 Method Chemistry Optimization cluster_2 Resolution A Peak Tailing Observed B Check for Column Contamination/Age A->B C Inspect for Extra-Column Volume A->C D Test for Sample Overload A->D E Evaluate Mobile Phase pH B->E If tailing persists C->E If tailing persists D->E If tailing persists F Adjust pH Away from pKa (5.4) E->F pH near pKa G Optimize Buffer Strength (10-50 mM) F->G H Consider Column Chemistry G->H I Use End-capped C18 or Polar-Embedded Column H->I Using Silica-based RP J Explore Alternative Chromatography (HILIC/Anion Exchange) H->J If tailing persists K Symmetrical Peak Achieved I->K J->K

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing of this compound.

Question: How does mobile phase pH affect this compound peak shape?

Answer: The primary cause of peak tailing for ionizable compounds like uric acid is secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][5]

  • At a pH close to the pKa (around 5.4): Uric acid will exist as a mixture of ionized and non-ionized forms, leading to multiple retention mechanisms and a tailed peak.[1]

  • At low pH (e.g., pH 2-3): The silanol groups on a silica-based column are protonated (less active), and the uric acid is in its neutral form. This minimizes secondary interactions and can improve peak shape.[2][5]

  • At high pH (e.g., pH > 7): Uric acid is fully ionized. While this can also lead to good peak shape, using a high pH can be detrimental to standard silica-based columns.[5]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare a series of mobile phase buffers with pH values ranging from 3.0 to 7.0 (e.g., phosphate or acetate buffers). A good starting point is a potassium phosphate buffer (20 mM, pH 7.25).[7]

  • Equilibrate the System: For each pH condition, thoroughly equilibrate the column with the new mobile phase.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Analyze the resulting chromatogram for peak tailing. A USP tailing factor close to 1.0 is ideal.[2]

Mobile Phase pHExpected Uric Acid StateExpected Silanol State (Silica Column)Expected Peak Shape
< 4.0 Primarily NeutralProtonated (less active)Symmetrical
4.0 - 6.0 Mixed (Neutral & Ionized)Partially IonizedTailing Likely
> 7.0 Primarily IonizedIonized (active)Symmetrical (if column is stable at high pH)
Question: Can the type of chromatography column I'm using cause peak tailing for this compound?

Answer: Yes, the column chemistry plays a crucial role.

  • Standard C18 Columns: These are commonly used but can have residual silanol groups that cause tailing with polar compounds like uric acid.[5]

  • End-capped C18 Columns: These columns have fewer active silanol groups, which can significantly improve the peak shape for basic and acidic compounds.[1][5]

  • Polar-Embedded Columns: These offer alternative selectivity and can shield the analyte from residual silanols.[1]

  • Anion Exchange Chromatography: This technique has been successfully used with a pH 8 mobile phase to achieve a sharp peak for uric acid in under 2 minutes.[8]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This is another option for retaining and separating polar compounds like uric acid.[9]

Recommended Columns for Uric Acid Analysis:

Column TypeMobile Phase ExampleKey Advantage
End-capped C18 Sodium acetate buffer: Acetonitrile (95:05 v/v) with pH adjusted to 4.0.[10]Reduced silanol interactions, leading to better peak symmetry.[5]
Anion Exchange 50 mM phosphate buffer at pH 8.0.[8]Fast analysis time and good peak shape, free from interferences.[8]

Logical Relationship for Column Selection

G A Start: Peak Tailing with Standard C18 B Is Mobile Phase pH Optimized? A->B C Adjust pH away from pKa (5.4) B->C No D Switch to End-Capped or Polar-Embedded C18 B->D Yes, tailing persists C->B Re-evaluate E Consider Alternative Chromatography D->E Tailing still persists H Symmetrical Peak D->H Success F Anion Exchange E->F Option 1 G HILIC E->G Option 2 F->H G->H

Caption: Decision tree for selecting an appropriate column to mitigate this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: Will this compound behave differently from unlabeled uric acid in chromatography? A1: No, stable isotope-labeled compounds like this compound are expected to have nearly identical chemical properties and chromatographic behavior to their unlabeled counterparts.[11] Therefore, the troubleshooting strategies are the same.

Q2: What is a good starting mobile phase for this compound analysis on a C18 column? A2: A good starting point is a mobile phase consisting of a buffer and a small amount of organic modifier. For example, a mixture of sodium acetate buffer and acetonitrile (95:5 v/v) with the pH adjusted to 4.0 has been shown to provide good resolution.[10] Another option is a 20 mM potassium phosphate buffer at pH 7.25.[7]

Q3: My sample is in a strong solvent like 100% acetonitrile. Could this cause peak tailing? A3: Yes, if the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[2] Whenever possible, dissolve your sample in the initial mobile phase.[6]

Q4: Can temperature affect the peak shape of this compound? A4: Yes, temperature fluctuations can affect retention times and potentially peak shape. Using a column oven to maintain a constant temperature can improve reproducibility.[6]

Q5: What buffer concentration is recommended? A5: A buffer concentration that is too low may not effectively control the pH, leading to peak shape issues. A concentration in the range of 10-50 mM is generally recommended.[2]

References

Technical Support Center: Uric Acid-13C5 Isotopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing isotopic interference when using Uric acid-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

Isotopic interference in mass spectrometry occurs when molecules or their fragments with the same nominal mass-to-charge ratio (m/z) as the analyte of interest (unlabeled uric acid) or the internal standard (this compound) are present in the sample. This can lead to inaccurate quantification by artificially inflating the signal of either the analyte or the internal standard.

Q2: What are the primary sources of isotopic interference in uric acid analysis?

The main sources of interference include:

  • Natural Isotopic Abundance: The natural presence of heavier isotopes (e.g., 13C, 15N, 18O) in the unlabeled uric acid molecule can contribute to the signal of the isotopically labeled internal standard, a phenomenon known as "cross-talk."

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate measurements. Common matrix components that can interfere with uric acid analysis include other purine metabolites, creatinine, and certain drugs.

  • In-source Fragmentation: The analyte or internal standard can fragment within the ion source of the mass spectrometer, potentially creating ions with m/z ratios that interfere with the precursor or product ions being monitored.

  • Impurities in the Isotopic Standard: The this compound standard may contain a small percentage of unlabeled uric acid, which can contribute to the analyte signal.

Q3: How can I minimize isotopic interference during my experiments?

Several strategies can be employed to minimize isotopic interference:

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate uric acid and this compound from potentially interfering compounds in the matrix is a crucial first step.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with very similar m/z values, helping to resolve interferences from the analyte and internal standard signals.

  • Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the selectivity of the analysis is significantly increased, reducing the likelihood of interference.

  • Appropriate Sample Preparation: Effective sample preparation techniques, such as protein precipitation followed by solid-phase extraction (SPE), can remove many interfering matrix components before analysis.

  • Method Validation: A thorough method validation, including the assessment of matrix effects and selectivity, is essential to identify and mitigate potential interferences.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Higher than Expected Analyte Concentration
Potential Cause Troubleshooting Steps Expected Outcome
Isotopic contribution from the internal standard to the analyte signal ("cross-talk"). 1. Analyze a sample containing only the this compound internal standard. 2. Monitor the MRM transition for the unlabeled uric acid. 3. If a signal is detected, calculate the percentage contribution and subtract it from the analyte signal in your samples.Accurate quantification of the analyte by correcting for the isotopic overlap from the internal standard.
Co-eluting isobaric interference from the matrix. 1. Review the chromatogram for any peaks co-eluting with the analyte. 2. If a co-eluting peak is suspected, modify the LC gradient to improve separation. 3. Alternatively, use a different product ion transition for the analyte in your MS/MS method.Improved separation of the analyte from the interfering compound, leading to a more accurate measurement.
Contamination of the "light" channel from the "heavy" internal standard due to high concentration. 1. Reduce the concentration of the this compound internal standard. 2. Ensure the response of the internal standard is within the linear range of the detector.A decrease in the background signal of the analyte channel and more accurate quantification.
Issue 2: Poor Signal Intensity or Signal Suppression
Potential Cause Troubleshooting Steps Expected Outcome
Matrix Effects (Ion Suppression). 1. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. 2. Adjust the LC gradient to ensure the analyte and internal standard elute in a region with minimal suppression. 3. Improve sample cleanup to remove interfering matrix components.Increased signal intensity and improved reproducibility of the measurement.
Suboptimal Ionization Conditions. 1. Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. 2. Evaluate both positive and negative ionization modes to determine which provides a better signal for uric acid.[1]Enhanced signal intensity for both the analyte and the internal standard.
In-source Fragmentation. 1. Reduce the fragmentor or declustering potential in the ion source. 2. Optimize the source temperature to minimize thermal degradation.Increased abundance of the precursor ion and a more stable signal.

Experimental Protocols

Protocol 1: Sample Preparation for Uric Acid Analysis in Human Plasma
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing the this compound internal standard at a known concentration.

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Uric Acid Quantification
Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MRM Transition (Uric Acid) e.g., m/z 167 -> 124 (Negative Mode) or m/z 169 -> 141 (Positive Mode)[2][3]
MRM Transition (this compound) e.g., m/z 172 -> 128 (Negative Mode) or m/z 174 -> 145 (Positive Mode)
Collision Energy Optimize for the specific instrument and transitions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound & Methanol plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate supernatant->dry reconstitute Reconstitute dry->reconstitute filter Filter reconstitute->filter inject Inject Sample filter->inject lc LC Separation inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Experimental workflow for uric acid quantification.

troubleshooting_logic cluster_quantification Quantification Issues cluster_signal Signal Issues start Inaccurate Results? high_analyte Higher than Expected Analyte Concentration start->high_analyte Yes low_signal Poor Signal Intensity/ Suppression start->low_signal No, but... check_crosstalk Check IS to Analyte Cross-talk high_analyte->check_crosstalk optimize_lc Optimize LC Gradient for Co-elution high_analyte->optimize_lc reduce_is Reduce IS Concentration high_analyte->reduce_is post_column Post-column Infusion for Matrix Effects low_signal->post_column optimize_source Optimize Ion Source Parameters low_signal->optimize_source reduce_fragmentation Reduce In-source Fragmentation low_signal->reduce_fragmentation

Caption: Troubleshooting logic for isotopic interference.

References

Best practices for storing and handling Uric acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing Uric acid-13C5 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, solid this compound should be stored at room temperature, protected from light and moisture.[1] Always refer to the Certificate of Analysis provided by the manufacturer for specific storage recommendations.[2]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A: Uric acid has low solubility in water and common organic solvents. To prepare a stock solution, dissolve this compound in a basic solution. A common method is to use a dilute sodium hydroxide (e.g., 0.1 M NaOH) or ammonium hydroxide solution. It is crucial to use a minimal amount of base to achieve dissolution and then dilute with your desired solvent (e.g., water or buffer) to the final concentration. For example, to prepare a 1 mg/mL stock solution, you can dissolve 1 mg of this compound in a small volume of 0.1 M NaOH and then bring the volume up to 1 mL with water.

Q3: How should I store the this compound stock solution?

A: The stability of this compound in solution depends on the solvent and storage temperature. For short-term storage (up to one month), solutions can be stored at -20°C. For long-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. Alkaline solutions of uric acid can degrade over time, so it is advisable to prepare fresh working solutions from the stock solution for each experiment.

Q4: In which solvents is this compound soluble?

A: The solubility of uric acid is highly dependent on pH. It is sparingly soluble in water but its solubility increases significantly in alkaline solutions. Below is a summary of solvents that can be used to dissolve this compound.

SolventConcentrationConditions
1 M NaOH8.33 mg/mLRequires sonication, warming, and pH adjustment to 12.
Water6.25 mg/mLRequires sonication and pH adjustment to 10 with 1 M NaOH.
DMSO0.67 mg/mLRequires sonication. Use of fresh, non-hygroscopic DMSO is critical.

This data is for a related isotopically labeled uric acid and serves as a strong guideline.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound as an internal standard in LC-MS/MS analysis.

Issue 1: No or Low Signal from this compound Internal Standard

Possible Causes & Solutions:

  • Degradation of the Internal Standard:

    • Improper Storage: Verify that the solid compound and its solutions have been stored according to the recommended conditions (see FAQs).

    • Solution Instability: Uric acid solutions, especially at high pH, can degrade. Prepare fresh working solutions from a frozen stock for each analytical run.

  • Errors in Sample Preparation:

    • Pipetting Inaccuracy: Ensure that pipettes are properly calibrated to guarantee the correct amount of internal standard is added to each sample.

    • Incomplete Dissolution: After thawing, ensure the stock solution is vortexed thoroughly before making dilutions.

  • Mass Spectrometer Issues:

    • Incorrect Mass Transitions: Double-check that the precursor and product ion m/z values for this compound are correctly entered in the instrument method. For this compound (C₅H₄N₄O₃), the monoisotopic mass is higher than that of unlabeled uric acid.

    • Ion Source Problems: A dirty or suboptimal ion source can lead to poor ionization and low signal. Perform routine cleaning and maintenance of the mass spectrometer.

troubleshooting_low_signal start Low or No IS Signal check_storage Verify Storage Conditions start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Sample Preparation prep_ok Prep OK? check_prep->prep_ok check_ms Inspect MS Settings ms_ok MS Settings OK? check_ms->ms_ok storage_ok->check_prep Yes degradation Potential IS Degradation - Prepare Fresh Solutions storage_ok->degradation No prep_ok->check_ms Yes pipetting_error Pipetting/Dilution Error - Recalibrate Pipettes - Prepare Fresh Dilutions prep_ok->pipetting_error No ms_issue Incorrect m/z or Source Issue - Verify Transitions - Clean Ion Source ms_ok->ms_issue No end Signal Restored ms_ok->end Yes degradation->end pipetting_error->end ms_issue->end

Caption: Troubleshooting workflow for low or no internal standard signal.
Issue 2: Poor Peak Shape for Uric Acid and/or this compound

Possible Causes & Solutions:

  • Chromatographic Conditions:

    • Inappropriate Mobile Phase pH: The peak shape of uric acid is sensitive to the pH of the mobile phase. Since uric acid is an acidic compound, a mobile phase with a pH well below its pKa (around 5.4) will result in a non-ionized form, which generally leads to better retention and peak shape on a C18 column. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common.

    • Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing or splitting. Use a guard column and implement a column washing step after each batch.

  • Sample Solvent Mismatch:

    • Strong Elution Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of organic solvent), it can cause peak distortion. If possible, the sample should be reconstituted in the initial mobile phase.

  • Column Overload:

    • Excessive Sample Concentration: Injecting too much analyte onto the column can lead to peak fronting. If this is observed, dilute the sample.

Issue 3: Inaccurate or Imprecise Quantification

Possible Causes & Solutions:

  • Matrix Effects:

    • Ion Suppression or Enhancement: Components of the biological matrix (e.g., salts, lipids) co-eluting with the analyte and internal standard can affect their ionization efficiency, leading to inaccurate results. Ensure sufficient chromatographic separation of uric acid from the bulk of the matrix components. A thorough sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation followed by liquid-liquid extraction, can minimize matrix effects.

  • Non-Co-elution of Analyte and Internal Standard:

    • Chromatographic Shift: While this compound is expected to co-elute with unlabeled uric acid, certain chromatographic conditions could theoretically cause a slight separation. Ensure that the peak integration windows for both the analyte and the internal standard are appropriate.

  • Cross-Contamination:

    • Analyte Contribution to Internal Standard Signal: Check the purity of the this compound standard. There should be a minimal signal at the m/z of the unlabeled uric acid.

    • Internal Standard Contribution to Analyte Signal: In samples with very high concentrations of the internal standard, there might be a minor contribution to the analyte's signal due to the natural abundance of isotopes. This is generally negligible but can be assessed by injecting a sample containing only the internal standard.

Experimental Protocol: Quantification of Uric Acid in Human Serum using LC-MS/MS

This protocol provides a general workflow for the quantification of uric acid in human serum using this compound as an internal standard.

1. Materials and Reagents:

  • This compound

  • Uric acid (for calibration curve)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Human serum samples

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Preparation of Solutions:

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in a minimal amount of 0.1 M NaOH, then bring to a final volume of 1 mL with 50:50 methanol:water. Store at -80°C.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with 50:50 methanol:water.

  • Uric Acid Stock Solution (1 mg/mL): Prepare in the same manner as the IS stock solution.

  • Calibration Standards: Serially dilute the uric acid stock solution with a surrogate matrix (e.g., charcoal-stripped serum or a buffered solution) to prepare a series of calibration standards with concentrations ranging from approximately 10 to 1000 µmol/L.

3. Sample Preparation:

  • Thaw serum samples, calibration standards, and quality control samples on ice.

  • To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the IS working solution (10 µg/mL). Vortex briefly.

  • Add 150 µL of cold 10% TCA in methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at 4°C for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 50 µL Serum/Calibrator add_is Add 10 µL IS Working Solution sample->add_is vortex1 Vortex add_is->vortex1 add_tca Add 150 µL Cold 10% TCA vortex1->add_tca vortex2 Vortex add_tca->vortex2 incubate Incubate at 4°C vortex2->incubate centrifuge Centrifuge incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer filter Filter into Vial transfer->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate_ratio Calculate Area Ratios (Analyte/IS) integrate->calculate_ratio calibrate Generate Calibration Curve calculate_ratio->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Experimental workflow for uric acid quantification in serum.

4. LC-MS/MS Conditions (Example):

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, then return to initial conditions).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Uric Acid: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 167 → 124).

    • This compound: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 172 → 128).

5. Data Analysis:

  • Integrate the peak areas for both uric acid and this compound.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of uric acid in the unknown samples using the regression equation from the calibration curve.

References

Validation & Comparative

A Researcher's Guide to Metabolic Tracing: Uric Acid-13C5 vs. 15N Uric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the choice of isotopic tracer is critical for elucidating the complexities of metabolic pathways. This guide provides a comprehensive comparison of Uric acid-13C5 and 15N-labeled uric acid for metabolic tracing, offering insights into their respective advantages, experimental considerations, and data interpretation.

Stable isotope tracers are invaluable tools for tracking the fate of molecules in biological systems. In the context of purine metabolism, both this compound and various 15N-labeled uric acid species are utilized to investigate metabolic flux and pathway dynamics. The selection between a carbon-13 or nitrogen-15 labeled tracer depends on the specific research question, the analytical platform available, and the desired level of detail in the metabolic analysis.

At a Glance: this compound vs. 15N Uric Acid

FeatureThis compound15N Uric Acid (e.g., [1,3-15N2]uric acid)
Primary Application Tracing the carbon backbone of uric acid and its contribution to downstream metabolites. Ideal for metabolic flux analysis of purine degradation and carbon recycling.Tracing the nitrogen atoms of uric acid, useful for studying nitrogen metabolism, purine salvage pathways, and the fate of nitrogenous waste products.
Analytical Method Primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS).Primarily Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Can also be analyzed by LC-MS.
Sample Preparation Generally simpler, often involving protein precipitation followed by direct injection.More complex, typically requiring anion-exchange chromatography for purification followed by chemical derivatization (e.g., silylation) to increase volatility for GC-MS.
Data Interpretation Analysis of mass isotopologue distribution of the intact molecule and its fragments to determine the extent of 13C incorporation.Measurement of the M+n mass shift to determine the enrichment of 15N in the molecule.
Potential for Isotope Scrambling Lower potential for the label to be lost or exchanged through metabolic reactions compared to nitrogen in some pathways.Nitrogen atoms can be exchanged in transamination and other reactions, which can complicate the interpretation of metabolic flux.
Commercial Availability Readily available from various suppliers.Various isotopologues (e.g., 1,3-15N2, 1,3,7-15N3) are commercially available.

Delving into the Pathways: Purine Metabolism

Uric acid is the final product of purine metabolism in humans. Understanding this pathway is essential for interpreting data from metabolic tracing studies using labeled uric acid. The diagram below illustrates the key steps in the formation of uric acid from purine precursors.

Purine_Metabolism cluster_purine_synthesis De Novo Purine Synthesis cluster_salvage Salvage Pathway cluster_catabolism Purine Catabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP Xanthosine Xanthosine IMP->Xanthosine Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->Xanthine Adenine Adenine Adenine->Hypoxanthine Inosine Inosine AMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Xanthosine->GMP Inosine->Hypoxanthine Guanosine->Guanine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Purine Metabolism Pathway

Experimental Protocols: A Step-by-Step Guide

The choice between this compound and 15N uric acid often dictates the experimental workflow, from sample preparation to data acquisition. Below are detailed protocols representative of studies using these tracers.

Tracing with 13C-Labeled Precursors and LC-MS/MS Analysis of Uric Acid

This protocol is adapted from a study that measured the incorporation of 13C from a labeled precursor into uric acid, a methodology directly applicable to tracing with this compound.[1][2]

1. Sample Collection:

  • Collect urine samples at baseline and at various time points after administration of the 13C-labeled tracer.

  • Immediately freeze samples at -80°C until analysis.

2. Sample Preparation:

  • Thaw urine samples on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Dilute the supernatant 1:10 with a solution of 50% acetonitrile in water.

  • Vortex and centrifuge again at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Monitor the mass transitions for unlabeled uric acid (m/z 167 -> 124) and 13C5-labeled uric acid (m/z 172 -> 129).

    • Optimize collision energies and other MS parameters for maximal signal intensity.

4. Data Analysis:

  • Calculate the percentage of 13C enrichment by determining the ratio of the peak area of the labeled uric acid to the sum of the peak areas of labeled and unlabeled uric acid.

LC_MS_Workflow Sample_Collection Urine Sample Collection (Baseline and Post-Tracer) Sample_Prep Sample Preparation (Centrifugation, Dilution) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (C18 Column, ESI Negative Mode) Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis (% 13C Enrichment Calculation) LC_MS_Analysis->Data_Analysis

LC-MS/MS Workflow for 13C-Uric Acid
Tracing with [1,3-15N2]Uric Acid and GC-MS Analysis

This protocol is based on a study that used [1,3-15N2]uric acid to investigate its metabolic fate in vivo.[3][4]

1. Sample Collection:

  • Administer a continuous infusion of [1,3-15N2]uric acid.

  • Collect urine samples over a specified period.

  • Store samples at -20°C until analysis.

2. Sample Preparation and Derivatization:

  • Anion-Exchange Chromatography:

    • Isolate uric acid from the urine matrix using an AG1-X8 (Cl- form) anion-exchange column.

    • Wash the column with deionized water.

    • Elute uric acid with 0.1 M HCl.

    • Lyophilize the eluate.

  • Derivatization:

    • To the dried sample, add a mixture of 1:1 dimethylformamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

    • Heat the mixture at 100°C for 15 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative of uric acid.

3. GC-MS Analysis:

  • Gas Chromatography:

    • Use a capillary column suitable for separating derivatized organic acids.

    • Employ a temperature gradient to ensure optimal separation.

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron impact (EI) ionization mode.

    • Monitor the M-57 ions (loss of a tert-butyl group) for unlabeled uric acid (m/z 567) and [1,3-15N2]uric acid (m/z 569).

4. Data Analysis:

  • Determine the isotopic enrichment of 15N by measuring the ratio of the ion abundances at m/z 569 to m/z 567.

  • Quantify the amount of uric acid using an isotope dilution calculation with a known amount of a 15N-labeled internal standard.

GC_MS_Workflow Sample_Collection Urine Sample Collection (Post-15N Tracer Infusion) Purification Anion-Exchange Chromatography (AG1-X8 Column) Sample_Collection->Purification Derivatization TBDMS Derivatization (MTBSTFA, 100°C) Purification->Derivatization GC_MS_Analysis GC-MS Analysis (EI Mode, M-57 Ion Monitoring) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Isotope Ratio Calculation) GC_MS_Analysis->Data_Analysis

GC-MS Workflow for 15N-Uric Acid

Concluding Remarks

The choice between this compound and 15N uric acid for metabolic tracing is a nuanced decision that hinges on the specific aims of the research. This compound, coupled with LC-MS/MS, offers a more direct approach to tracing the carbon skeleton and is well-suited for metabolic flux analysis of central carbon metabolism intersecting with purine pathways. In contrast, 15N uric acid, often analyzed by GC-MS, provides a powerful tool for investigating nitrogen metabolism and the intricate pathways of purine salvage and excretion.

By carefully considering the information presented in this guide, researchers can make an informed decision on the most appropriate tracer and analytical methodology to unravel the metabolic questions at hand. The provided protocols offer a solid foundation for designing and executing robust metabolic tracing experiments in the pursuit of novel therapeutic strategies and a deeper understanding of metabolic diseases.

References

A Researcher's Guide to Tracing Purine Metabolism: A Comparative Analysis of Uric Acid-¹³C₅ and Other Isotopic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Uric acid-¹³C₅ and other commonly used stable isotope tracers for investigating the intricate pathways of purine metabolism. Understanding the dynamics of de novo synthesis, salvage, and catabolism of purines is crucial for research in oncology, metabolic disorders, and pharmacology. This document summarizes key performance indicators, presents supporting experimental data from various studies, and provides detailed methodologies to aid in the selection of the most appropriate tracer for your research needs.

Introduction to Tracers in Purine Metabolism

Stable isotope tracers are invaluable tools for elucidating the flux through metabolic pathways. In the context of purine metabolism, tracers allow researchers to follow the journey of atoms from precursor molecules into the purine ring of nucleotides (adenosine monophosphate - AMP, guanosine monophosphate - GMP), and ultimately to the final catabolic product, uric acid. The choice of tracer is critical and depends on the specific aspect of purine metabolism under investigation: the de novo synthesis pathway, which builds purines from simple precursors, or the salvage pathway, which recycles pre-existing purine bases and nucleosides.[1]

Comparison of Key Tracers for Purine Metabolism

The selection of an appropriate tracer is contingent on the specific metabolic pathway of interest. Below is a comparative overview of Uric acid-¹³C₅ and other prevalent tracers.

TracerLabeled AtomsPrimary Pathway TracedKey ApplicationsAdvantagesLimitations
Uric acid-¹³C₅ 5 Carbon atomsPurine Catabolism & SalvageStudying uric acid turnover, excretion, and re-entry into the salvage pathway.[2]Directly measures the fate of the final product of purine metabolism in humans.Limited utility for direct measurement of de novo synthesis rates. The specific use of 13C5 labeled uric acid is not extensively documented in the provided search results.
[¹⁵N]Glycine 1 Nitrogen atomDe novo SynthesisQuantifying the rate of de novo purine synthesis by measuring incorporation into IMP, AMP, and GMP.[3]Glycine is a direct precursor, contributing one nitrogen and two carbon atoms to the purine ring.[1]Incorporation can be influenced by the intracellular glycine pool size.
[¹³C]Glycine 1 or 2 Carbon atomsDe novo SynthesisSimilar to [¹⁵N]Glycine, used to trace the carbon backbone contribution of glycine to the purine ring.[4]Provides complementary information to nitrogen labeling.Interpretation can be complex due to the multiple metabolic fates of glycine.
[¹³C,¹⁵N]Serine Carbon and NitrogenDe novo Synthesis (via glycine)Tracing the contribution of serine-derived one-carbon units and glycine to purine synthesis.[4]Serine is a major source of both glycine and one-carbon units for purine synthesis.The conversion of serine to glycine adds a metabolic step that can complicate data interpretation.
[¹³C]Formate 1 Carbon atomDe novo SynthesisInvestigating the incorporation of one-carbon units into the C2 and C8 positions of the purine ring.Directly traces the one-carbon pool utilized in purine synthesis.Formate metabolism can be complex and influenced by various pathways.
[U-¹³C]Glucose 6 Carbon atomsDe novo Synthesis (via ribose and glycine)Assessing the contribution of glucose-derived carbons to both the ribose backbone and the purine ring (via serine and glycine biosynthesis).[4]Provides a global view of glucose contribution to nucleotide synthesis.The pathway from glucose to the purine ring is long, leading to isotopic dilution and complex labeling patterns.[5]
[γ-¹⁵N]Glutamine 1 Nitrogen atomDe novo SynthesisTracing the two nitrogen atoms contributed by glutamine to the purine ring.[6]Glutamine is a key nitrogen donor in de novo purine synthesis.[1]Glutamine has numerous roles in cellular metabolism, which can lead to label scrambling.
Labeled Purine Bases/Nucleosides VariousSalvage PathwayMeasuring the rate of purine salvage by tracking the incorporation of labeled adenine, guanine, hypoxanthine, etc., into the nucleotide pool.[6]Directly measures the activity of the salvage pathway.The specific activity of the tracer can be rapidly diluted by endogenous pools.
Quantitative Data Comparison

Direct quantitative comparison of these tracers is challenging due to the variability in experimental models (cell lines vs. in vivo), conditions, and analytical methods across different studies. The following table presents a summary of reported labeling percentages to provide a contextual understanding of tracer incorporation.

TracerModel SystemAnalyteLabeling Percentage/TurnoverReference
[¹⁵N]Uric AcidHuman (in vivo)Uric Acid PoolFractional turnover increased during dietary purine administration.[2]
[γ-¹⁵N]GlutamineMouse (in vivo)IMP, AMP, GMP in small intestine1.5 - 2.5%[6]
[¹⁵N]GlycineHeLa CellsIMPIncreased incorporation rate in purine-depleted conditions.[3]
[¹³C₆]GlucoseHuman NSCLC TissuesPurinesPreferred carbon source for purine synthesis compared to noncancerous tissue.[4]
[¹³C₅]-HypoxanthineMouse (in vivo)Allantoin (Uric Acid metabolite in mice)Used to trace purine catabolism.[6]

Experimental Protocols & Methodologies

A generalized workflow for stable isotope tracing of purine metabolism is outlined below. Specific details for cell culture and in vivo studies, along with sample preparation and analysis, are provided.

General Experimental Workflow

The following diagram illustrates the typical steps involved in a stable isotope tracing experiment for purine metabolism.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_sample Sample Processing cluster_analysis Analysis prep Cell Culture or Animal Model Preparation tracer Tracer Administration (e.g., ¹³C₅-Uric Acid, ¹⁵N-Glycine) prep->tracer incubation Incubation/ Tracer Incorporation tracer->incubation harvest Cell/Tissue Harvesting & Quenching incubation->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data Data Processing & Isotopologue Analysis analysis->data

Caption: A generalized workflow for stable isotope tracing experiments in purine metabolism.

Cell Culture Protocol Example ([¹⁵N]Glycine)
  • Cell Seeding: Plate cells (e.g., HeLa) in standard growth medium and allow them to adhere and reach the desired confluency.

  • Purine Depletion (Optional): To enhance de novo synthesis, culture cells in a purine-depleted medium for a specified period (e.g., 24-48 hours) before the experiment.[3]

  • Tracer Introduction: Replace the culture medium with a medium containing the stable isotope tracer (e.g., [¹⁵N]glycine) at a known concentration.

  • Time-Course Incubation: Incubate the cells for various time points to monitor the dynamic incorporation of the tracer.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

    • Centrifuge the cell lysate to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS/MS or GC-MS to determine the isotopic enrichment in purine nucleotides.[3]

In Vivo Protocol Example ([γ-¹⁵N]Glutamine)
  • Animal Acclimation: Acclimate animals (e.g., mice) to the experimental conditions.

  • Tracer Infusion: Administer the stable isotope tracer via intravenous infusion to achieve a steady-state isotopic enrichment in the plasma.[6]

  • Tissue Collection: At the end of the infusion period, euthanize the animals and rapidly collect tissues of interest.

  • Metabolite Extraction: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity. Pulverize the frozen tissue and extract metabolites using a suitable cold solvent mixture.

  • Sample Analysis: Use LC-MS/MS to analyze the isotopic enrichment of purine nucleotides in the tissue extracts.[6]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of isotopologues of purine metabolites.[7]

  • Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method, often employing a C18 reversed-phase column with a gradient elution of ammonium formate and acetonitrile.[8]

  • Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the unlabeled and labeled forms of each purine metabolite.[7]

  • Data Analysis: Calculate the percentage of isotopic enrichment by determining the ratio of the peak area of the labeled isotopologue to the total peak area of all isotopologues for each metabolite.

Signaling Pathways in Purine Metabolism

The following diagrams illustrate the de novo and salvage pathways of purine synthesis, highlighting the entry points of various tracers.

De Novo Purine Synthesis Pathway

This pathway constructs the purine ring from basic precursors.

de_novo_pathway cluster_tracers Tracers cluster_pathway De Novo Pathway Glc [U-¹³C]Glucose Ser [¹³C,¹⁵N]Serine Glc->Ser R5P Ribose-5-Phosphate Glc->R5P Pentose Phosphate Pathway Gln [γ-¹⁵N]Glutamine PRA Phosphoribosylamine Gln->PRA N Gly [¹⁵N]Glycine/ [¹³C]Glycine GAR GAR Gly->GAR C, N Ser->Gly -> Glycine For [¹³C]Formate For->GAR C8 IMP IMP For->IMP C2 PRPP PRPP R5P->PRPP PRPP->PRA PRA->GAR + Glycine GAR->IMP Multiple Steps + Formate, Aspartate, CO₂ AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: The de novo purine synthesis pathway and the entry points of common isotopic tracers.

Purine Salvage and Catabolism Pathway

This pathway recycles purine bases and breaks them down into uric acid.

salvage_catabolism_pathway cluster_tracers Tracers cluster_pathway Salvage & Catabolism UA Uric acid-¹³C₅ Hypoxanthine Hypoxanthine UA->Hypoxanthine Potential reverse (salvage) flux Ade Labeled Adenine AMP_node AMP Ade->AMP_node APRT Gua Labeled Guanine GMP_node GMP Gua->GMP_node HGPRT Hyp Labeled Hypoxanthine IMP_node IMP Hyp->IMP_node HGPRT Adenine Adenine AMP_node->Adenine Guanine Guanine GMP_node->Guanine IMP_node->Hypoxanthine Adenine->Hypoxanthine Xanthine Xanthine Guanine->Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: The purine salvage and catabolism pathways, indicating tracer entry points.

References

Illuminating Purine Metabolism: A Comparative Guide to Validating Metabolic Pathway Models with Uric acid-13C5 Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of metabolic pathway models is paramount for advancing our understanding of cellular physiology and developing targeted therapeutics. This guide provides an objective comparison of using ¹³C-labeled uric acid, specifically Uric acid-¹³C₅, as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) for validating models of purine metabolism. We will explore its performance in contrast to alternative tracers and provide detailed experimental methodologies and supporting data.

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions within a cell.[1] When coupled with stable isotope tracers, such as those labeled with Carbon-13 (¹³C), it becomes a powerful tool to trace the flow of atoms through intricate metabolic networks.[2] The choice of tracer is a critical experimental design parameter that significantly influences the accuracy and resolution of the resulting flux map.[3] While commonly used tracers like ¹³C-glucose and ¹³C-glutamine are invaluable for central carbon metabolism, they may not provide sufficient resolution for more specialized pathways like de novo purine biosynthesis.

This guide focuses on the application of Uric acid-¹³C₅ as a specific probe for the purine metabolic pathway. Uric acid is the final product of purine degradation in humans, making a labeled version an intuitive tracer for its production rate.[4]

Quantitative Comparison of Tracers for Purine Metabolism Flux Analysis

The selection of an appropriate ¹³C-labeled tracer is crucial for accurately quantifying fluxes within the purine biosynthesis pathway. The following table provides a comparative overview of Uric acid-¹³C₅ and other commonly used tracers for this purpose. The quantitative data presented is a synthesis of values reported in relevant literature and is intended to provide a relative performance comparison.

TracerKey AdvantagesKey DisadvantagesTypical Isotopic Enrichment in Uric Acid (%)Resolution for de novo vs. Salvage Pathway
Uric acid-¹³C₅ Directly measures the rate of appearance of uric acid, providing a direct readout of the overall pathway flux. High specificity for the terminal steps of purine catabolism.May not fully elucidate the contribution of different precursors to the purine ring. Synthesis of the tracer can be complex and costly.High (dependent on infusion rate and pool size)Moderate
[2-¹³C]Glycine Glycine is a key precursor, contributing C4, C5, and N7 to the purine ring, allowing for tracing of early pathway steps.[5]Enrichment in uric acid can be diluted by unlabeled endogenous glycine pools. Provides less direct information on the overall rate of uric acid production.Low to ModerateHigh
[¹³C]Formate Formate contributes to the C2 and C8 positions of the purine ring, providing insights into one-carbon metabolism's role in purine synthesis.[5]Similar to glycine, formate pools can be influenced by various metabolic pathways, potentially complicating data interpretation.Low to ModerateModerate
[U-¹³C]Glucose Provides a broad overview of central carbon metabolism's contribution to purine synthesis via ribose-5-phosphate.The isotopic label is significantly diluted through glycolysis and the pentose phosphate pathway, leading to low enrichment in the final purine ring.LowLow

Experimental Protocols

A meticulously executed experimental protocol is fundamental to obtaining high-quality data for metabolic flux analysis. Below are detailed methodologies for a typical stable isotope tracing experiment using a ¹³C-labeled tracer to study purine metabolism.

Cell Culture and Isotope Labeling

This protocol outlines the general steps for labeling cultured mammalian cells.

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the mid-exponential growth phase at the time of harvest.

  • Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM) with the desired ¹³C-labeled tracer (e.g., Uric acid-¹³C₅, [2-¹³C]Glycine, or [¹³C]Formate) at a predetermined concentration. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled precursors.[6]

  • Labeling Initiation: Once cells have reached the desired confluency, aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell type and the specific metabolic pathway being investigated and should be determined empirically.

Metabolite Extraction

This protocol is suitable for the extraction of polar metabolites, including purines, from cultured cells.

  • Quenching and Lysis: Aspirate the labeling medium and add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.

  • Cell Scraping and Collection: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until analysis.[6]

Mass Spectrometry Analysis

The isotopic enrichment of uric acid and its precursors is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

  • LC Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer operating in full scan mode to detect the different isotopologues of uric acid and related metabolites.[7]

  • Data Analysis: Process the raw data to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. This involves correcting for the natural abundance of ¹³C.

Visualizing Metabolic Pathways and Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

cluster_purine De Novo Purine Biosynthesis cluster_catabolism Purine Catabolism cluster_salvage Salvage Pathway PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Glutamine IMP Inosine Monophosphate (IMP) PRA->IMP Glycine, Formate, Aspartate, CO2 AMP Adenosine Monophosphate (AMP) IMP->AMP Aspartate GMP Guanosine Monophosphate (GMP) IMP->GMP Glutamine AMP_node AMP Hypoxanthine Hypoxanthine AMP_node->Hypoxanthine GMP_node GMP Xanthine Xanthine GMP_node->Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Adenine Adenine AMP_salvage AMP Adenine->AMP_salvage APRT Guanine Guanine GMP_salvage GMP Guanine->GMP_salvage HGPRT Hypoxanthine_salvage Hypoxanthine Hypoxanthine_salvage->IMP HGPRT

Figure 1. Simplified diagram of the purine metabolism pathway.

cluster_exp Experimental Workflow A 1. Cell Culture & Tracer Selection (e.g., Uric acid-13C5) B 2. Isotope Labeling (Achieve Isotopic Steady-State) A->B C 3. Metabolite Extraction (Quenching & Lysis) B->C D 4. LC-MS Analysis (Quantify Mass Isotopomers) C->D E 5. Data Processing & Correction (Natural Abundance) D->E F 6. Metabolic Flux Analysis (Software-based Calculation) E->F G 7. Model Validation & Interpretation F->G

Figure 2. General experimental workflow for 13C-MFA.

References

A Head-to-Head Comparison: Isotope Dilution Mass Spectrometry vs. Enzymatic Assays for Uric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise and reliable quantification of uric acid, the choice of analytical methodology is paramount. This guide provides a comprehensive cross-validation of two predominant techniques: the highly specific Uric acid-13C5 isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and the widely used enzymatic colorimetric assays.

This comparison delves into the core principles, experimental protocols, and performance characteristics of each method, offering supporting data to guide informed decisions in experimental design and data interpretation. The LC-MS/MS method, utilizing a stable isotope-labeled internal standard such as this compound, is often considered a reference method due to its high specificity and accuracy. Enzymatic assays, on the other hand, are valued for their simplicity, high throughput, and cost-effectiveness.

Method Principles at a Glance

The fundamental difference between these two approaches lies in their detection methodology. The this compound LC-MS/MS method relies on the principle of isotope dilution, where a known amount of isotopically labeled uric acid (this compound) is added to the sample as an internal standard. The ratio of the unlabeled (endogenous) uric acid to the labeled standard is then measured by a mass spectrometer. This allows for highly accurate quantification, as it corrects for variations in sample preparation and matrix effects.

Enzymatic assays are based on the specific enzymatic conversion of uric acid by uricase to allantoin and hydrogen peroxide. The hydrogen peroxide produced then reacts with a chromogenic substrate in the presence of peroxidase to generate a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the uric acid concentration in the sample.

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key performance characteristics of the this compound LC-MS/MS method (represented by similar isotope dilution LC-MS/MS methods) and a typical enzymatic colorimetric assay.

Performance MetricIsotope Dilution LC-MS/MS (e.g., with 13C or 15N labeled Uric Acid)Enzymatic Colorimetric Assay
Linearity Range 0.4 - 100 mg/LUp to 30 mg/dL
Precision (CV%) Within-run: 0.08 - 0.18% Between-run: 0.02 - 0.07%Within-run: < 1.2% Between-run: < 2.5%
Accuracy/Recovery Results within 0.10% of certified valuesGood correlation with reference methods (r > 0.98)
Limit of Detection (LOD) ~0.24 µmol/L~0.03 mg/dL
Limit of Quantification (LOQ) ~1.19 µmol/L~0.36 mg/dL
Specificity High (mass-based detection)Prone to interference from reducing substances (e.g., ascorbic acid)

Experimental Workflows

To provide a clear understanding of the practical application of each method, the following diagrams illustrate the respective experimental workflows.

cluster_lcms Isotope Dilution LC-MS/MS Workflow sample Serum/Plasma Sample add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis (Ratio of Unlabeled/Labeled) ms_detection->data_analysis

Figure 1. Isotope Dilution LC-MS/MS Workflow

cluster_enzymatic Enzymatic Assay Workflow sample Serum/Plasma/Urine Sample reagent_add Add Reagent Mix (Uricase, Peroxidase, Chromogen) sample->reagent_add incubation Incubation (e.g., 10 min at 37°C) reagent_add->incubation color_dev Color Development incubation->color_dev read_abs Read Absorbance (e.g., 520 nm) color_dev->read_abs calc Calculate Concentration read_abs->calc

Figure 2. Enzymatic Assay Workflow

Signaling Pathway in Enzymatic Assays

The enzymatic assay for uric acid is a coupled enzyme reaction. The signaling pathway, or more accurately, the reaction cascade, is initiated by the specific action of uricase on uric acid.

UricAcid Uric Acid Allantoin Allantoin UricAcid->Allantoin O2, H2O H2O2 Hydrogen Peroxide (H2O2) UricAcid->H2O2 Chromogen_oxidized Oxidized Chromogen (Colored) H2O2->Chromogen_oxidized Chromogen_reduced Reduced Chromogen Chromogen_reduced->Chromogen_oxidized Uricase Uricase->UricAcid Peroxidase Peroxidase Peroxidase->H2O2 Peroxidase_point

Figure 3. Enzymatic Reaction Cascade

Detailed Experimental Protocols

Isotope Dilution LC-MS/MS Method for Uric Acid

This protocol is based on established methods for uric acid quantification in serum using an isotopically labeled internal standard.

1. Materials:

  • Uric acid standard

  • This compound (or other stable isotope-labeled uric acid) internal standard

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Serum/plasma samples

2. Sample Preparation:

  • To 50 µL of serum/plasma sample, add 50 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

A Comparative Guide to Uric Acid-13C5 and Deuterium-Labeled Uric Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic research, clinical diagnostics, and drug development, the precise quantification of biomarkers is paramount. Uric acid, the final product of purine metabolism in humans, is a critical biomarker for a range of pathologies, including gout, kidney disease, and metabolic syndrome. Stable isotope-labeled internal standards are indispensable for achieving the accuracy and precision required in quantitative bioanalysis by mass spectrometry. This guide provides an objective comparison of two common types of isotopically labeled uric acid: Uric Acid-13C5 and deuterium-labeled uric acid.

Introduction to Isotopically Labeled Internal Standards

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] By incorporating heavier isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), these standards are chemically identical to the analyte of interest but have a different mass. This mass difference allows them to be distinguished by a mass spectrometer, while their identical chemical properties ensure they behave similarly to the analyte during sample preparation, chromatography, and ionization. This co-behavior is crucial for correcting for variations in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and reliable quantification.[2][3]

Performance Comparison: this compound vs. Deuterium-Labeled Uric Acid

The choice between a ¹³C-labeled and a deuterium-labeled internal standard can significantly impact the performance of a bioanalytical method. While both are vast improvements over using structural analogs, subtle but important differences exist.

Key Performance Parameters

ParameterThis compound (and other heavy atom labels like ¹⁵N)Deuterium-Labeled Uric AcidKey Findings & Implications for Uric Acid Analysis
Chromatographic Co-elution Typically co-elutes perfectly with unlabeled uric acid.[4][5]Often exhibits a slight retention time shift, eluting earlier than unlabeled uric acid.[4][6]The superior co-elution of this compound provides more accurate compensation for matrix effects that can vary across a chromatographic peak, which is critical for complex biological matrices like plasma and urine.[4]
Isotopic Stability ¹³C labels are extremely stable and not susceptible to back-exchange.[7]Deuterium atoms, especially if located on exchangeable sites (e.g., -OH, -NH), can be susceptible to back-exchange with protons from the solvent.[7]For uric acid, which has four protons attached to nitrogen atoms, the risk of deuterium back-exchange exists, potentially compromising the accuracy of quantification. ¹³C labeling on the carbon skeleton avoids this issue.
Kinetic Isotope Effect (KIE) The KIE for ¹³C is generally negligible due to the small relative mass change.The significant mass difference between hydrogen and deuterium can lead to a measurable KIE, where the deuterated compound may react or be metabolized at a different rate than the unlabeled analyte.[8][9]In metabolic studies tracking the fate of uric acid, a KIE with a deuterium label could lead to inaccurate measurements of metabolic rates. This compound is less likely to exhibit a significant KIE.[10]
Accuracy & Precision Generally provides higher accuracy and precision due to better co-elution and isotopic stability.[4]Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching in the presence of strong matrix effects.[4][7]For high-stakes applications like clinical diagnostics and drug development, the enhanced accuracy and precision offered by this compound can be crucial.
Availability & Cost Historically, ¹³C-labeled standards have been less common and more expensive to synthesize.[11]Deuterated standards are often more readily available and can be more cost-effective.[11]While cost is a consideration, the potential for more reliable data may justify the higher initial investment in a ¹³C-labeled standard.

Experimental Data Summary

Table 1: Illustrative Performance Comparison of ¹³C vs. Deuterium-Labeled Internal Standards in LC-MS/MS

Parameter¹³C-Labeled Internal Standard (Illustrative)Deuterium-Labeled Internal Standard (Illustrative)
Analyte Compound XCompound X
Retention Time Shift (vs. Analyte) None-0.1 to -0.3 minutes
Accuracy (% Bias) -1.5% to +2.0%-10% to +15% (in high matrix effect samples)
Precision (%CV) < 5%< 15%
Matrix Effect (%CV of IS-normalized MF) < 10%> 20%
This data is illustrative and compiled from general findings in the literature comparing heavy atom and deuterium-labeled standards for various analytes.[4][12]

Experimental Protocols

Protocol 1: Quantification of Uric Acid in Human Plasma using LC-MS/MS with a ¹³C-Labeled Internal Standard

This protocol is based on established methods for the quantification of small molecules in biological matrices using a stable isotope-labeled internal standard.[13][14]

1. Materials and Reagents:

  • Uric Acid standard

  • This compound (or Uric Acid-1,3-¹⁵N₂) as internal standard (IS)

  • Human plasma (K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation:

  • Prepare a stock solution of this compound internal standard in methanol.

  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Uric Acid: m/z 167 -> 124

    • This compound: m/z 172 -> 128 (hypothetical, to be confirmed for specific standard)

    • Uric Acid-1,3-¹⁵N₂: m/z 169 -> 125[15]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Determine the concentration of uric acid in the plasma samples from the calibration curve.

Protocol 2: 13C-Metabolic Flux Analysis of Purine Metabolism

This protocol provides a general framework for using ¹³C-labeled precursors to study the flux through the purine metabolic pathway, leading to the production of uric acid.[16][17]

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes) in a standard growth medium.

  • Once cells reach the desired confluency, switch to a medium containing a ¹³C-labeled precursor of purine synthesis (e.g., [U-¹³C]-glucose, [¹³C₅]-ribose, or ¹³C-labeled amino acids like glycine).

  • Incubate the cells for a defined period to allow for the incorporation of the ¹³C label into the purine metabolic pathway.

2. Sample Collection and Extraction:

  • Collect both the cell culture medium and the cell pellets.

  • Quench metabolism rapidly by adding cold saline and centrifuging at a low temperature.

  • Extract intracellular metabolites from the cell pellet using a cold solvent mixture (e.g., methanol:water:chloroform).

  • Separate the polar (containing uric acid) and non-polar phases by centrifugation.

3. LC-MS/MS Analysis of Isotopologue Distribution:

  • Analyze the polar extract (and the cell culture medium) using an LC-MS/MS method optimized for the separation and detection of uric acid and its isotopologues.

  • Acquire data in full scan mode or by monitoring for the expected mass shifts corresponding to the incorporation of ¹³C atoms.

4. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distribution (MID) of uric acid (i.e., the relative abundance of M+0, M+1, M+2, etc.).

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic model of purine synthesis.[18]

  • The software will then calculate the relative or absolute fluxes through the different pathways leading to uric acid production.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_spike Spike with this compound IS plasma->is_spike ppt Protein Precipitation is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: A typical experimental workflow for the quantification of uric acid in plasma using an internal standard.

purine_metabolism cluster_pathway Simplified Purine Metabolism cluster_analysis Metabolic Flux Analysis precursors ¹³C-Labeled Precursors (e.g., ¹³C-Glycine, ¹³C-Ribose) de_novo De Novo Purine Synthesis precursors->de_novo amp AMP de_novo->amp gmp GMP de_novo->gmp hypoxanthine Hypoxanthine amp->hypoxanthine xanthine Xanthine gmp->xanthine hypoxanthine->xanthine Xanthine Oxidase uric_acid ¹³C-Labeled Uric Acid xanthine->uric_acid Xanthine Oxidase lcms LC-MS Analysis of Isotopologue Distribution uric_acid->lcms flux_calc Flux Calculation lcms->flux_calc

Caption: Signaling pathway of ¹³C-labeled precursor incorporation into uric acid for metabolic flux analysis.

logical_comparison cluster_c13 This compound cluster_d Deuterium-Labeled Uric Acid start Choice of Internal Standard coelution Perfect Co-elution start->coelution shift Chromatographic Shift start->shift no_kie Negligible KIE coelution->no_kie stable Isotopically Stable no_kie->stable high_accuracy Higher Accuracy stable->high_accuracy kie Potential KIE shift->kie exchange Potential Back-Exchange kie->exchange lower_accuracy Potentially Lower Accuracy exchange->lower_accuracy

Caption: Logical comparison of the key performance characteristics of this compound versus deuterium-labeled uric acid.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and reliability in uric acid quantification, this compound is the superior choice over deuterium-labeled alternatives. Its key advantages include perfect co-elution with the analyte, negligible kinetic isotope effects, and excellent isotopic stability. These characteristics lead to more robust and accurate data, which is especially critical in regulated environments and for studies where subtle metabolic changes are being investigated. While deuterium-labeled standards can be a viable and more cost-effective option for some applications, careful method validation is essential to mitigate the potential for chromatographic shifts and isotopic instability. The choice of internal standard should be guided by the specific requirements of the assay and the desired level of data quality.

References

Validating Uric Acid-13C5 as an Internal Standard for Clinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of uric acid, a critical biomarker for conditions like gout and renal disease, is paramount in clinical diagnostics and research. Isotope dilution mass spectrometry (ID-MS) has emerged as a gold standard for its precision and accuracy, largely due to the use of stable isotope-labeled internal standards. This guide provides a comprehensive comparison of Uric acid-13C5 and its commonly used isotopic variant, [1,3-15N2]uric acid, against other analytical approaches for uric acid quantification.

The Gold Standard: Isotope Dilution Methodology

Isotope dilution coupled with mass spectrometry (ID-MS), whether by gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is recognized as a reference method for uric acid measurement.[1][2] The core principle of this technique lies in the addition of a known quantity of an isotopically labeled version of the analyte—in this case, a heavier variant of uric acid—to the sample at the beginning of the analytical process. This "internal standard" experiences the same sample preparation and analysis conditions as the endogenous uric acid. By measuring the ratio of the native analyte to its labeled counterpart, the concentration of the native analyte can be determined with high accuracy, effectively correcting for any sample loss or variability during the procedure.[3][4]

The most frequently cited stable isotope-labeled internal standard for uric acid analysis is [1,3-15N2]uric acid.[1][5][6][7] While the user's query specifically mentions this compound, the underlying principles and validation parameters are directly comparable, as both are stable isotope-labeled variants of uric acid used for isotope dilution.

Performance of Isotope-Labeled Uric Acid as an Internal Standard

Clinical assays employing isotope-labeled uric acid as an internal standard consistently demonstrate high precision and accuracy. These methods are often considered "definitive" or "reference" methods by clinical chemistry standards.[1][8]

Quantitative Data Summary

The following table summarizes the performance metrics of LC-MS/MS and GC-MS methods utilizing isotope-labeled uric acid as an internal standard.

ParameterLC-MS/MSGC-MSAlternative Methods (HPLC-UV/Enzymatic)
Internal Standard [1,3-15N2]Uric acid[1,3-15N2]Uric acidVaries (e.g., Thymine, or none)
Intra-assay Precision (CV%) 0.42% - 0.73%[2]0.34% - 0.42%[8]< 4.6% (HPLC)[9]
Inter-assay Precision (CV%) 0.20% - 0.43%[2]0.26% - 1.1%[3][5][10]2.1% - 7.3% (HPLC)[11]
Accuracy/Bias -0.64% to 1.51%[2]Maximally 0.4%[10]Correlation with reference methods can be high (r=0.986)[12]
Recovery 90.10% - 106.12%[7]Not explicitly stated, but high accuracy implies excellent recovery98% - 102% (HPLC)[9]
Limit of Quantification (LOQ) 1.19 µmol/L[2]~10 ng per sample (detection limit)[3][5]0.783 µg/mL (Creatinine in a multi-analyte method)[11]
Linearity (r²) > 0.99[2]Not explicitly stated, but implied to be excellent> 0.995[13]

Alternative Approaches and Their Performance

While ID-MS with an isotope-labeled internal standard is the benchmark, other methods are also employed for uric acid quantification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method can serve as a candidate reference method and demonstrates good precision.[10] However, it may be more susceptible to interferences from other compounds in the sample matrix that absorb at the same wavelength.

  • Enzymatic Assays: These are common in routine clinical laboratories.[6] While convenient, they can be prone to interference from substances like ascorbic acid.[6]

  • Structural Analog Internal Standards: To reduce costs associated with isotopically labeled standards, some methods utilize a structural analog as the internal standard, such as thymine for an HPLC-ESI-MS/MS method.[14] This can be a cost-effective alternative, but the internal standard may not behave identically to the analyte during sample processing and ionization, which can impact accuracy.[4]

Experimental Workflows and Protocols

Isotope Dilution LC-MS/MS Workflow

The general workflow for quantifying uric acid using an isotope-labeled internal standard is depicted below.

start Serum/Plasma Sample add_is Add Known Amount of [1,3-15N2]Uric Acid start->add_is equilibrate Equilibrate add_is->equilibrate protein_precip Protein Precipitation (e.g., with Acetonitrile or TCA) equilibrate->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms quantify Quantify based on Peak Area Ratio lc_ms->quantify

Caption: Isotope Dilution LC-MS/MS Workflow for Uric Acid.

Detailed Experimental Protocol: Isotope Dilution LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.[1][2][7]

  • Sample Preparation:

    • To a known volume or weight of serum, add a precise amount of [1,3-15N2]uric acid internal standard solution.

    • Allow the mixture to equilibrate.

    • Precipitate proteins by adding a solvent such as acetonitrile or 10% trichloroacetic acid (TCA).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Perform separation on a C18 column. A common mobile phase is a mixture of water and methanol, sometimes with a formic acid additive.[15]

    • Mass Spectrometry: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Monitoring: Monitor the specific precursor-to-product ion transitions for both uric acid and the internal standard. For example:

      • Uric acid: m/z 167.0 → 124.0[6]

      • [1,3-15N2]Uric acid: m/z 169.0 → 125.0[6]

  • Quantification:

    • Calculate the peak area ratio of the endogenous uric acid to the [1,3-15N2]uric acid internal standard.

    • Determine the concentration of uric acid in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of uric acid and a constant concentration of the internal standard.

HPLC-UV Method without Internal Standard

This method relies on external calibration for quantification.

start Serum/Urine Sample deproteinate Deproteination start->deproteinate hplc HPLC Separation (e.g., C18 column) deproteinate->hplc uv_detect UV Detection (e.g., at 292 nm) hplc->uv_detect quantify Quantify against External Calibration Curve uv_detect->quantify

Caption: General Workflow for HPLC-UV Analysis of Uric Acid.

Detailed Experimental Protocol: HPLC-UV

This protocol is based on methodologies for HPLC-based uric acid analysis.[9][10]

  • Sample Preparation:

    • Deproteinate serum or plasma samples, for instance, with ethanol.[12]

    • Centrifuge the sample and collect the supernatant.

    • The sample may require dilution with the mobile phase.

  • HPLC Analysis:

    • Chromatography: Use a C18 column with an isocratic mobile phase, such as a phosphate buffer.[9]

    • Detection: Monitor the column effluent with a UV detector at a wavelength of approximately 292 nm.[10]

  • Quantification:

    • Prepare a calibration curve by injecting known concentrations of uric acid standards.

    • Quantify the uric acid in the sample by comparing its peak area to the calibration curve.

Conclusion

The use of an isotope-labeled internal standard, such as this compound or [1,3-15N2]uric acid, in conjunction with mass spectrometry, provides the most accurate and precise method for the quantification of uric acid in clinical samples. This approach effectively mitigates variations in sample preparation and analytical conditions, solidifying its status as a reference method. While alternative methods like HPLC-UV and enzymatic assays are valuable for certain applications, particularly in high-throughput clinical settings, they may be more susceptible to inaccuracies due to matrix effects and interferences. For research, drug development, and the establishment of reference values, the isotope dilution mass spectrometry method remains the unparalleled choice.

References

Comparative analysis of Uric acid-13C5 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Analysis of Uric Acid-13C5 Across Biological Matrices for Researchers and Drug Development Professionals

This guide provides a comparative analysis of uric acid quantification in various biological matrices, emphasizing the use of this compound as a stable isotope-labeled internal standard for precise and accurate measurements, primarily via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Uric acid is the final product of purine metabolism in humans.[1][2][3] Its levels in biological fluids are a critical biomarker for diagnosing and monitoring various pathological conditions, including gout, hyperuricemia, kidney disease, and tumor lysis syndrome.[2][3] Accurate quantification is paramount, and the isotope dilution mass spectrometry (IDMS) method, which utilizes a stable isotope-labeled internal standard like this compound, is considered a gold standard for its high precision and accuracy.[4][5][6] this compound mimics the chemical and physical properties of the endogenous analyte, allowing for correction of matrix effects and variations during sample preparation and analysis.[4][5]

Uric Acid Metabolism and Excretion

Uric acid is generated primarily in the liver and intestines from the breakdown of purines, which originate from both dietary sources and endogenous cellular metabolism.[1][3][7] The process is catalyzed by the enzyme xanthine oxidase.[1] Approximately two-thirds of the daily produced uric acid is excreted by the kidneys, with the remainder eliminated through the intestinal tract.[1][3]

Uric_Acid_Metabolism cluster_source cluster_purine Diet Dietary Purines Hypo Hypoxanthine Diet->Hypo Endo Endogenous Purines (Cellular Metabolism) Endo->Hypo XO1 Xanthine Oxidase Hypo->XO1 Xan Xanthine XO2 Xanthine Oxidase Xan->XO2 UA Uric Acid Kidney Renal Excretion (~70%) UA->Kidney Gut Intestinal Excretion (~30%) UA->Gut XO1->Xan XO2->UA

Caption: Simplified pathway of uric acid metabolism and excretion.

Comparative Data on Uric Acid in Biological Matrices

The choice of biological matrix is crucial and depends on the research question, the required sensitivity, and the invasiveness of the collection procedure. Below is a summary of typical uric acid concentrations and analytical performance metrics across common matrices.

Table 1: Typical Endogenous Uric Acid Concentrations in Different Biological Matrices
Biological MatrixAdult MaleAdult FemaleKey Considerations
Serum/Plasma 4.0-8.5 mg/dL[8]2.7-7.3 mg/dL[8]Gold standard for clinical diagnosis; invasive collection.
Urine (24h) 250-750 mg/day[8]250-750 mg/day[8]Reflects renal excretion; collection can be cumbersome.
Saliva Variable (µM range)Variable (µM range)Non-invasive; concentrations are lower and can be affected by diet.[9]
Synovial Fluid Variable; > Serum in Gout[10]Variable; > Serum in Gout[10]Directly assesses joint environment; highly invasive; used for gout diagnosis.[11]
Table 2: Performance of LC-MS/MS Methods for Uric Acid Quantification

This table summarizes typical performance characteristics for LC-MS/MS methods using stable isotope-labeled internal standards like this compound.

MatrixLinearity RangeLLOQ (Lower Limit of Quantification)Recovery (%)Reference
Plasma 0.4 - 100 mg/L0.4 mg/L92.7 - 102.3[12]
Urine 0.1 - 350 µmol/L0.5 µmol/L91.8 - 103.7[13]
Saliva 0.05 - 7.5 µg/mL0.05 µg/mLNot Reported[14]
Plasma, EBC, NL *1 - 40 µg/mL1 µg/mLNot Reported[14]

*EBC: Exhaled Breath Condensate, NL: Nasal Lavage

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate quantification. The following sections outline generalized protocols for the analysis of uric acid using this compound as an internal standard.

General Workflow

The overall process involves sample collection, protein precipitation, separation by liquid chromatography, and detection by tandem mass spectrometry.

Workflow Collect 1. Sample Collection (Plasma, Urine, Saliva, etc.) Spike 2. Sample Spiking (Add this compound IS) Collect->Spike Precipitate 3. Protein Precipitation (e.g., Acetonitrile, Methanol) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Supernatant Transfer & Dilution Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS Data 7. Data Processing (Ratio of UA / UA-13C5) LCMS->Data

Caption: General experimental workflow for uric acid analysis.
Plasma/Serum Sample Preparation

  • Collection : Collect whole blood in appropriate tubes (e.g., EDTA or heparin for plasma, serum separator tubes for serum).

  • Separation : Centrifuge the blood sample at approximately 4000 rpm for 15 minutes to separate plasma or serum.[15]

  • Aliquoting : Transfer a precise volume (e.g., 50 µL) of the plasma/serum supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a known concentration of this compound solution (the internal standard, IS).

  • Protein Precipitation : Add a protein precipitating agent, such as methanol or acetonitrile (typically in a 3:1 or 4:1 ratio to the sample volume).[15][16]

  • Vortexing : Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.[16]

Urine Sample Preparation
  • Collection : Collect a 24-hour urine sample or a random spot urine sample. For 24-hour collections, keep the container refrigerated. To prevent uric acid precipitation, the pH can be kept alkaline.[17]

  • Homogenization : Mix the collected urine sample well.

  • Dilution : Dilute the urine sample (e.g., 1:10 or 1:20) with deionized water or mobile phase.[17][18]

  • Internal Standard Spiking : Add a known concentration of this compound solution to the diluted sample.

  • Centrifugation/Filtration : Centrifuge the sample to remove any particulate matter and/or filter through a 0.2 µm filter into an HPLC vial.[18]

Saliva Sample Preparation
  • Collection : Collect unstimulated saliva by passive drool into a collection tube.[19] The subject should avoid eating, drinking, or oral hygiene procedures for at least 60 minutes prior to collection.[20]

  • Freeze-Thaw Cycle : Freeze the saliva sample at -20°C, then thaw completely. This helps to precipitate mucins.[21]

  • Centrifugation : Centrifuge the sample at high speed (e.g., 1500 x g for 15 minutes) to pellet mucins and other debris.[21]

  • Aliquoting and Spiking : Transfer the clear supernatant to a new tube and spike with the this compound internal standard.

  • Protein Precipitation : Add a protein precipitating agent like methanol.[9]

  • Vortex and Centrifuge : Vortex the mixture and centrifuge to pellet any remaining precipitates.

  • Supernatant Transfer : Transfer the final supernatant to an HPLC vial for analysis.

Synovial Fluid Sample Preparation
  • Collection : Synovial fluid is collected by a trained medical professional via arthrocentesis.

  • Centrifugation : Centrifuge the fluid to remove cellular materials.[22]

  • Sample Processing : The subsequent steps are similar to plasma/serum preparation. Aliquot the fluid, spike with this compound, precipitate proteins with a solvent, vortex, centrifuge, and transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis Conditions (General)
  • Chromatographic Column : A C18 reverse-phase column is commonly used for separation.[12][16]

  • Mobile Phase : A gradient elution using a combination of water with an acid modifier (e.g., 0.1-0.5% formic acid) and an organic solvent like methanol or acetonitrile is typical.[12][14]

  • Ionization Mode : Uric acid can be detected in either positive or negative electrospray ionization (ESI) mode.[12][13][18]

  • Mass Spectrometry Detection : Detection is performed using Multiple Reaction Monitoring (MRM).

    • Uric Acid Transition (Example) : m/z 169.1 → m/z 141.1 (Positive Mode)[12][16] or m/z 167.0 → 124.0 (Negative Mode)[18]

    • This compound Transition : The precursor and product ions will be shifted according to the number of 13C atoms. For this compound, the precursor ion would be approximately m/z 174.1.

Conclusion

The selection of a biological matrix for uric acid analysis should be guided by the specific objectives of the study. Serum and plasma remain the standard for clinical assessment due to well-established reference ranges. Urine provides a non-invasive means to assess renal excretion of uric acid. Saliva offers a convenient, non-invasive alternative for population-based studies, although its correlation with serum levels requires careful validation. Synovial fluid is the definitive sample for gout diagnosis, providing direct insight into the intra-articular environment. In all cases, the use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS provides the highest level of accuracy and precision for reliable quantification.

References

A Comparative Guide to Inter-laboratory Quantification of Uric Acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Uric acid-13C5, a stable isotope-labeled internal standard crucial for accurate measurement of uric acid in biological matrices. The selection of an appropriate quantification method is paramount for ensuring the reliability and reproducibility of experimental data in both research and clinical settings. This document outlines the experimental protocols for prevalent techniques and presents their performance data to aid in methodological selection.

Introduction to this compound Quantification

Uric acid is the final product of purine metabolism in humans.[1] Its accurate quantification in biological fluids is essential for the diagnosis and management of various disorders, including gout, kidney disease, and metabolic syndrome.[1][2] this compound is a stable isotope-labeled version of uric acid, frequently used as an internal standard in mass spectrometry-based methods to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[3][4][5] While primarily used as an internal standard, the accurate quantification of the this compound stock itself is a critical prerequisite for its use in downstream applications. This guide compares the most common methods for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Quantification Methods

The following table summarizes the key performance characteristics of the three primary methods for this compound quantification. The data presented is based on studies quantifying uric acid, given the chemical similarity to its 13C-labeled counterpart.

FeatureLC-MS/MSEnzymatic AssayQuantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-to-charge ratio detection.Uricase-catalyzed conversion of uric acid to allantoin and H2O2, which is then detected colorimetrically or fluorometrically.Measurement of the NMR signal intensity, which is directly proportional to the number of nuclei.
Specificity HighModerate to High (potential for interferences)High
Sensitivity HighModerateLow to Moderate
Linear Range Wide (e.g., 0.4096 - 100 mg/L)[6]Narrower (e.g., Colorimetric: 15 – 1000 µM, Fluorimetric: 4 – 300 µM)[7]Dependent on instrument and acquisition time
Precision (CV%) < 5.1% (intra- and inter-day)[6]< 4.3%[8]Typically < 1%
Accuracy (% Recovery) 92.7% - 102.3%[6]~100%[8]High
Throughput High (with automation)High (suitable for plate-based assays)Low to Moderate
Cost (Instrument) HighLowHigh
Cost (Per Sample) ModerateLowModerate to High
Key Advantages High specificity and sensitivity, considered a reference method.[9]Cost-effective, simple, and rapid.[7]Non-destructive, provides structural information, highly accurate for purity assessment.[10][11]
Key Disadvantages High initial investment, requires skilled operators.Susceptible to interference from other substances in the matrix.[12]Lower sensitivity, may require longer acquisition times for low concentrations.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for the quantification of uric acid and its labeled isotopes.[6][12]

a. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of the this compound solution (or biological sample spiked with it), add 300 µL of a protein precipitating agent such as acetonitrile or methanol.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

b. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used for separation.[6][13]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid like formic acid (e.g., 0.1-0.5%), is typically employed.[6][14]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[14]

  • Injection Volume: A small volume, typically 5 µL, is injected into the system.[15]

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.[6][12]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for uric acid (m/z 169.1 → m/z 141.1) and its 15N-labeled internal standard (m/z 171 → m/z 143) have been reported.[6] For this compound, the specific transitions would need to be determined based on its mass.

Enzymatic Assay

Enzymatic assays are a common, cost-effective method for uric acid quantification.[1][16] These assays are often available as commercial kits.[7][17]

a. Principle: The assay is based on the enzymatic conversion of uric acid by uricase to allantoin and hydrogen peroxide (H2O2). The H2O2 produced then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colorimetric or fluorometric signal that is proportional to the amount of uric acid.[1][7][17]

b. General Procedure (using a commercial kit as an example):

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations.

  • Sample Preparation: Dilute samples as needed to fall within the linear range of the assay.

  • Reaction Setup: Add a small volume (e.g., 40 µL) of the standards and samples to the wells of a 96-well plate.[17]

  • Enzyme Mix Addition: Add the enzyme mix (containing uricase, HRP, and the probe) to each well to initiate the reaction.[17]

  • Incubation: Incubate the plate for a specified time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C), protected from light.[7][17]

  • Measurement: Measure the absorbance (for colorimetric assays, e.g., at 520 nm or 570 nm) or fluorescence (for fluorometric assays) using a microplate reader.[7][17]

  • Quantification: Determine the concentration of this compound in the samples by comparing their readings to the standard curve.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the amount of a substance and can be used for purity assessment without the need for a specific reference standard of the analyte.[10][11]

a. Sample Preparation:

  • Accurate Weighing: Accurately weigh a known amount of the this compound sample.

  • Internal Calibrant: Accurately weigh a known amount of a certified internal calibrant (a compound with a known purity and simple NMR spectrum that does not overlap with the analyte).

  • Dissolution: Dissolve both the sample and the internal calibrant in a known volume of a deuterated solvent (e.g., D2O) in an NMR tube.

b. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer.

  • Experiment: Acquire a 1H or 13C NMR spectrum. For quantitative purposes, ensure a sufficient relaxation delay between scans to allow for complete relaxation of all relevant nuclei.

  • Processing: Process the acquired data, including Fourier transformation, phasing, and baseline correction.

c. Quantification: The concentration of this compound is determined by comparing the integral of a specific, well-resolved resonance of this compound to the integral of a resonance from the internal calibrant, taking into account the number of protons (or carbons) giving rise to each signal and the molar masses of the two compounds.[10]

Visualizations

Signaling Pathway of Enzymatic Uric Acid Assay

cluster_0 cluster_1 Uric_Acid This compound Allantoin Allantoin + H2O2 Uric_Acid->Allantoin + O2 + 2H2O Colored_Product Colored/Fluorescent Product Probe Colorimetric/Fluorometric Probe Probe->Colored_Product Uricase Uricase Uricase->Uric_Acid HRP HRP HRP->Probe

Caption: Enzymatic conversion of this compound for quantification.

General Experimental Workflow for LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample This compound Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Logical Relationship of Method Selection Criteria

cluster_performance Performance Requirements cluster_practical Practical Considerations center Method Selection Specificity Specificity center->Specificity Sensitivity Sensitivity center->Sensitivity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Cost Cost center->Cost Throughput Throughput center->Throughput Sample Volume Sample Volume center->Sample Volume Expertise Expertise center->Expertise

Caption: Key factors influencing the choice of a quantification method.

References

Safety Operating Guide

Navigating the Disposal of Uric Acid-13C5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Uric acid-13C5, a stable isotope-labeled compound.

This compound, while labeled with a stable isotope, does not present additional hazards compared to its unlabeled counterpart.[1] Safety Data Sheets (SDS) for uric acid consistently indicate that it is not classified as a hazardous substance.[2][3][4][5] The primary consideration for its disposal is adherence to local and national waste management regulations.[2][3][4][6]

Key Disposal Considerations:

  • Non-Hazardous Nature: Uric acid is not considered a hazardous chemical, and therefore, its isotopically labeled form with Carbon-13 (a stable, non-radioactive isotope) does not require special handling procedures beyond those for standard chemical waste.[1][]

  • Biodegradability: Uric acid is readily biodegradable.[6]

  • Regulatory Compliance: Disposal must always be in accordance with local, state, and federal regulations.[4][6]

  • Waste Segregation: As a standard laboratory practice, chemical waste should be segregated from general waste.

Quantitative Data for Disposal

Due to its non-hazardous nature, there are no specific quantitative disposal limits, such as concentration thresholds, mandated for this compound. The primary requirement is to follow the general chemical waste disposal procedures established by your institution and local regulatory bodies.

ParameterGuidelineCitation
Hazard Classification Not classified as hazardous[2][3][5]
Disposal Method Dispose of as unused product via a licensed disposal company.[8]
Containerization Place in appropriate, labeled containers for disposal.[2][3]
Special Handling No special handling required for stable isotopes.[1]

Experimental Protocol: Standard Disposal Procedure

As this compound is considered non-hazardous, no specific experimental protocols for its degradation or neutralization are typically required before disposal. The standard procedure involves collection and transfer to a designated chemical waste management facility.

Step-by-Step Disposal:

  • Collection: Collect waste this compound in a designated and clearly labeled waste container.

  • Container Labeling: Ensure the container is labeled with the full chemical name ("this compound") and any other information required by your institution's waste management plan.

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste.

  • Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow A Identify Waste: This compound B Is the isotope radioactive? A->B C No (13C is a stable isotope) B->C D Is the material mixed with hazardous waste? B->D No G Consult Safety Data Sheet (SDS) for Uric Acid E No D->E F Yes D->F D->G No H Follow disposal procedures for the hazardous component D->H Yes I Dispose as non-hazardous chemical waste per local regulations G->I J Package in a labeled, sealed container I->J K Transfer to designated waste collection area J->K

Disposal decision workflow for this compound.

References

Personal protective equipment for handling Uric acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Uric acid-13C5. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for stable isotope-labeled compounds and the safety data for unlabeled uric acid.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and prevent contamination. The recommended PPE is standard for handling chemical compounds in a laboratory setting.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical goggles.[1][2]Protects eyes from dust particles and potential splashes.
Hand Protection Powder-free nitrile gloves.[1][3]Prevents direct skin contact with the compound.
Body Protection A clean lab coat.[1][2][3]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. Use an approved dust mask if generating dust.[4]Prevents inhalation of airborne particles.

Operational Handling Protocol

Proper handling procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel. Work in a designated, well-ventilated area, preferably a chemical fume hood when handling larger quantities or if there is a risk of aerosolization.[1]

Step-by-Step Handling Procedure:

  • Area Preparation : Before handling, ensure the work area, such as a laminar flow hood or a designated bench space, is clean. Wipe down all surfaces and equipment with 70% ethanol.[3]

  • Don PPE : Put on all required personal protective equipment, including a lab coat, safety glasses, and nitrile gloves.[1][2][3]

  • Weighing : When weighing the powdered compound, do so in a draft-shielded balance or a fume hood to prevent the generation of dust.[1] Use clean weighing paper or a container for each measurement.

  • Dissolving : If preparing a solution, add the solvent to the weighed this compound. Cap the container securely before mixing.

  • Handling Solutions : When working with solutions, avoid splashes and aerosols. Use appropriate pipetting techniques.

  • Storage : Store this compound in a tightly sealed container in a cool, dry place as recommended by the supplier.[5][6]

  • Hygiene : After handling, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory.[1]

Spill and Disposal Plan

In the event of a spill or when disposing of waste, follow these established procedures to ensure safety and environmental compliance.

Spill Cleanup:

  • Alert Personnel : Immediately notify others in the vicinity of the spill.[1]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE : Before cleaning, ensure you are wearing the appropriate PPE, including gloves, safety glasses, and a lab coat.[1]

  • Containment : For a powder spill, gently cover it with a damp paper towel to avoid generating dust. For a liquid spill, use an appropriate absorbent material.

  • Cleanup : Carefully sweep or wipe up the contained spill. Place the waste in a sealed, labeled container.[4]

  • Decontaminate : Clean the spill area with soap and water.[1]

Disposal Plan:

Waste containing this compound should be treated as chemical waste.

Waste TypeDisposal Procedure
Solid Waste Place unused solid this compound and any contaminated materials (e.g., weighing paper, gloves) into a clearly labeled, sealed waste container.
Liquid Waste Collect solutions containing this compound in a designated, sealed, and labeled waste container.
Final Disposal Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.[1] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate dispose 7. Dispose of Waste decontaminate->dispose remove_ppe 8. Remove PPE & Wash Hands dispose->remove_ppe

Figure 1. A typical experimental workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.